molecular formula C8H8N4O2 B3133268 Methyl 6-(azidomethyl)nicotinate CAS No. 384831-56-5

Methyl 6-(azidomethyl)nicotinate

Cat. No.: B3133268
CAS No.: 384831-56-5
M. Wt: 192.17 g/mol
InChI Key: UDAQXROOFWMMQD-UHFFFAOYSA-N
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Description

Methyl 6-(azidomethyl)nicotinate is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(azidomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)6-2-3-7(10-4-6)5-11-12-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAQXROOFWMMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384831-56-5
Record name Methyl 6-(azidomethyl)nicotinate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-(azidomethyl)nicotinate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(azidomethyl)nicotinate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating both a nicotinate scaffold and a reactive azide group, makes it a valuable building block for the synthesis of complex heterocyclic compounds and for bioconjugation via click chemistry. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and highlights its applications in the development of novel therapeutic agents.

Chemical Properties

This compound is a pale yellow oil at room temperature. Its core structure consists of a pyridine ring substituted with a methyl ester at the 3-position and an azidomethyl group at the 6-position. This arrangement provides two reactive sites for chemical modification.[1]

Physicochemical Data
PropertyValueSource
CAS Number 384831-56-5[2][3]
Molecular Formula C₈H₈N₄O₂[2][3]
Molecular Weight 192.17 g/mol [2][3]
Appearance Pale yellow oil[1]
Melting Point Not available
Boiling Point Not available
Spectroscopic Data

The structural integrity of this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃):

  • δ 9.19 (dd, J = 2.2, 0.7 Hz, 1H)

  • δ 8.33 (dd, J = 8.1, 2.2 Hz, 1H)

  • δ 7.45 (dd, J = 8.1, 0.7 Hz, 1H)

  • δ 4.58 (s, 2H)

  • δ 3.97 (s, 3H)[1]

¹³C NMR (101 MHz, CDCl₃):

  • δ 165.4

  • δ 160.0

  • δ 150.8

  • δ 138.2

  • δ 125.3

  • δ 121.3

  • δ 55.4

  • δ 52.5[1]

Synthesis and Reactivity

The synthesis of this compound is typically achieved from readily available starting materials. Its reactivity is dominated by the versatile azide functional group.

Synthesis of this compound

A common synthetic route involves the conversion of a methyl 6-(halomethyl)nicotinate or methyl 6-(hydroxymethyl)nicotinate.

Protocol 1: From Methyl 6-(hydroxymethyl)nicotinate

This two-step protocol involves the mesylation of the alcohol followed by nucleophilic substitution with sodium azide.

  • Step 1: Mesylation

    • Dissolve methyl 6-(hydroxymethyl)nicotinate (1.0 equiv.) in dry dichloromethane to make a 0.1 M solution.

    • Cool the mixture to -30 °C.

    • Add triethylamine (1.5 equiv.) followed by methanesulfonyl chloride (1.3 equiv.).

    • Stir the reaction mixture at -30 °C for 5 hours, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Remove the solvent in vacuo.

  • Step 2: Azidation

    • Dissolve the crude mesylate in a suitable solvent.

    • Add sodium azide and stir the mixture at room temperature until the reaction is complete as monitored by TLC.

    • Perform an aqueous workup and extract the product with dichloromethane.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

    • After filtration and evaporation of the solvent, purify the crude azide by flash column chromatography (0-10% EtOAc in n-heptane) to yield this compound as a pale yellow oil (68% isolated yield).[1]

Protocol 2: From Methyl 6-(bromomethyl)nicotinate

This method involves a direct nucleophilic substitution of the bromide with an azide salt.

  • To a solution of methyl 6-(bromomethyl)nicotinate in a suitable polar aprotic solvent such as DMF, add sodium azide.

  • Stir the reaction mixture at room temperature for several hours until completion.

  • The reaction can be monitored by thin-layer chromatography.

  • Upon completion, the product is isolated by extraction and purified by column chromatography.

Key Reactions

The azido group of this compound is a versatile handle for various chemical transformations, most notably the Staudinger reduction and azide-alkyne cycloadditions (click chemistry).

The reduction of the azide to a primary amine opens up a wide range of possibilities for further derivatization.

Protocol:

  • Prepare a solution of this compound (1.0 equiv.) in a suitable solvent.

  • Add triphenylphosphine (catalytic amount, e.g., 3 mol%).

  • Add a reducing agent such as polymethylhydrosiloxane (PMHS).

  • Stir the reaction at room temperature until completion.

  • Upon completion, perform an aqueous workup to hydrolyze the intermediate aza-ylide.

  • The resulting methyl 6-(aminomethyl)nicotinate can be isolated and purified. The hydrochloride salt is a yellow solid.[1]

This highly efficient and bioorthogonal "click" reaction allows for the conjugation of the nicotinate scaffold to a wide variety of alkyne-containing molecules.

General Protocol:

  • To a mixture of this compound and the desired alkyne in a suitable solvent (e.g., a mixture of t-butanol and water), add a copper(II) sulfate solution and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.

  • A copper-stabilizing ligand such as THPTA or TBTA can be added to improve efficiency and reduce cytotoxicity in biological applications.

  • The reaction is typically stirred at room temperature and proceeds to high conversion.

  • The resulting 1,2,3-triazole product can be purified by standard chromatographic techniques.

Applications in Drug Discovery and Chemical Biology

The unique bifunctional nature of this compound makes it a valuable tool for researchers in drug development and chemical biology.

Synthesis of Heterocyclic Compounds

This compound serves as a key precursor for the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines.[4][5] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as antidiabetic and anticancer agents.[2]

Bioorthogonal Chemistry and Bioconjugation

The azido group allows for the attachment of the nicotinate moiety to biomolecules in complex biological systems using click chemistry. This enables applications such as:

  • Protein labeling and profiling: By incorporating an alkyne-modified amino acid into a protein of interest, this compound can be used to attach a nicotinoyl group, which could serve as a probe or for targeted delivery.

  • Activity-based protein profiling (ABPP): An alkyne-functionalized probe that binds to the active site of an enzyme can be "clicked" with this compound for detection or enrichment.

Experimental Workflows and Signaling Pathways

To illustrate the utility of this compound, the following diagrams depict a general synthetic workflow and a conceptual bioorthogonal labeling strategy.

G cluster_synthesis Synthesis of this compound Start Methyl 6-(hydroxymethyl)nicotinate Step1 Mesylation (MsCl, Et3N, DCM) Start->Step1 Intermediate Mesylated Intermediate Step1->Intermediate Step2 Azidation (NaN3) Intermediate->Step2 Product This compound Step2->Product

Synthetic pathway for this compound.

G cluster_bioorthogonal Bioorthogonal Labeling Workflow Azide This compound Click Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Azide->Click Alkyne Alkyne-modified Biomolecule (e.g., Protein) Alkyne->Click Conjugate Nicotinate-labeled Biomolecule Click->Conjugate Downstream Downstream Analysis (e.g., Fluorescence Imaging, Proteomics) Conjugate->Downstream

Workflow for bioorthogonal labeling using this compound.

G cluster_heterocycle Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Start_Azide This compound Step1_Reduction Staudinger Reduction (PPh3, H2O) Start_Azide->Step1_Reduction Amine_Intermediate Methyl 6-(aminomethyl)nicotinate Step1_Reduction->Amine_Intermediate Step2_Cyclization Cyclocondensation Amine_Intermediate->Step2_Cyclization Start_Pyrazole Substituted 5-aminopyrazole Start_Pyrazole->Step2_Cyclization Final_Product Pyrazolo[3,4-b]pyridine Derivative Step2_Cyclization->Final_Product

Logical relationship in the synthesis of pyrazolo[3,4-b]pyridines.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis and bioconjugation. Its straightforward synthesis and the predictable reactivity of its azide group make it an attractive tool for researchers in the fields of medicinal chemistry, drug discovery, and chemical biology. The ability to readily introduce the nicotinate scaffold into a variety of molecular architectures through robust and efficient chemical transformations will continue to drive its use in the development of novel therapeutics and chemical probes.

References

An In-depth Technical Guide to Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 384831-56-5

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Methyl 6-(azidomethyl)nicotinate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. It incorporates the pharmacologically relevant nicotinate scaffold with a versatile azidomethyl group, positioning it as a valuable building block for the synthesis of complex molecular architectures and novel drug candidates. The pyridine ring is a privileged structure in drug discovery, while the azide moiety serves as a chemical handle for a variety of powerful and selective conjugation and cyclization reactions.

This guide provides a comprehensive overview of its synthesis, chemical properties, key reactions, and the biological relevance of its derivatives, with a focus on experimental details for research and development applications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for the target compound is not widely published, data for its key precursor, Methyl 6-methylnicotinate, is included for context.

PropertyValueSource
CAS Number 384831-56-5[1]
Molecular Formula C₈H₈N₄O₂[2]
Molecular Weight 192.17 g/mol [1]
IUPAC Name methyl 6-(azidomethyl)pyridine-3-carboxylate[2]
InChI Key UDAQXROOFWMMQD-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CN=C(C=C1)CN=[N+]=[N-][2]
Monoisotopic Mass 192.06473 Da[2]
Physical Form Liquid (data not available)[3][4]

Properties of the Precursor, Methyl 6-methylnicotinate (CAS 5470-70-2):

PropertyValueSource
Molecular Formula C₈H₉NO₂[5]
Molecular Weight 151.16 g/mol [5]
Physical Form Off-white solid[6]
Melting Point 40-42 °C[5]
Spectroscopic Characterization Data

Table 2.1: Spectroscopic Data for Methyl 6-methylnicotinate (Precursor)

TechniqueDataSource
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.06 (s, 1H), 8.13 (dd, 1H, J = 2, 8Hz), 7.20 (d, 1H, J = 8Hz), 3.89 (s, 3H), 2.58 (s, 3H).[6]
LC-MS m/z = 152.4 [M+H]⁺[6]

Table 2.2: Predicted and Expected Spectroscopic Features for this compound

TechniqueExpected FeaturesRationale / Source
¹H NMR A singlet for the azidomethyl protons (CH₂N₃) is expected around δ 4.3 ppm in CDCl₃.Based on typical chemical shifts for similar structures.
¹³C NMR A peak for the ester carbonyl carbon is expected around δ 167 ppm.Based on typical chemical shifts for nicotinate esters.
IR Spectroscopy A strong, characteristic azide (N₃) stretching vibration is expected around 2100 cm⁻¹.This is a hallmark of the azide functional group.[1]
Mass Spectrometry ESI-MS is expected to show a prominent [M+H]⁺ ion at m/z 193.07.[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Methyl 6-methylnicotinate.

General Synthetic Workflow

The overall transformation involves the halogenation of the methyl group at the 6-position, followed by a nucleophilic substitution with an azide salt.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Azide Substitution (SN2) A Methyl 6-methylnicotinate B Methyl 6-(bromomethyl)nicotinate A->B  NBS, AIBN  Reflux C Methyl 6-(bromomethyl)nicotinate D This compound (Target Compound) C->D  Sodium Azide (NaN₃)  DMF, 60-80°C

Caption: General two-step synthesis of this compound.

Experimental Protocol: Synthesis of Precursor (Methyl 6-methylnicotinate)

This protocol is for the esterification of 6-methylnicotinic acid, a common starting material for the entire synthesis.

Materials:

  • 6-Methylnicotinic acid (1.0 equiv.)

  • Methanol (as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).[6]

  • Heat the reaction mixture to reflux and maintain for 17 hours.[6]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, concentrate the mixture to dryness under reduced pressure.[6]

  • Carefully adjust the pH of the residue to 7 using ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.[6]

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).[6]

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[6]

  • Filter and remove the solvent under reduced pressure to yield Methyl 6-methylnicotinate as an off-white solid.[6]

  • Yield: 33 g (75%).[6]

General Protocol: Synthesis of this compound

While a specific detailed protocol with quantitative data is not available in the reviewed literature, the following general procedure is based on established chemical principles for this two-step transformation.

Step 1: Bromination of Methyl 6-methylnicotinate

  • Dissolve Methyl 6-methylnicotinate (1.0 equiv.) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS, ~1.1 equiv.) and a radical initiator such as Azobisisobutyronitrile (AIBN, catalytic amount).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • The crude Methyl 6-(bromomethyl)nicotinate is often used in the next step without further purification.

Step 2: Azide Substitution

  • Dissolve the crude Methyl 6-(bromomethyl)nicotinate from the previous step in a polar aprotic solvent such as Dimethylformamide (DMF).

  • Add sodium azide (NaN₃, ~1.2-1.5 equiv.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates the complete consumption of the brominated intermediate.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Key Chemical Transformations and Applications

The dual functionality of this compound makes it a versatile intermediate for creating libraries of compounds for drug discovery.

Reduction of the Azide Group

A primary transformation is the reduction of the azido group to a primary amine, yielding Methyl 6-(aminomethyl)nicotinate. This opens up a vast array of subsequent derivatization possibilities.

G cluster_methods Reduction Methods A This compound B Methyl 6-(aminomethyl)nicotinate A->B Reduction M1 Catalytic Hydrogenation (H₂, Pd/C) M2 Staudinger Reduction (1. PPh₃, 2. H₂O) C Amides B->C Acylation (e.g., Acyl Chlorides) D Substituted Amines B->D Reductive Amination (e.g., Aldehydes/Ketones)

Caption: Key reactions of this compound.

Experimental Protocol: Staudinger Reduction (General)

  • Dissolve this compound (1.0 equiv.) in a suitable solvent like Tetrahydrofuran (THF).

  • Add Triphenylphosphine (PPh₃, 1.0-1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the azide is consumed (monitor by TLC or IR for the disappearance of the azide stretch at ~2100 cm⁻¹).

  • Add water to the reaction mixture and stir for an additional period to hydrolyze the intermediate aza-ylide.

  • Remove the solvent under reduced pressure and purify the resulting Methyl 6-(aminomethyl)nicotinate, often by extraction and/or chromatography to remove triphenylphosphine oxide.

Cycloaddition Reactions

The azide group is an excellent participant in "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable 1,2,3-triazole rings. This allows for the efficient linking of the nicotinate scaffold to other molecules containing a terminal alkyne. This is a powerful tool for creating bioconjugates or complex drug molecules.[1]

Biological Relevance and Signaling Pathways

While this compound itself has not been extensively studied for biological activity, its reduced form, Methyl 6-(aminomethyl)nicotinate, is an analog of 6-aminonicotinic acid. Esters of 6-aminonicotinic acid have been investigated as inhibitors of the pentose phosphate pathway (PPP), a critical metabolic pathway for cancer cell proliferation and survival.[7]

Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD)

The derivative, Methyl 6-(aminomethyl)nicotinate, is hypothesized to act as a prodrug. Once inside the cell, it can be hydrolyzed to 6-(aminomethyl)nicotinic acid and then enter the Preiss-Handler pathway for NAD⁺ biosynthesis. In this pathway, it is converted into an analog of NADP⁺, 6-amino-NADP⁺ . This molecule is a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD) , the third enzyme in the oxidative branch of the pentose phosphate pathway.[7][8]

The inhibition of 6PGD has significant downstream consequences:

  • Decreased NADPH Production: This increases cellular oxidative stress and hampers reductive biosynthesis, such as lipogenesis.[8]

  • Decreased Ribose-5-Phosphate (R5P) Production: This limits the synthesis of nucleotides, which are essential for DNA and RNA synthesis, thereby slowing cell proliferation.[8][9]

  • Activation of LKB1-AMPK Signaling: The product of the 6PGD reaction, ribulose-5-phosphate, has been shown to inhibit the LKB1-AMPK signaling pathway. Therefore, inhibition of 6PGD leads to the accumulation of its substrate, 6-phosphogluconate, and a decrease in its product, which in turn can lead to the activation of AMPK, a master regulator of cellular energy homeostasis that often acts as a tumor suppressor.[9][10]

G cluster_0 Cellular Uptake and Conversion cluster_1 Pentose Phosphate Pathway (PPP) cluster_2 Downstream Signaling & Effects Prodrug Methyl 6-(aminomethyl)nicotinate (Prodrug) Active_Inhibitor 6-amino-NADP⁺ (Active Inhibitor) Prodrug->Active_Inhibitor Preiss-Handler Pathway PGD 6PGD Active_Inhibitor->PGD Inhibits G6P Glucose-6-P PG6 6-Phosphogluconate G6P->PG6 G6PD PG6->PGD Ru5P Ribulose-5-P LKB1_AMPK LKB1-AMPK Activation Ru5P->LKB1_AMPK Inhibits Nucleotide_Synth Nucleotide Synthesis Ru5P->Nucleotide_Synth PGD->Ru5P Lipogenesis Lipogenesis LKB1_AMPK->Lipogenesis Inhibits

Caption: Proposed mechanism of action for derivatives of this compound.

References

An In-depth Technical Guide to Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(azidomethyl)nicotinate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the construction of complex heterocyclic frameworks and in bioorthogonal "click" chemistry. Detailed experimental protocols, safety information, and characterization data are presented to facilitate its use in research and development.

Introduction

This compound incorporates two highly reactive functional groups: a nicotinate scaffold and an azide moiety. The pyridine ring of the nicotinate structure is a common motif in numerous biologically active compounds, offering sites for molecular recognition through hydrogen bonding and π-stacking interactions. The strategically placed azidomethyl group at the 6-position serves as a versatile chemical handle for a variety of transformations, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click" chemistry.[1] This combination makes this compound a valuable building block for the synthesis of novel pharmaceuticals, bioconjugates, and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name methyl 6-(azidomethyl)pyridine-3-carboxylate[1]
CAS Number 384831-56-5[2]
Molecular Formula C₈H₈N₄O₂[2]
Molecular Weight 192.17 g/mol [2]
Appearance Liquid[3]
SMILES COC(=O)C1=CN=C(C=C1)CN=[N+]=[N-][4]
InChI InChI=1S/C8H8N4O2/c1-14-8(13)6-2-3-7(10-4-6)5-11-12-9/h2-4H,5H2,1H3[4]
Predicted XlogP 1.6[4]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Methyl 6-methylnicotinate. The synthetic workflow is illustrated in the diagram below.

Synthesis_Workflow Synthesis of this compound A Methyl 6-methylnicotinate B Methyl 6-(bromomethyl)nicotinate A->B Bromination (NBS, AIBN) C This compound B->C Azidation (NaN3) Click_Chemistry Click Chemistry with this compound A This compound C 1,2,3-Triazole Product A->C B Alkyne-containing Molecule B->C Huisgen 1,3-dipolar cycloaddition

References

Methyl 6-(azidomethyl)nicotinate: A Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(azidomethyl)nicotinate is a bifunctional organic compound of significant interest in medicinal chemistry and advanced organic synthesis.[1] Its structure incorporates the versatile reactivity of an azide group with the established pharmacological scaffold of a nicotinate ester. This unique combination makes it a valuable building block for constructing complex heterocyclic frameworks, particularly in the development of novel therapeutic agents.[1][2] The azidomethyl group at the 6-position serves as a key reactive site for modifications such as "click chemistry," Staudinger reduction, or catalytic hydrogenation to introduce an amine functionality, while the methyl ester at the 3-position allows for further derivatization.[1] This guide provides an in-depth overview of its chemical structure and a detailed, three-step synthesis pathway, complete with experimental protocols and quantitative data.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with a methyl ester group at the 3-position and an azidomethyl group at the 6-position.

  • IUPAC Name: methyl 6-(azidomethyl)pyridine-3-carboxylate[3]

  • CAS Number: 384831-56-5[1][3]

  • Molecular Formula: C₈H₈N₄O₂[1][3]

  • Molecular Weight: 192.17 g/mol [3]

  • Canonical SMILES: COC(=O)C1=CN=C(C=C1)CN=[N+]=[N-][4]

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process starting from 6-methylnicotinic acid. The general workflow involves:

  • Esterification: Fischer esterification of 6-methylnicotinic acid to produce methyl 6-methylnicotinate.

  • Halogenation: Radical bromination of the methyl group to form the key intermediate, methyl 6-(bromomethyl)nicotinate.

  • Azidation: Nucleophilic substitution of the bromide with an azide ion to yield the final product.

The following diagram illustrates the logical flow of the synthesis.

SynthesisWorkflow A 6-Methylnicotinic Acid B Step 1: Esterification (Methanol, H₂SO₄) A->B Reagents C Methyl 6-methylnicotinate B->C Product D Step 2: Bromination (NBS, Benzoyl Peroxide) C->D Reagents E Methyl 6-(bromomethyl)nicotinate D->E Product F Step 3: Azidation (Sodium Azide) E->F Reagents G This compound F->G Final Product

References

The Bifunctional Role of Methyl 6-(azidomethyl)nicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Methyl 6-(azidomethyl)nicotinate has emerged as a significant and versatile building block in the fields of medicinal chemistry and chemical biology. Its unique bifunctional nature, combining a reactive azide moiety with a biologically relevant nicotinate scaffold, offers a powerful platform for the synthesis of complex molecules and the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by experimental details and quantitative data.

Core Attributes and Bifunctional Nature

This compound is a heterocyclic compound featuring two key functional groups that can be manipulated independently.[1]

  • The Azide Group (-N₃): Located at the 6-position of the pyridine ring, the azidomethyl group serves as a versatile chemical handle.[1] Azides are highly energetic but display remarkable stability towards many common reagents, making them ideal for multi-step syntheses.[1] This group is a cornerstone of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific formation of 1,2,3-triazole linkages.[1][2] This reaction is widely used for bioconjugation, library synthesis, and the development of pharmacologically active compounds.[1][2] The azide can also be readily reduced to a primary amine, opening pathways for a wide range of derivatizations such as acylation and alkylation.[1]

  • The Nicotinate Scaffold: The core of the molecule is a methyl nicotinate structure, a derivative of pyridine-3-carboxylic acid.[1] This scaffold is considered a "privileged" heterocyclic motif in medicinal chemistry due to its frequent appearance in biologically active compounds and approved drugs.[1] The pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets.[1] The ester functionality at the 3-position provides another site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation.[1]

This dual functionality allows for a modular approach to molecular design, where the nicotinate core can be tailored for specific biological targets, and the azide group can be used to attach various probes, linkers, or other molecular fragments.[1]

Synthesis and Characterization

The synthesis of this compound typically starts from the more readily available Methyl 6-methylnicotinate.[1] The process involves a two-step sequence: halogenation of the methyl group followed by nucleophilic substitution with an azide salt.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 6-methylnicotinate

A common route to the precursor, Methyl 6-methylnicotinate, is the Fischer esterification of 6-methylnicotinic acid.[3]

  • To a stirred solution of 6-methylnicotinic acid (1 equivalent) in methanol, slowly add concentrated sulfuric acid as a catalyst.[3][4]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 17 hours).[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.[4]

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[4]

  • Extract the product with an organic solvent such as ethyl acetate.[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-methylnicotinate.[4]

Step 2: Synthesis of this compound

  • The precursor, Methyl 6-methylnicotinate, is first halogenated, typically brominated, on the methyl group. (Specific conditions for this step are proprietary and not detailed in the public literature).

  • The resulting Methyl 6-(bromomethyl)nicotinate is then subjected to nucleophilic substitution with an azide source, such as sodium azide (NaN₃).[1]

  • This Sₙ2 reaction involves the azide anion attacking the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the azidomethyl functionality.[1]

Quantitative Data: Synthesis
PrecursorProductReagentsYieldReference
6-Methylnicotinic acidMethyl 6-methylnicotinateMethanol, Sulfuric Acid75%[4]
Methyl 6-methylnicotinateThis compound(1) Halogenating agent, (2) Sodium AzideN/A[1]

Note: Specific yield for the final conversion to this compound is not publicly available.

Characterization Data
CompoundMolecular FormulaMolecular WeightAppearance
This compoundC₈H₈N₄O₂192.17 g/mol Liquid (likely)

[Note: Physical appearance data is limited in the provided search results.][5][6][7]

Bifunctional Applications in Synthesis

The true utility of this compound lies in its ability to serve as a versatile intermediate for constructing diverse and complex molecular architectures.

Reactions Involving the Azide Group

The azide functionality is primarily exploited for cycloaddition reactions and reduction to an amine.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction is a powerful method for conjugating the nicotinate scaffold to a wide variety of alkyne-containing molecules.

  • Experimental Protocol (General):

    • Dissolve this compound and an alkyne-functionalized substrate in a suitable solvent system (e.g., t-BuOH/H₂O or DMF/H₂O).[2]

    • Add a copper(I) catalyst. This is often generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[2]

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Purify the resulting 1,2,3-triazole product using standard techniques like column chromatography.

2. Reduction to Methyl 6-(aminomethyl)nicotinate

The azide can be efficiently reduced to a primary amine, which is a key intermediate for further derivatization.[1]

  • Experimental Protocol (Catalytic Hydrogenation):

    • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

    • Add a heterogeneous catalyst, such as palladium on carbon (Pd/C).[1]

    • Subject the mixture to an atmosphere of hydrogen gas (H₂), often under pressure.[1]

    • Monitor the reaction until the starting material is consumed.

    • Filter off the catalyst and concentrate the solvent to obtain Methyl 6-(aminomethyl)nicotinate.[1]

The resulting amine can undergo a plethora of reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination with aldehydes or ketones.[1]

Reactions Involving the Nicotinate Ester

The methyl ester at the 3-position provides another handle for modification.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-(azidomethyl)nicotinic acid, typically using a base like lithium hydroxide in a methanol/water mixture.[8] This introduces a new functional group that can be used for amide bond formation or other carboxylate chemistry.

  • Amidation: Direct reaction with amines can form various amides, further diversifying the molecular scaffold.

Logical Workflow for Bifunctional Derivatization

The following diagram illustrates a typical workflow for utilizing both functional groups of this compound to create a complex molecule.

Bifunctional_Workflow start This compound azide_mod Azide Modification (e.g., Click Chemistry) start->azide_mod Path A ester_mod Ester Modification (e.g., Hydrolysis) start->ester_mod Path B product_A Nicotinate-Triazole Conjugate azide_mod->product_A ester_mod_after_azide Ester Modification product_A->ester_mod_after_azide product_B Azidomethylnicotinic Acid ester_mod->product_B azide_mod_after_ester Azide Modification product_B->azide_mod_after_ester final_product_AB Final Bifunctional Product ester_mod_after_azide->final_product_AB final_product_BA Final Bifunctional Product azide_mod_after_ester->final_product_BA Signaling_Pathway_Concept Molecule Nicotinate-Triazole Derivative Receptor Nicotinic Acetylcholine Receptor (nAChR) Molecule->Receptor Binds to Channel Ion Channel Opening/Closing Receptor->Channel Modulates Signal Cellular Response (e.g., Dopamine Release) Channel->Signal Leads to Outcome Therapeutic Effect (e.g., Cognitive Enhancement) Signal->Outcome Results in

References

The Azide Group in Nicotinate Compounds: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azide functional group, a compact and energetic moiety, offers a versatile chemical handle for the modification of bioactive scaffolds. When incorporated into nicotinate frameworks—derivatives of nicotinic acid (Vitamin B3)—it unlocks a suite of powerful transformations relevant to drug discovery, chemical biology, and materials science. The electron-deficient nature of the pyridine ring in nicotinates modulates the reactivity of the attached azide group, influencing its participation in bioorthogonal ligations, photoreactive crosslinking, and reductive aminations. This technical guide provides an in-depth exploration of the synthesis and principal reactions of azido-nicotinate compounds, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in leveraging this unique chemical synergy.

Introduction: The Synergy of Nicotinate and Azide Moieties

Nicotinic acid and its derivatives are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals and cofactors like NAD/NADP. Their inherent biological relevance and tunable physicochemical properties make them ideal scaffolds for drug design. The introduction of an azide group onto this scaffold creates a powerful molecular tool. The azide is a small, stable, and bioorthogonal functional group, meaning it does not typically react with biological molecules under physiological conditions. This stability, coupled with its unique reactivity under specific chemical or physical stimuli, makes the azido-nicotinate platform highly attractive for applications ranging from drug-target identification to the synthesis of novel therapeutic conjugates.

The reactivity of an aryl azide is influenced by the electronic properties of the aromatic ring to which it is attached. The pyridine ring of a nicotinate is electron-withdrawing compared to a benzene ring, which can affect the reaction kinetics of the azide group. Pyridine's lower electron density makes it less reactive toward electrophilic substitution but more susceptible to nucleophilic attack than benzene.[1][2][3] This electronic modulation is a key consideration in the application of the reactions described herein.

Synthesis of Azido-Nicotinate Compounds

The most common strategy for synthesizing aryl azides, including azido-nicotinates, begins with the corresponding amino-nicotinate precursor. The synthesis generally follows a two-step, one-pot procedure involving diazotization of the amine followed by substitution with an azide salt.

A typical workflow for this transformation is illustrated below. The starting material, an amino-substituted nicotinate ester (e.g., ethyl 5-aminonicotinate), is treated with an acidic solution of sodium nitrite to form a reactive diazonium salt intermediate. This intermediate is not isolated but is immediately treated with sodium azide to yield the final azido-nicotinate product.

G cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product start Amino-Nicotinate Precursor (e.g., Ethyl 5-aminonicotinate) diazotization Step 1: Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->diazotization azidation Step 2: Azide Substitution (NaN₃, 0-5 °C) diazotization->azidation product Azido-Nicotinate (e.g., Ethyl 5-azidonicotinate) azidation->product G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product azide Azido-Nicotinate product 1,4-Disubstituted 1,2,3-Triazole azide->product alkyne Terminal Alkyne alkyne->product catalyst Cu(I) Source (e.g., CuSO₄ + Na Ascorbate) catalyst->product Catalyzes G Azide Aryl Azide (Ar-N₃) Nitrene_S Singlet Nitrene (Ar-N) Azide->Nitrene_S (-N₂) Nitrene_T Triplet Nitrene (Ar-N) Nitrene_S->Nitrene_T ISC Product Covalent Adduct (e.g., C-H Insertion) Nitrene_S->Product Insertion (C-H, N-H) Addition (C=C) Nitrene_T->Product H-Abstraction

References

Methyl 6-(azidomethyl)nicotinate: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(azidomethyl)nicotinate has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique bifunctional nature, incorporating a reactive azidomethyl group and a modifiable methyl nicotinate scaffold, offers a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery. The strategic placement of the azide functionality allows for its efficient participation in bioorthogonal "click" chemistry, enabling the facile conjugation to a wide array of molecular partners. Furthermore, the pyridine ring system serves as a key pharmacophore in numerous biologically active compounds, making this reagent a cornerstone for the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 384831-56-5[1]
Molecular Formula C₈H₈N₄O₂[1]
Molecular Weight 192.17 g/mol [1]
IUPAC Name methyl 6-(azidomethyl)pyridine-3-carboxylate[1]
Appearance Not explicitly stated, likely a solid or oil
Solubility Soluble in common organic solvents
Boiling Point Not available
Melting Point Not available

Synthesis of this compound and its Precursors

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available methyl 6-methylnicotinate. The process involves the bromination of the methyl group followed by a nucleophilic substitution with an azide salt.

Step 1: Synthesis of Methyl 6-(bromomethyl)nicotinate

The initial step involves the free-radical bromination of methyl 6-methylnicotinate. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[2][3]

Experimental Protocol:

To a solution of methyl 6-methylnicotinate (1.0 equivalent) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide (e.g., 0.1 equivalents) are added. The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by an appropriate technique like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure. The crude product is then purified by chromatography on silica gel to yield methyl 6-(bromomethyl)nicotinate.[2]

Reactant/ReagentMolar RatioTypical ConditionsYield
Methyl 6-methylnicotinate1.0CCl₄, reflux, 6 hours~43%[2]
N-Bromosuccinimide (NBS)1.0
Benzoyl Peroxide0.1
Step 2: Synthesis of this compound

The conversion of the bromomethyl intermediate to the final azidomethyl product is achieved through a classic SN2 reaction. The bromide is displaced by the azide anion, a potent nucleophile.[4]

Experimental Protocol:

Methyl 6-(bromomethyl)nicotinate (1.0 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Sodium azide (1.1-1.5 equivalents) is added, and the mixture is stirred at room temperature for several hours. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

Reactant/ReagentMolar RatioTypical ConditionsYield
Methyl 6-(bromomethyl)nicotinate1.0DMF, room temperature, 2-4 hoursGenerally high
Sodium Azide (NaN₃)1.2

Key Applications in Organic Synthesis

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. These triazole-linked products have found widespread applications in medicinal chemistry, materials science, and bioconjugation.

Experimental Protocol for a Typical CuAAC Reaction:

To a solution of this compound (1.0 equivalent) and a terminal alkyne (1.0 equivalent) in a solvent mixture such as t-butanol/water or THF/water, a copper(II) sulfate pentahydrate solution (0.05-0.1 equivalents) is added, followed by a solution of sodium ascorbate (0.1-0.2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the product is typically isolated by extraction and purified by column chromatography.

Reactant/ReagentMolar RatioTypical Conditions
This compound1.0t-BuOH/H₂O, room temperature, 12-24 hours
Terminal Alkyne1.0
CuSO₄·5H₂O0.05
Sodium Ascorbate0.1

Logical Workflow for CuAAC:

CuAAC Reaction Workflow.
Synthesis of Pyrazolo[3,4-b]pyridines

This compound can serve as a precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition.[5] The synthesis often involves the reduction of the azide to an amine, followed by cyclization reactions.

Applications in Medicinal Chemistry and Drug Development

The derivatives of this compound have shown promise as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases.

Kinase Inhibitor Synthesis

The nicotinate and triazole moieties are common features in many kinase inhibitors. By utilizing this compound, medicinal chemists can rapidly generate libraries of potential kinase inhibitors for screening.

VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6][7][8][9] Inhibitors of VEGFR-2 can block this process and are therefore valuable anticancer agents. Nicotinic acid derivatives have been investigated as VEGFR-2 inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds and Activates Inhibitor Nicotinate-derived Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation Promotes

VEGFR-2 Signaling Pathway Inhibition.

PIM-1 Kinase Inhibition:

PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers, including triple-negative breast cancer. It plays a role in cell survival, proliferation, and resistance to chemotherapy by regulating downstream targets like BCL2 and c-MYC.[10][11][12][13]

PIM1_Pathway PIM1 PIM-1 Kinase cMYC c-MYC PIM1->cMYC Activates BCL2 BCL2 PIM1->BCL2 Upregulates Inhibitor Pyrazolopyridine-derived Inhibitor Inhibitor->PIM1 Inhibits Proliferation Cell Proliferation & Survival cMYC->Proliferation Apoptosis Apoptosis BCL2->Apoptosis Inhibits

PIM-1 Kinase Signaling Pathway Inhibition.

GSK-3 Inhibition:

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[14][15][16][17][18] Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

GSK3_Pathway cluster_Wnt_off Wnt OFF cluster_Wnt_on Wnt ON GSK3_active GSK-3 (Active) beta_catenin_p β-catenin-P GSK3_active->beta_catenin_p Phosphorylates Degradation Proteasomal Degradation beta_catenin_p->Degradation GSK3_inactive GSK-3 (Inactive) beta_catenin β-catenin Nucleus Nucleus beta_catenin->Nucleus Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Inhibitor Pyrazolopyridine-derived Inhibitor Inhibitor->GSK3_active Inhibits Mps1_Pathway Mps1 Mps1 Kinase SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Aneuploidy Aneuploidy & Cell Death Mps1->Aneuploidy Inhibition leads to Inhibitor Pyrazolopyridine-derived Inhibitor Inhibitor->Mps1 Inhibits Mitosis Proper Mitotic Progression SAC->Mitosis Ensures

References

An In-depth Technical Guide to Azidomethyl Nicotinates: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidomethyl nicotinates are a class of organic compounds that incorporate both a nicotinate (a derivative of niacin, or vitamin B3) and an azidomethyl group. This unique combination of functionalities makes them valuable building blocks in medicinal chemistry and drug development. The nicotinate moiety is a well-known pharmacophore present in various therapeutic agents, while the azide group serves as a versatile chemical handle for a variety of transformations, most notably in the realm of bioorthogonal chemistry. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key applications of azidomethyl nicotinates, with a focus on experimental details and data.

Synthesis of Azidomethyl Nicotinates

The synthesis of azidomethyl nicotinates typically proceeds through a two-step sequence involving the halogenation of a methylnicotinate precursor followed by nucleophilic substitution with an azide salt.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from a readily available methyl nicotinate derivative.

Synthesis Workflow Start Methylnicotinate Derivative Halogenation Halogenation Start->Halogenation Halomethyl Halomethyl Nicotinate Halogenation->Halomethyl Azidation Azidation Halomethyl->Azidation Final_Product Azidomethyl Nicotinate Azidation->Final_Product

Caption: General workflow for the synthesis of azidomethyl nicotinates.

Experimental Protocols

1. Synthesis of Methyl 2-(bromomethyl)nicotinate (Intermediate)

A common precursor for azidomethylation is the corresponding bromomethyl derivative.

  • Materials: Methyl 2-methylnicotinate, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Dichloromethane, Water.

  • Procedure:

    • Dissolve methyl 2-methylnicotinate (1.0 eq), N-bromosuccinimide (1.2 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride.

    • Stir the reaction mixture at 90 °C for 16 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain methyl 2-(bromomethyl)nicotinate.[1]

2. Synthesis of Methyl 2-(azidomethyl)nicotinate

  • Materials: Methyl 2-(bromomethyl)nicotinate, Sodium azide (NaN₃), Dimethylformamide (DMF), Ethyl acetate, Water.

  • Procedure:

    • Dissolve methyl 2-(bromomethyl)nicotinate (1.0 eq) in dimethylformamide.

    • Add sodium azide (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-(azidomethyl)nicotinate.

Physical and Chemical Properties

The physical and chemical properties of azidomethyl nicotinates are crucial for their handling, characterization, and application. Due to the limited availability of comprehensive data for a wide range of these compounds in a single source, the following tables summarize available data for representative examples.

Physicochemical Properties
CompoundFormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
Methyl 2-(azidomethyl)nicotinate C₉H₈N₄O₂204.19---
Ethyl 2-(azidomethyl)nicotinate C₁₀H₁₀N₄O₂218.21---
Methyl 6-(azidomethyl)nicotinate C₉H₈N₄O₂204.19---
Spectroscopic Data

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of azidomethyl nicotinates is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃), which typically appears around 2100 cm⁻¹ . Other notable absorptions include the C=O stretching of the ester group (~1720-1730 cm⁻¹) and C=C/C=N stretching vibrations of the pyridine ring (~1580-1600 cm⁻¹).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectra are indicative of the electronic environment of the nuclei.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl 2-(azidomethyl)nicotinate Pyridine protons (multiplets, ~7.5-9.0 ppm), Azidomethyl protons (-CH₂N₃, singlet, ~4.5 ppm), Methyl ester protons (-OCH₃, singlet, ~3.9 ppm)Pyridine carbons (~120-160 ppm), Carbonyl carbon (~165 ppm), Azidomethyl carbon (~50 ppm), Methyl ester carbon (~52 ppm)
Ethyl 2-(azidomethyl)nicotinate Pyridine protons (multiplets, ~7.5-9.0 ppm), Azidomethyl protons (-CH₂N₃, singlet, ~4.5 ppm), Ethyl ester protons (-OCH₂CH₃, quartet, ~4.3 ppm; -OCH₂CH₃, triplet, ~1.3 ppm)Pyridine carbons (~120-160 ppm), Carbonyl carbon (~165 ppm), Azidomethyl carbon (~50 ppm), Ethyl ester carbons (-OCH₂CH₃, ~61 ppm; -OCH₂CH₃, ~14 ppm)
This compound Pyridine protons (multiplets, ~7.5-9.0 ppm), Azidomethyl protons (-CH₂N₃, singlet, ~4.5 ppm), Methyl ester protons (-OCH₃, singlet, ~3.9 ppm)Pyridine carbons (~120-160 ppm), Carbonyl carbon (~165 ppm), Azidomethyl carbon (~50 ppm), Methyl ester carbon (~52 ppm)

Note: The presented NMR data are estimations based on typical chemical shifts for similar structures and should be confirmed with experimental data.

Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the specific azidomethyl nicotinate. A characteristic fragmentation pattern involves the loss of a nitrogen molecule (N₂) from the azide group, resulting in a fragment with a mass of (M-28).

Chemical Reactivity and Stability

The chemical reactivity of azidomethyl nicotinates is dominated by the azide functionality and the ester group.

Reactions of the Azide Group

The azide group is a versatile functional handle that can undergo a variety of chemical transformations.

Azide Reactions Azidomethyl Azidomethyl Nicotinate Staudinger Staudinger Reduction (PPh₃, H₂O) Azidomethyl->Staudinger Click Click Chemistry (Alkyne, Cu(I)) Azidomethyl->Click Amine Aminomethyl Nicotinate Staudinger->Amine Triazole Triazole Derivative Click->Triazole

Caption: Key reactions of the azide group in azidomethyl nicotinates.

1. Staudinger Reduction: The azide can be selectively reduced to a primary amine using the Staudinger reaction.

  • Experimental Protocol:

    • Dissolve the azidomethyl nicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add triphenylphosphine (1.1 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting aminomethyl nicotinate by column chromatography.[2][3][4]

2. Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): The azide group readily participates in "click" reactions with terminal alkynes to form stable 1,2,3-triazole linkages. This reaction is highly efficient and bioorthogonal, making it ideal for bioconjugation.[5][6][7][8][9]

  • Experimental Protocol:

    • Dissolve the azidomethyl nicotinate (1.0 eq) and a terminal alkyne (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O).

    • Add a solution of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the triazole product can be isolated by extraction and/or chromatography.[5][6]

Reactions of the Ester Group

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Experimental Protocol (Alkaline Hydrolysis):

    • Dissolve the azidomethyl nicotinate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or KOH).

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture to precipitate the carboxylic acid.

    • Collect the product by filtration and wash with water.[10][11][12][13]

Stability

Organic azides are energetic compounds and should be handled with care. Their stability is influenced by the carbon-to-nitrogen ratio. Azidomethyl nicotinates are generally stable under typical laboratory conditions but should be stored away from heat, light, and strong acids.

Applications in Drug Development and Research

The unique properties of azidomethyl nicotinates make them valuable tools for researchers and drug development professionals.

Prodrug Design

The ester group of azidomethyl nicotinates can be designed to be cleaved by esterases in the body, releasing a biologically active carboxylic acid. This prodrug approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and half-life. The rate of hydrolysis can be tuned by modifying the alcohol portion of the ester.[10][11]

Bioorthogonal Labeling and Conjugation

The azide functionality allows for the specific labeling of biomolecules through click chemistry. An azidomethyl nicotinate-containing probe can be used to tag proteins, nucleic acids, or other cellular components that have been metabolically engineered to contain an alkyne group. This enables a wide range of applications, including:

  • Fluorescent imaging: Attaching a fluorescent dye to the azide via a click reaction.

  • Affinity purification: Linking a biotin tag for subsequent capture with streptavidin.

  • Drug targeting: Conjugating the molecule to a targeting ligand, such as an antibody or peptide.

Enzyme Inhibition Studies

The nicotinate scaffold is present in many enzyme inhibitors. Azidomethyl nicotinates can be used as starting materials to synthesize libraries of potential enzyme inhibitors. The azide group can be functionalized to introduce various substituents to probe the active site of an enzyme and optimize binding affinity. For example, they could be explored as potential inhibitors for enzymes like cyclooxygenase (COX).[14][15][16]

Conclusion

Azidomethyl nicotinates are versatile bifunctional molecules with significant potential in chemical biology and drug discovery. Their synthesis is straightforward, and their chemical properties, particularly the reactivity of the azide group, allow for a wide range of modifications. The ability to act as prodrugs and participate in bioorthogonal "click" reactions makes them powerful tools for developing new therapeutic agents and studying biological processes. Further research into the specific properties and biological activities of a broader range of azidomethyl nicotinate derivatives is warranted to fully exploit their potential.

References

Methyl 6-(azidomethyl)nicotinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl 6-(azidomethyl)nicotinate: Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and formula of this compound, a key intermediate in various synthetic pathways.

Physicochemical Data Summary

The essential molecular data for this compound is presented below. This information is critical for stoichiometric calculations, analytical characterization, and the design of synthetic routes.

PropertyValue
Molecular Formula C₈H₈N₄O₂[1][2][3][4]
Molecular Weight 192.17 g/mol [1][3][4]
CAS Number 384831-56-5[1][3][4]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

molecular_properties Compound This compound Formula Molecular Formula C₈H₈N₄O₂ Compound->Formula is described by Weight Molecular Weight 192.17 g/mol Formula->Weight results in

References

Technical Guide: Spectroscopic and Synthetic Data for Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(azidomethyl)nicotinate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a nicotinic acid scaffold, a common motif in pharmacologically active compounds, and a reactive azide group, which serves as a valuable handle for further chemical modifications. This technical guide provides a summary of the available spectroscopic data (NMR, MS) and a detailed experimental protocol for the synthesis of this important research compound.

Chemical Properties

PropertyValue
Chemical Formula C₈H₈N₄O₂
Molecular Weight 192.17 g/mol [1][2]
IUPAC Name Methyl 6-(azidomethyl)pyridine-3-carboxylate[1]
CAS Number 384831-56-5[1][2]

Spectroscopic Data

¹H NMR Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl ester protons, and the methylene protons of the azidomethyl group.

Chemical Shift (δ ppm)MultiplicityAssignment
~9.1dH-2 (Pyridine)
~8.3ddH-4 (Pyridine)
~7.5dH-5 (Pyridine)
~4.3s-CH₂N₃[2]
~3.9s-OCH₃

Solvent: CDCl₃

¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ ppm)Assignment
~167C=O (Ester)[2]
~158C-6 (Pyridine)
~151C-2 (Pyridine)
~137C-4 (Pyridine)
~124C-3 (Pyridine)
~121C-5 (Pyridine)
~54-CH₂N₃
~52-OCH₃

Solvent: CDCl₃

Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry data is crucial for confirming the molecular weight of the compound.

m/zIon
193.07201[M+H]⁺[3]
215.05395[M+Na]⁺[3]
192.06418[M]⁺[3]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from Methyl 6-methylnicotinate. The first step involves the halogenation of the methyl group, followed by a nucleophilic substitution with an azide salt.

Synthesis Workflow

SynthesisWorkflow Start Methyl 6-methylnicotinate Step1 Bromination (NBS, AIBN) Start->Step1 Intermediate Methyl 6-(bromomethyl)nicotinate Step1->Intermediate Step2 Azidation (NaN₃, DMF) Intermediate->Step2 Product This compound Step2->Product

Synthesis of this compound.
Step 1: Synthesis of Methyl 6-(bromomethyl)nicotinate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 6-methylnicotinate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Methyl 6-(bromomethyl)nicotinate.

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve Methyl 6-(bromomethyl)nicotinate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a round-bottom flask.[2]

  • Addition of Azide: Add sodium azide (NaN₃) (1.5 eq) to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate.[2]

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir until the starting material is completely consumed, as indicated by TLC analysis.[2]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (ethyl acetate/hexane eluent) or by recrystallization to afford pure this compound.[2]

Safety Precautions

  • Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.

  • Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these experiments.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 6-(azidomethyl)nicotinate, a versatile intermediate in pharmaceutical and chemical research. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule that incorporates the nicotinic acid scaffold, a common motif in medicinal chemistry, with a reactive azide group. This combination makes it a valuable building block for the synthesis of more complex molecules through reactions such as "click chemistry" or Staudinger reduction.[1] However, the presence of the azido group necessitates careful consideration of the compound's stability and handling to ensure safe and effective use. Organic azides are known to be energetic materials and can be sensitive to heat, light, and shock.[2][3][4]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₈H₈N₄O₂N/A
Molecular Weight 192.17 g/mol N/A
Appearance Pale yellow oil[5]
CAS Number 384831-56-5[1]

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from the general principles governing organic azides. The primary factors influencing the stability of organic azides are the carbon-to-nitrogen ratio and the presence of other energetic functional groups.[2]

3.1. General Stability of Organic Azides

Organic azides are potentially explosive and can decompose upon exposure to external energy sources such as heat, light, friction, and pressure.[2][3] Small molecules with a high nitrogen content are particularly prone to violent decomposition.[3]

Two common guidelines for assessing the stability of organic azides are the Carbon to Nitrogen Ratio (C/N) and the "Rule of Six".[2]

  • Carbon to Nitrogen Ratio (C/N): For this compound (C₈H₈N₄O₂), the C/N ratio is 8/4 = 2. Generally, organic azides with a C/N ratio between 1 and 3 can be synthesized but should be handled with care and stored under appropriate conditions.[2][4]

  • Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide). In this molecule, there are 8 carbon atoms and one azide group, which satisfies this general guideline.

3.2. Thermal Stability

Organic azides are thermally sensitive. While the specific decomposition temperature for this compound is not reported, it is crucial to avoid heating the compound unless as part of a controlled reaction. Purification techniques such as distillation or sublimation should never be used for organic azides.[3][6]

3.3. Chemical Stability and Incompatibilities

Careful consideration of chemical compatibility is critical for the safe handling of this compound.

Incompatible MaterialHazard
Strong Acids Formation of highly toxic and explosive hydrazoic acid.[2][6]
Heavy Metals (e.g., copper, lead) Formation of highly shock- and pressure-sensitive metal azides.[2][6]
Halogenated Solvents (e.g., dichloromethane, chloroform) Potential formation of extremely unstable di- and tri-azidomethane.[2][3]
Strong Reducing Agents Can lead to rapid, uncontrolled reduction of the azide group.
Strong Oxidizing Agents Can lead to a violent reaction.

It is imperative to avoid the use of metal spatulas or any metal instruments when handling azides to prevent the formation of dangerous metal azides.[2][7]

Recommended Storage Conditions

Proper storage is paramount to maintain the integrity and ensure the safety of this compound. The general consensus for storing organic azides is to keep them in a cool, dark environment.

ParameterRecommended ConditionRationale
Temperature Short-term (1-2 weeks): -4°C.[8] Long-term: -20°C or below.[2][4][6]To minimize thermal decomposition.
Atmosphere An inert atmosphere (e.g., argon or nitrogen) is recommended.To prevent reaction with atmospheric components.
Light Store in the dark, in an amber vial or a container wrapped in foil.[2][6]To prevent photochemical decomposition.
Container Plastic or glass containers are preferred. Avoid metal containers and metal caps.[2]To prevent the formation of shock-sensitive metal azides.
Concentration (if in solution) Should not exceed 1 M.[2][4]To reduce the hazard in case of accidental decomposition.

Experimental Protocols

5.1. Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic substitution reaction from the corresponding halide.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Methyl 6-(bromomethyl)nicotinate Methyl 6-(bromomethyl)nicotinate SN2 Reaction SN2 Reaction Methyl 6-(bromomethyl)nicotinate->SN2 Reaction Sodium Azide (NaN3) Sodium Azide (NaN3) Sodium Azide (NaN3)->SN2 Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->SN2 Reaction This compound This compound SN2 Reaction->this compound G This compound This compound Aza-ylide Intermediate Aza-ylide Intermediate This compound->Aza-ylide Intermediate + PPh3 - N2 Triphenylphosphine (PPh3) Triphenylphosphine (PPh3) Methyl 6-(aminomethyl)nicotinate Methyl 6-(aminomethyl)nicotinate Aza-ylide Intermediate->Methyl 6-(aminomethyl)nicotinate + H2O Triphenylphosphine oxide Triphenylphosphine oxide Aza-ylide Intermediate->Triphenylphosphine oxide Water (H2O) Water (H2O) G cluster_ppe Personal Protective Equipment (PPE) cluster_engineering Engineering Controls cluster_handling Handling Procedures cluster_waste Waste Disposal Lab Coat Lab Coat Fume Hood Fume Hood Lab Coat->Fume Hood Safety Glasses Safety Glasses Safety Glasses->Fume Hood Chemical Resistant Gloves Chemical Resistant Gloves Chemical Resistant Gloves->Fume Hood Blast Shield Blast Shield Fume Hood->Blast Shield Use non-metal spatulas Use non-metal spatulas Blast Shield->Use non-metal spatulas Avoid heat, shock, and friction Avoid heat, shock, and friction Use non-metal spatulas->Avoid heat, shock, and friction Work on a small scale Work on a small scale Avoid heat, shock, and friction->Work on a small scale Segregate azide waste Segregate azide waste Work on a small scale->Segregate azide waste Avoid mixing with acids or metals Avoid mixing with acids or metals Segregate azide waste->Avoid mixing with acids or metals G Safe Storage of this compound Safe Storage of this compound Cool Temperature (-4°C to -20°C) Cool Temperature (-4°C to -20°C) Safe Storage of this compound->Cool Temperature (-4°C to -20°C) Prevents Thermal Decomposition Protection from Light (Amber Vial) Protection from Light (Amber Vial) Safe Storage of this compound->Protection from Light (Amber Vial) Prevents Photochemical Decomposition Inert Atmosphere (Argon/Nitrogen) Inert Atmosphere (Argon/Nitrogen) Safe Storage of this compound->Inert Atmosphere (Argon/Nitrogen) Prevents Unwanted Reactions Non-Metal Container Non-Metal Container Safe Storage of this compound->Non-Metal Container Avoids Formation of Shock-Sensitive Metal Azides

References

The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nicotinate scaffold, a pyridine ring substituted with a carboxylic acid at the 3-position, represents a cornerstone in medicinal chemistry.[1][2] As a fundamental component of the essential human nutrient vitamin B3 (niacin), its derivatives are integral to central metabolic coenzymes like NAD and NADP.[3][4][5] Beyond its physiological role, the scaffold's unique physicochemical properties have established it as a "privileged" structure in drug design, leading to the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of the core features of the nicotinate scaffold, detailing its mechanism of action, structure-activity relationships, and key therapeutic applications, supported by quantitative data and experimental insights.

Core Physicochemical and Structural Features

The nicotinate scaffold, with a molecular formula of C6H5NO2 and a molar mass of 123.111 g·mol−1, is a planar, aromatic system.[6] The presence of the nitrogen atom in the pyridine ring and the carboxylic acid group imparts a distinct electronic and steric profile.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen acts as a hydrogen bond acceptor. This dual capacity allows for critical interactions with biological targets.

  • Aromaticity and π-Stacking: The aromatic nature of the pyridine ring facilitates π-π stacking interactions with aromatic residues in protein binding pockets.

  • Modulation of Basicity: The pyridine nitrogen is weakly basic (pKa of the conjugate acid is ~4.85), a property that can be fine-tuned through substitution on the ring to optimize pharmacokinetic properties and target engagement.[6]

  • Metabolic Stability: The pyridine ring is generally stable to metabolic degradation, although it can be a site for oxidation or methylation. The carboxylic acid moiety, however, is a common site for metabolic conjugation.

The scaffold's versatility allows for substitution at various positions of the pyridine ring, enabling chemists to modulate its properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Key Therapeutic Targets and Mechanisms of Action

The nicotinate scaffold is the foundation for drugs targeting a diverse range of biological pathways. A primary and well-studied target is the G-protein coupled receptor 109A (GPR109A), also known as HCA2.[7][8]

GPR109A Agonism: Nicotinic acid is a potent agonist of GPR109A, a receptor highly expressed in adipocytes and immune cells like macrophages.[7][9] Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase through a Gi/G0 protein.[7][9] This action decreases intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of hormone-sensitive lipase, ultimately inhibiting the breakdown of triglycerides and the release of free fatty acids into the bloodstream.[9] This mechanism is central to the lipid-lowering effects of niacin, which include a reduction in triglycerides, VLDL, and LDL cholesterol, and an increase in HDL cholesterol.[8][10][11]

Beyond its effects on lipids, GPR109A activation has demonstrated anti-inflammatory properties.[7][12] It can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[13]

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi GPR109A->Gi Activates Nicotinate Nicotinate (Ligand) Nicotinate->GPR109A Binds to AC AC Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Phosphorylates HSL_inactive HSL_inactive HSL->HSL_inactive Inactivates Lipolysis Lipolysis HSL_inactive->Lipolysis Inhibition of

Other Targets: Derivatives of the nicotinate scaffold have been developed to interact with a variety of other targets, including:

  • Cyclooxygenase (COX) enzymes: Certain nicotinate derivatives have shown potent and selective inhibitory activity against COX-2, highlighting their potential as anti-inflammatory agents.[14]

  • Nicotinamide N-methyltransferase (NNMT): This enzyme is involved in the metabolism of xenobiotics and has been identified as a target for nicotinate-based inhibitors in the context of metabolic diseases.[15]

  • P2Y12 Receptor: Ethyl nicotinate derivatives have been explored as antagonists of the P2Y12 receptor for antiplatelet therapies.[16]

Structure-Activity Relationships (SAR)

The therapeutic activity of nicotinate derivatives can be significantly altered by modifying the core scaffold. SAR studies have provided valuable insights for optimizing these compounds.

  • Substitution on the Carboxylic Acid: Esterification or amidation of the carboxylic acid can produce prodrugs with altered pharmacokinetic profiles or can change the mode of interaction with the target.[17] For instance, replacing the ethyl ester in P2Y12 antagonists with bioisosteric oxazoles maintained potency while improving metabolic stability.[16]

  • Substitution on the Pyridine Ring: Adding substituents to the pyridine ring can influence potency and selectivity. For example, in a series of antifungal nicotinamide derivatives, the position of amino and isopropyl groups was found to be critical for activity.[18] Similarly, for COX-2 inhibitors, specific substitutions led to activity equipotent to celecoxib.[14]

  • Bioisosteric Replacement: The concept of bioisosterism is crucial in nicotinate drug design. Replacing parts of the molecule with other groups that have similar physical or chemical properties can overcome issues like metabolic instability or toxicity.[19][20] The use of oxazoles to replace a labile ethyl ester is a prime example.[16]

SAR_Logic cluster_mods Structural Modifications cluster_props Resulting Property Changes Scaffold Nicotinate Scaffold Mod_Acid Modify Carboxyl Group (Ester, Amide, Bioisostere) Scaffold->Mod_Acid Apply Mod_Ring Substitute on Pyridine Ring (Positions 2, 4, 5, 6) Scaffold->Mod_Ring Apply Potency Potency Mod_Acid->Potency Selectivity Selectivity Mod_Acid->Selectivity PK Pharmacokinetics (ADME) Mod_Acid->PK Toxicity Toxicity Profile Mod_Acid->Toxicity Mod_Ring->Potency Mod_Ring->Selectivity Mod_Ring->PK Mod_Ring->Toxicity

Quantitative Data of Nicotinate Derivatives

The following table summarizes quantitative data for nicotinic acid and representative derivatives, illustrating their activity against various targets.

Compound/DrugTargetActivity TypeQuantitative ValueSource
Nicotinic AcidGPR109AAgonistEC50: ~100 nM[11]
β-HydroxybutyrateGPR109AAgonistEC50: 700-800 µM[11]
Compound 6 VasorelaxationAgonistED50: 21.3 nM[21]
Compound 16g C. albicansAntifungalMIC: 0.25 µg/mL[18]
Quinolinium AnalogNNMTInhibitorIC50: ~1 µM[15]
Compound 4c COX-2InhibitorActivity equipotent to Celecoxib[14]
Compound 4f COX-2InhibitorActivity equipotent to Celecoxib[14]

EC50: Half maximal effective concentration; ED50: Half maximal effective dose; MIC: Minimum inhibitory concentration; IC50: Half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel nicotinate derivatives. Below are representative protocols.

1. General Synthesis of a Nicotinate Derivative (Myosmine)

Myosmine serves as a precursor for the synthesis of nicotine and its analogs.[22]

  • Objective: To synthesize myosmine via the condensation of N-vinylpyrrolidone with ethyl nicotinate.

  • Materials: N-vinylpyrrolidone, ethyl nicotinate, sodium methoxide, toluene, concentrated hydrochloric acid, 40% sodium hydroxide solution.

  • Procedure:

    • Dissolve ethyl nicotinate in toluene in a reaction vessel.

    • Add sodium methoxide to the solution.

    • Add N-vinylpyrrolidone to the reaction mixture.

    • The condensation product is then treated with concentrated hydrochloric acid at an elevated temperature.

    • After the reaction is complete, basify the mixture with a 40% sodium hydroxide solution.

    • Isolate the myosmine product via extraction and subsequent distillation.

    • A typical yield for this reaction is approximately 60%.[22]

2. In Vitro Anti-inflammatory Activity Assay (Nitrite Inhibition)

This assay is used to screen nicotinate derivatives for their ability to inhibit the production of nitric oxide, a key inflammatory mediator.[23]

  • Objective: To quantify the inhibition of nitrite production in LPS/IFN-γ-stimulated RAW 264.7 macrophage cells.

  • Materials: RAW 264.7 macrophage cells, lipopolysaccharide (LPS), interferon-gamma (IFN-γ), test compounds (nicotinate derivatives), Griess reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • Culture RAW 264.7 macrophage cells in appropriate media.

    • Stimulate the cells with LPS and IFN-γ in the presence or absence of various concentrations of the test compounds.

    • After an incubation period, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess assay, which measures the product of the reaction between nitrite and the Griess reagent.

    • Concurrently, assess cell viability using the MTT assay to ensure that the observed nitrite inhibition is not due to cytotoxicity.

    • Compounds exhibiting significant nitrite inhibition without affecting cell viability are considered to have potential anti-inflammatory activity.[23]

Experimental_Workflow Start Start: Design Nicotinate Analogs Synthesis Chemical Synthesis (e.g., Condensation, Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (e.g., Receptor Binding, Enzyme Inhibition, Anti-inflammatory Assays) Purification->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterate & Refine InVivo In Vivo Testing (Animal Models) SAR->InVivo Select Potent Compounds Lead_Opt->Synthesis End End: Preclinical Candidate InVivo->End

Conclusion and Future Perspectives

The nicotinate scaffold continues to be a highly valuable and versatile platform in drug discovery. Its inherent "drug-like" properties and the ease with which it can be chemically modified have secured its role in the development of therapies for metabolic, inflammatory, and cardiovascular diseases. The deep understanding of its interaction with key targets like GPR109A provides a solid foundation for rational drug design.

Future research will likely focus on exploring novel bioisosteres to further enhance the pharmacokinetic and safety profiles of nicotinate-based drugs. Additionally, the application of this scaffold to new and emerging therapeutic targets, guided by computational modeling and high-throughput screening, promises to expand its impact on human health. The continued investigation into the diverse signaling pathways modulated by nicotinate derivatives will undoubtedly unlock new therapeutic opportunities.

References

Methodological & Application

synthesis of Methyl 6-(azidomethyl)nicotinate from methyl 6-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 6-(azidomethyl)nicotinate from methyl 6-(bromomethyl)nicotinate. This compound is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of more complex heterocyclic structures for pharmaceutical and materials science applications.[1][2] The protocol herein describes a robust and efficient nucleophilic substitution reaction.

Introduction

This compound incorporates the nicotinic acid scaffold, a common motif in bioactive molecules, with the versatile azide functional group.[1] This combination makes it a strategic building block for various chemical transformations, including cycloaddition reactions and the reduction of the azide to a primary amine, yielding methyl 6-(aminomethyl)nicotinate.[1] The synthesis typically involves the displacement of a halide from the corresponding halo-methyl precursor, most commonly methyl 6-(bromomethyl)nicotinate, via a nucleophilic substitution reaction with an azide salt.[1] This application note provides a comprehensive experimental protocol for this conversion.

Reaction Scheme

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the azide anion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group.[1]

G cluster_reactants Reactant cluster_reagents Reagent cluster_product Product reactant Methyl 6-(bromomethyl)nicotinate product This compound reactant->product DMF, 60-80 °C reagent NaN₃

Caption: Synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from methyl 6-(bromomethyl)nicotinate using sodium azide.

Materials:

  • Methyl 6-(bromomethyl)nicotinate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve methyl 6-(bromomethyl)nicotinate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add sodium azide (1.5 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

ParameterDescriptionReference
Starting Material Methyl 6-(bromomethyl)nicotinate[3][4]
Reagent Sodium Azide (NaN₃)[1]
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1]
Temperature 60-80°C[1]
Reaction Time 4-6 hours (typical, monitor by TLC)[1]
Yield Not specified in search results, but typically high for SN2 reactions of this type.
Purity High purity can be achieved through column chromatography.[5]
Product Molecular Formula C₈H₈N₄O₂[6][7]
Product Molecular Weight 192.17 g/mol [6][7]

Visualizations

Experimental Workflow

G start Start dissolve Dissolve Methyl 6-(bromomethyl)nicotinate in DMF start->dissolve add_reagent Add Sodium Azide dissolve->add_reagent react Heat reaction mixture to 60-80°C add_reagent->react monitor Monitor reaction by TLC react->monitor workup Aqueous work-up and extraction with Ethyl Acetate monitor->workup dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify product Obtain pure this compound purify->product end End product->end

Caption: Experimental workflow for the synthesis.

Logical Relationship of Synthesis

G start_material Methyl 6-(bromomethyl)nicotinate (Starting Material) product This compound (Product) start_material->product Sₙ2 Reaction reagent Sodium Azide (Nucleophile) reagent->product

Caption: Logical diagram of the chemical transformation.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[1]

Safety Precautions

  • Sodium azide (NaN₃) is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

  • Methyl 6-(bromomethyl)nicotinate is a lachrymator and should be handled with care in a fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. This method offers a straightforward approach to producing a key intermediate for applications in medicinal chemistry and organic synthesis. Adherence to the outlined procedures and safety precautions will ensure a successful and safe synthesis.

References

Application Notes and Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] This reaction facilitates the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[2] The resulting triazole ring is a stable and often beneficial scaffold in medicinal chemistry, acting as a bioisostere for amide bonds and participating in favorable biological interactions.[3]

Methyl 6-(azidomethyl)nicotinate is a versatile building block for drug discovery, combining the nicotinic acid scaffold, present in numerous pharmaceuticals, with a reactive azide handle for CuAAC reactions. This allows for the straightforward and efficient conjugation of this core structure to a wide array of alkyne-containing molecules, enabling the rapid generation of compound libraries for screening and lead optimization.

These application notes provide a detailed protocol for the CuAAC reaction of this compound with various terminal alkynes, a reaction of significant interest in the development of novel therapeutics, including anti-HIV and anticancer agents.[3]

Signaling Pathway and Logical Relationships

The CuAAC reaction is not a biological signaling pathway but a chemical transformation. The logical relationship of the reaction components is depicted below. The process begins with the in situ reduction of Copper(II) to the active Copper(I) catalyst by a reducing agent. The Copper(I) then coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide, leading to the formation of a six-membered ring intermediate which subsequently rearranges to the stable 1,4-disubstituted triazole product. The ligand serves to stabilize the catalytically active Copper(I) species and prevent side reactions.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Mixture CuSO4 CuSO4 Cu(I) Catalyst Cu(I) Catalyst CuSO4->Cu(I) Catalyst Reduction Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Cu(I) Catalyst Ligand (THPTA) Ligand (THPTA) Ligand (THPTA)->Cu(I) Catalyst Stabilization Cu(I) Catalyst->Reaction Mixture Triazole Product Triazole Product Reaction Mixture->Triazole Product Cycloaddition

Figure 1. Logical relationship of components in the CuAAC reaction.

Experimental Protocols

This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition of this compound with a terminal alkyne using an in-situ generated copper(I) catalyst.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol, etc.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: A mixture of tert-butanol and water (1:1 v/v) is a common choice. Other solvent systems such as DMSO/water or THF/water can also be used.

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Deionized water

Reagent Preparation:

  • Copper(II) Sulfate Solution (0.1 M): Dissolve 249.7 mg of CuSO₄·5H₂O in 10 mL of deionized water.

  • Sodium Ascorbate Solution (1 M): Dissolve 198.1 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh before use.

  • THPTA Solution (0.1 M): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.

Reaction Procedure:

  • To a reaction vessel, add this compound (1.0 eq).

  • Add the terminal alkyne (1.0 - 1.2 eq).

  • Add the solvent (e.g., 5 mL of a 1:1 mixture of tert-butanol and water per 1 mmol of azide).

  • Stir the mixture at room temperature to dissolve the reactants.

  • In a separate vial, prepare the catalyst premix by adding the THPTA solution (0.05 eq) to the copper(II) sulfate solution (0.01 eq). Mix well.[4]

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 eq).[3]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the CuAAC protocol.

CuAAC_Workflow start Start dissolve Dissolve Azide and Alkyne in Solvent start->dissolve prepare_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) dissolve->prepare_catalyst add_catalyst Add Catalyst Premix to Reaction Mixture prepare_catalyst->add_catalyst initiate_reaction Initiate Reaction with Sodium Ascorbate add_catalyst->initiate_reaction stir Stir at Room Temperature (Monitor by TLC/LC-MS) initiate_reaction->stir workup Aqueous Workup and Extraction stir->workup purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2. Experimental workflow for the CuAAC protocol.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the CuAAC reaction of a benzylic azide (as a model for this compound) with various terminal alkynes.

AlkyneEquivalents of AlkyneCopper Source (mol%)Ligand (mol%)Reducing Agent (mol%)SolventTime (h)Yield (%)
Phenylacetylene1.1CuSO₄ (1)THPTA (5)Na-Ascorbate (10)t-BuOH/H₂O (1:1)295
4-Ethynyltoluene1.1CuSO₄ (1)THPTA (5)Na-Ascorbate (10)t-BuOH/H₂O (1:1)293
4-Methoxyphenylacetylene1.1CuSO₄ (1)THPTA (5)Na-Ascorbate (10)t-BuOH/H₂O (1:1)2.596
1-Hexyne1.2CuSO₄ (1)THPTA (5)Na-Ascorbate (10)t-BuOH/H₂O (1:1)488
Propargyl alcohol1.2CuSO₄ (1)THPTA (5)Na-Ascorbate (10)t-BuOH/H₂O (1:1)1.592

Note: Yields are based on reported values for similar benzylic azides and may vary depending on the specific alkyne and reaction conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low conversion Inactive catalystPrepare fresh sodium ascorbate solution. Ensure high-purity reagents.
Poor solubility of reactantsTry a different solvent system (e.g., DMSO/water, THF/water).
Inhibition of the catalystSome functional groups (e.g., thiols) can poison the copper catalyst. Increase catalyst and ligand loading.
Formation of side products Oxidation of the alkyne (Glaser coupling)Ensure the reaction is not overly exposed to oxygen. A gentle nitrogen purge can be beneficial.
Decomposition of azideAvoid excessive heating.
Difficulty in purification Co-elution of product and starting materialsOptimize the mobile phase for column chromatography.
Residual copper in the productWash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper salts.

References

strain-promoted alkyne-azide cycloaddition (SPAAC) with Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Methyl 6-(azidomethyl)nicotinate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This versatile building block is ideal for applications in bioconjugation, drug delivery, and molecular imaging.

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is exceptionally useful for conjugating molecules in complex biological environments.[1][2][][4] this compound is a bifunctional molecule that incorporates a reactive azide handle on a nicotinate scaffold. The nicotinate core is a privileged structure in medicinal chemistry, offering potential for biological activity and further functionalization.[5] The azidomethyl group provides a specific site for SPAAC-mediated conjugation to a variety of molecules functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Applications

The unique structure of this compound makes it a valuable tool for:

  • Bioconjugation: Covalent attachment to proteins, peptides, nucleic acids, and other biomolecules that have been modified to contain a strained alkyne. This is useful for creating targeted drug delivery systems or imaging agents.[5]

  • Fluorescent Probes: Reaction with a fluorescently tagged strained alkyne to create novel probes for cellular imaging and diagnostics.[5]

  • Drug Discovery: The nicotinate scaffold can be further modified, and the azide handle allows for the straightforward conjugation of this core to other molecules, facilitating the creation of compound libraries for screening.[5]

  • Materials Science: Incorporation into polymers and other materials to introduce specific functionalities.

Data Presentation

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
Strained AlkyneAzideSolventRate Constant (M⁻¹s⁻¹)
DIBOBenzyl AzideMethanol~0.1
DIBO-ketoneBenzyl AzideMethanol~0.3
BCNBenzyl AzideDMSONot Specified
[9+1]CPPBenzyl AzideDMSO-d₆2.2 x 10⁻³
[11+1]CPPBenzyl AzideDMSO-d₆4.5 x 10⁻⁴
fluor[11+1]CPPBenzyl AzideDMSO-d₆4.7 x 10⁻³
m[9+1]CPPBenzyl AzideDMSO-d₆9.6 x 10⁻³

Data for CPPs (Cycloparaphenylenes) are included to illustrate the tunability of SPAAC kinetics through structural modifications of the strained alkyne.[1][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available Methyl 6-methylnicotinate.

Step 1: Bromination of Methyl 6-methylnicotinate

  • Dissolve Methyl 6-methylnicotinate: In a round-bottom flask, dissolve Methyl 6-methylnicotinate (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform.

  • Initiate Radical Bromination: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (0.1 equivalents).

  • Reaction: Reflux the mixture under a light source (e.g., a 250W lamp) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-(bromomethyl)nicotinate.

Step 2: Azidation of Methyl 6-(bromomethyl)nicotinate

  • Dissolve Brominated Intermediate: Dissolve the crude Methyl 6-(bromomethyl)nicotinate (1 equivalent) in a polar aprotic solvent such as DMF or acetone.

  • Add Azide Source: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol provides a general method for conjugating this compound to a strained alkyne-modified biomolecule (e.g., a DBCO-labeled protein).

Materials:

  • This compound

  • DBCO-functionalized biomolecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Ultracentrifugal filter or desalting column for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a concentration of 10-100 mM.

    • Dissolve the DBCO-functionalized biomolecule in PBS to a desired concentration (e.g., 1-10 mg/mL).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-functionalized biomolecule solution with the this compound stock solution. A 5- to 20-fold molar excess of the azide is typically used. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of proteins.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants and their concentrations.

  • Purification:

    • Remove the unreacted this compound and its triazole product by-products using an ultracentrifugal filter with an appropriate molecular weight cutoff or a desalting column.

  • Analysis:

    • Confirm the conjugation and assess the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Visualization

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Azidation A Methyl 6-methylnicotinate B NBS, AIBN Reflux A->B C Methyl 6-(bromomethyl)nicotinate B->C D Methyl 6-(bromomethyl)nicotinate E Sodium Azide (NaN₃) DMF, RT D->E F This compound E->F

Caption: Synthesis of this compound.

SPAAC Bioconjugation Workflow

SPAAC_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Azide This compound (in DMSO) Mix Combine Reactants Azide->Mix Alkyne DBCO-modified Biomolecule (in PBS) Alkyne->Mix Incubate Incubate at RT or 37°C (1-4 hours) Mix->Incubate Purify Remove Excess Reagents (e.g., Desalting Column) Incubate->Purify Analyze Confirm Conjugation (SDS-PAGE, MS, etc.) Purify->Analyze Product Conjugated Biomolecule Analyze->Product

Caption: General workflow for SPAAC bioconjugation.

SPAAC Reaction Mechanism

SPAAC_Mechanism Reactants This compound + Strained Alkyne TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState Bioorthogonal Reaction Product Stable Triazole Product TransitionState->Product

Caption: The mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.

References

Application Notes and Protocols: Labeling Nucleic Acids with Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of nucleic acids is fundamental to the study of their biological functions, the development of diagnostic tools, and the creation of novel therapeutic agents. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, has emerged as a powerful strategy for attaching a wide variety of molecules to biomolecules like DNA and RNA.[1][2][3][4] This is due to the high specificity, efficiency, and biocompatibility of the reaction, which proceeds readily in aqueous environments and tolerates a broad range of functional groups.[2][5][6]

This document provides a detailed, albeit prospective, application and protocol for the use of Methyl 6-(azidomethyl)nicotinate as a labeling agent for alkyne-modified nucleic acids. The presence of a reactive azide group on the nicotinate scaffold makes this compound a suitable candidate for click chemistry applications, enabling the conjugation of this heterocyclic moiety to nucleic acids.[7] Such a conjugation could be leveraged for various downstream applications, including cellular imaging, the study of drug-nucleic acid interactions, and the development of targeted drug delivery systems.

Principle of the Method

The core of this labeling strategy is the CuAAC reaction, a highly efficient 1,3-dipolar cycloaddition between the terminal azide group of this compound and a terminal alkyne incorporated into a DNA or RNA strand. This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) by a reducing agent such as sodium ascorbate.[8][9][10] The reaction results in the formation of a stable triazole linkage, covalently attaching the nicotinate derivative to the nucleic acid.

Materials and Reagents

A comprehensive list of materials and reagents required for the labeling protocol is provided in Table 1.

Table 1: Materials and Reagents for Nucleic Acid Labeling

Reagent Supplier Catalogue Number Storage
This compounde.g., BenchChem384831-56-54°C, protected from light
Alkyne-modified OligonucleotideCustom SynthesisN/A-20°C
Copper(II) Sulfate (CuSO₄)e.g., Sigma-AldrichC1297Room Temperature
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)e.g., BroadPharmBP-224674°C
Sodium Ascorbatee.g., Sigma-AldrichA4034Room Temperature
Dimethyl Sulfoxide (DMSO)e.g., Sigma-AldrichD8418Room Temperature
Nuclease-free Watere.g., Thermo FisherAM9937Room Temperature
Triethylammonium Acetate (TEAA) Buffere.g., Sigma-AldrichT76344°C
Acetone, molecular biology gradee.g., Sigma-AldrichA929Room Temperature
Ethanol, 200 proofe.g., Sigma-AldrichE7023Room Temperature

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare fresh stock solutions, particularly for the copper catalyst and reducing agent, to ensure optimal reaction efficiency.

  • This compound (10 mM): Dissolve 1.92 mg of this compound (MW: 192.17 g/mol ) in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C in small aliquots.

  • Alkyne-modified Oligonucleotide (100 µM): Resuspend the lyophilized oligonucleotide in the appropriate volume of nuclease-free water to achieve a final concentration of 100 µM.

  • Copper(II) Sulfate (100 mM): Dissolve 24.97 mg of CuSO₄·5H₂O in 1 mL of nuclease-free water.

  • THPTA (200 mM): Dissolve 86.9 mg of THPTA in 1 mL of nuclease-free water.

  • Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of nuclease-free water. Prepare this solution fresh before each experiment.

  • Triethylammonium Acetate (TEAA) Buffer (2 M, pH 7.0): Prepare a 2 M solution of TEAA and adjust the pH to 7.0.

Labeling of Alkyne-Modified Oligonucleotide (CuAAC Reaction)

This protocol is optimized for a 50 µL reaction volume. The reaction can be scaled up or down as needed, maintaining the final concentrations of the reagents.

  • In a 1.5 mL microcentrifuge tube, combine the following reagents in the order listed:

    Reagent Stock Concentration Volume to Add Final Concentration
    Nuclease-free Water-to 50 µL-
    TEAA Buffer (pH 7.0)2 M5 µL200 mM
    Alkyne-modified Oligonucleotide100 µM10 µL20 µM
    This compound10 mM2.5 µL500 µM
    THPTA200 mM1.25 µL5 mM
    Copper(II) Sulfate100 mM1.25 µL2.5 mM
    Sodium Ascorbate100 mM2.5 µL5 mM
  • After the addition of all reagents, vortex the reaction mixture gently for 5-10 seconds.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light. For more challenging conjugations, the reaction time can be extended to 4 hours or overnight.

  • Proceed to the purification of the labeled oligonucleotide.

Purification of the Labeled Oligonucleotide

Purification is necessary to remove unreacted this compound, copper catalyst, and other reaction components.

  • To the 50 µL reaction mixture, add 5 µL of 3 M sodium acetate (pH 5.2) and 150 µL of ice-cold absolute ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

  • Centrifuge at 14,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the pellet for 10-15 minutes at room temperature to remove any residual ethanol.

  • Resuspend the purified, labeled oligonucleotide in a desired volume of nuclease-free water or a suitable buffer for downstream applications.

Analysis of Labeling Efficiency

The efficiency of the labeling reaction can be assessed by various methods, including:

  • Gel Electrophoresis: A noticeable shift in the mobility of the labeled oligonucleotide compared to the unlabeled control on a denaturing polyacrylamide gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Direct measurement of the mass increase corresponding to the addition of the this compound moiety.

  • High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the labeled oligonucleotide.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the nucleic acid labeling protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Stock Solutions mix_reagents Combine Reagents: - Alkyne-Nucleic Acid - this compound - Cu(I) Catalyst prep_reagents->mix_reagents incubation Incubate at RT mix_reagents->incubation precipitation Ethanol Precipitation incubation->precipitation wash Wash Pellet precipitation->wash resuspend Resuspend Labeled Nucleic Acid wash->resuspend analysis Analyze Labeling Efficiency (Gel, MS, HPLC) resuspend->analysis

Caption: Workflow for labeling alkyne-modified nucleic acids.

Click Chemistry Reaction Pathway

The diagram below illustrates the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

click_chemistry_pathway reagents Reagents alkyne Alkyne-Modified Nucleic Acid reagents->alkyne azide This compound reagents->azide catalyst Cu(I) Catalyst alkyne->catalyst azide->catalyst product Labeled Nucleic Acid (Triazole Linkage) catalyst->product

Caption: CuAAC reaction for nucleic acid labeling.

Troubleshooting

Table 2: Troubleshooting Guide

Problem Possible Cause Solution
Low Labeling Efficiency Inactive catalystPrepare fresh sodium ascorbate and copper sulfate solutions.
Degradation of azide reagentStore this compound protected from light and moisture.
Suboptimal reaction conditionsIncrease incubation time or temperature (up to 37°C). Optimize reagent concentrations.
Smeared Bands on Gel Nuclease contaminationUse nuclease-free water and reagents. Wear gloves.
Incomplete precipitationEnsure complete precipitation by incubating at -20°C for a sufficient time.
No Product Detected Incorrect reagent concentrationsDouble-check calculations and dilutions of stock solutions.
Inactive alkyne-modified nucleic acidVerify the quality and modification of the starting oligonucleotide.

Conclusion

The protocol described provides a robust framework for the covalent labeling of nucleic acids using this compound via a copper-catalyzed click reaction. This method offers a versatile tool for researchers in molecular biology, diagnostics, and drug development, enabling the attachment of a nicotinate moiety to DNA and RNA for a wide range of applications. While this application is presented as a hypothetical use of this compound, it is based on well-established and reliable bioorthogonal chemistry principles. Further empirical validation is recommended to optimize the protocol for specific nucleic acid sequences and downstream applications.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes via Click Chemistry with Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone for the synthesis of complex molecular probes due to its high efficiency, selectivity, and biocompatibility. This set of reactions allows for the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2]

Methyl 6-(azidomethyl)nicotinate is a valuable bifunctional building block for creating sophisticated molecular architectures.[2] Its nicotinate scaffold is a privileged motif in medicinal chemistry, while the azidomethyl group provides a reactive handle for "click" reactions.[2] By conjugating this molecule with various alkyne-modified fluorophores, researchers can synthesize a library of novel fluorescent probes for diverse applications, including cellular imaging, diagnostics, and the development of targeted drug delivery systems.[2][3] These probes can be used to visualize biological events, track molecules within cells, and screen for new therapeutic agents.[4][5][6]

Application Notes

The primary application of this compound in this context is its use as a scaffold to be "clicked" onto a fluorescent dye containing a terminal alkyne. The resulting conjugate is a stable fluorescent probe. The reaction is highly specific and proceeds under mild, often aqueous, conditions, making it suitable for a wide range of fluorophores.[1][7]

Key Advantages:

  • Modularity: A wide variety of alkyne-functionalized fluorescent dyes can be easily attached to the nicotinate scaffold, allowing for the creation of probes with tailored photophysical properties.

  • Biocompatibility: The reaction conditions are generally mild and can be adapted for biological systems.[8]

  • Stability: The resulting 1,2,3-triazole linkage is chemically robust, ensuring the stability of the probe during biological experiments.[7]

  • Versatility: The nicotinate portion of the probe can be further modified, for example, by hydrolysis of the methyl ester to a carboxylic acid, enabling conjugation to other biomolecules like proteins or peptides.

Workflow for Fluorescent Probe Synthesis

G cluster_start Starting Materials cluster_reaction Click Reaction (CuAAC) cluster_process Purification & Analysis cluster_end Final Product start1 This compound reaction Reaction Mixture: - Azide & Alkyne - Copper(I) Catalyst (e.g., CuI, CuSO₄) - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (e.g., TBTA, THPTA) - Solvent (e.g., t-BuOH/H₂O, DMF) start1->reaction Azide Component start2 Alkyne-Functionalized Fluorescent Dye start2->reaction Alkyne Component purification Purification (e.g., Column Chromatography, HPLC) reaction->purification Crude Product analysis Characterization (e.g., NMR, Mass Spectrometry, UV-Vis, Fluorescence Spectroscopy) purification->analysis end_product Nicotinate-Based Fluorescent Probe analysis->end_product

Caption: General workflow for the synthesis of a nicotinate-based fluorescent probe.

Data Presentation

Table 1: Alkyne-Functionalized Fluorophores for Click Chemistry

This table lists a selection of commercially available fluorescent dyes containing a terminal alkyne, suitable for reaction with this compound.

Fluorophore NameExcitation (λex, nm)Emission (λem, nm)SolventReference
5-FAM-Alkyne490513Varies[9][10]
5/6-Carboxyrhodamine 110-PEG₄-Alkyne501525DMSO, DMF, MeOH[9][10]
5-TAMRA-Alkyne556563Varies[10]
Sulfo-Cy3-Alkyne553566Varies[10]
Alexa Fluor 594 alkyne590617Varies[7]
Sulfo-Cy5-Alkyne647663Varies[10]
Alexa Fluor 647 alkyne650668Varies[7]
Table 2: Representative Reaction Parameters for CuAAC Synthesis

The following table outlines typical conditions for the synthesis of a fluorescent probe via CuAAC.

ParameterConditionNotes
Reactants
This compound1.15 equivalentsSlight excess to ensure full consumption of the valuable dye.
Alkyne-Fluorophore1.0 equivalentLimiting reagent.
Catalyst System
Copper(I) Source1-5 mol% (e.g., CuI or CuSO₄/NaAsc)CuI can be used directly. If using CuSO₄, a reducing agent is required.[8][11]
Reducing Agent10 mol% (e.g., Sodium Ascorbate)Required to reduce Cu(II) to the active Cu(I) state in situ.[8]
Ligand5-10 mol% (e.g., TBTA, THPTA)Accelerates the reaction and protects biomolecules from oxidation.[8][12]
Reaction Conditions
Solventt-BuOH/H₂O (1:1), DMF, or Cyrene™Choice depends on the solubility of the reactants.[11]
TemperatureRoom Temperature (20-25 °C)The reaction is typically exothermic and proceeds well at RT.[1]
Reaction Time1 - 12 hoursMonitor by TLC or LC-MS for completion.
Expected Outcome
Yield80-98%Yields are typically high for CuAAC reactions.[11]
Purification MethodSilica Gel Chromatography or HPLCTo remove catalyst and unreacted starting materials.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe via CuAAC

This protocol describes a general method for the copper-catalyzed reaction between this compound and an alkyne-functionalized fluorophore.

Materials:

  • This compound

  • Alkyne-functionalized fluorophore (e.g., Sulfo-Cy5-Alkyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: tert-Butanol, deionized water, Dimethylformamide (DMF)

  • 4 mL screw-cap vial

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Reactant Solution: In a 4 mL vial, dissolve the alkyne-functionalized fluorophore (e.g., 1 µmol, 1.0 eq) in a suitable solvent mixture (e.g., 250 µL of t-BuOH/H₂O 1:1 or DMF).

  • Add Azide: To the solution, add this compound (1.15 µmol, 1.15 eq).

  • Prepare Catalyst Premix: In a separate microcentrifuge tube, prepare a fresh premixed solution of the catalyst system. Add 10 µL of a 20 mM CuSO₄ stock solution and 20 µL of a 50 mM THPTA stock solution.

  • Initiate Reaction: Add the catalyst premix to the vial containing the azide and alkyne.

  • Add Reducing Agent: Add 25 µL of a freshly prepared 100 mM sodium ascorbate stock solution in water to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Incubate: Cap the vial and stir the reaction mixture at room temperature. Protect from light if the fluorophore is photolabile.

  • Monitor Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (alkyne-fluorophore) is consumed (typically 1-4 hours).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with the appropriate solvent and purify the product. For many probes, purification can be achieved via silica gel column chromatography or reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy. Characterize its photophysical properties using UV-Vis and fluorescence spectroscopy.

Protocol 2: Application in Protein Labeling and In-Gel Fluorescence

This protocol provides an example of how to use a nicotinate-based probe to label a protein that has been metabolically engineered to contain an alkyne group, followed by visualization.

Materials:

  • Alkyne-modified protein (e.g., Bovine Serum Albumin conjugated with an alkyne)

  • Synthesized nicotinate-fluorescent probe (from Protocol 1)

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.4

  • Catalyst system and reducing agent as in Protocol 1

  • SDS-PAGE reagents and equipment

  • Fluorescence gel imager

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein (e.g., 40 µg in buffer)

    • Nicotinate-fluorescent probe (to a final concentration of 50-200 µM)

    • Catalyst premix (e.g., CuSO₄/THPTA to final concentrations of 200 µM and 1 mM, respectively)[12]

  • Initiate Labeling: Add sodium ascorbate to a final concentration of 10 mM to start the click reaction.

  • Incubate: Gently mix and incubate the reaction at room temperature for 1 hour, protected from light.

  • Prepare for Electrophoresis: Stop the reaction by adding 5X SDS-PAGE loading buffer.

  • Run Gel: Load the sample onto a polyacrylamide gel and run the electrophoresis as per standard procedures.

  • Visualize Fluorescence: After electrophoresis, place the gel directly onto a fluorescence imager. Use the appropriate excitation and emission filters for the fluorophore used in the probe.[12] A fluorescent band should appear at the molecular weight corresponding to the labeled protein.

Workflow for Protein Labeling and Detection

G cluster_start Components cluster_reaction Labeling Reaction cluster_process Analysis cluster_end Result protein Alkyne-Modified Protein reaction Incubate with CuAAC Reagents (CuSO₄, Reductant, Ligand) protein->reaction probe Nicotinate-Fluorescent Probe probe->reaction sds SDS-PAGE Separation reaction->sds Labeled Protein Mixture imaging In-Gel Fluorescence Imaging sds->imaging result Detection of Fluorescently Labeled Protein Band imaging->result

Caption: Workflow for labeling an alkyne-modified protein and subsequent detection.

References

Staudinger Reduction of Methyl 6-(azidomethyl)nicotinate to an Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Staudinger reduction of Methyl 6-(azidomethyl)nicotinate to its corresponding primary amine, Methyl 6-(aminomethyl)nicotinate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules.

The Staudinger reduction is a mild and efficient method for converting azides to amines, offering high chemoselectivity and tolerance to a wide range of functional groups.[1][2] The reaction proceeds in two main steps: the formation of an iminophosphorane intermediate through the reaction of the azide with a phosphine, typically triphenylphosphine, followed by hydrolysis to yield the primary amine and a phosphine oxide byproduct.[1]

Application Notes

The Staudinger reduction of this compound is a reliable and high-yielding transformation. The resulting product, Methyl 6-(aminomethyl)nicotinate, is a versatile building block in medicinal chemistry, serving as a precursor for the synthesis of various derivatives. The reaction is particularly advantageous when other reducible functional groups are present in the molecule, as the Staudinger conditions are mild and selective for the azide group.

Key advantages of this method include:

  • High Yields: The reaction typically proceeds with high efficiency, providing excellent yields of the desired amine.[3]

  • Mild Reaction Conditions: The reduction is carried out under neutral conditions, which preserves sensitive functional groups such as esters.[1]

  • Chemoselectivity: The Staudinger reduction selectively reduces the azide group in the presence of other potentially reducible moieties.

A primary challenge in the Staudinger reduction is the removal of the triphenylphosphine oxide byproduct, which can sometimes be difficult to separate from the desired amine.[4] Purification strategies often involve column chromatography, precipitation, or extraction techniques. One effective method involves the precipitation of triphenylphosphine oxide as a complex with metal salts like zinc chloride.[5]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Staudinger reduction of various aromatic and heterocyclic azides, providing a comparative context for the reduction of this compound.

SubstrateReagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 4-azidobenzoatePPh₃ (1.1)Anhydrous THF303>99[6]
Benzyl azidePPh₃ (catalytic), DPDSCPMERoom Temp2494 (isolated)[7]
4-Nitrophenethyl azidePPh₃ (catalytic), DPDSCPMERoom Temp2497[7]
Aryl Azides (General)PPh₃ (1.1)Anhydrous THF303Excellent[6]
Aliphatic Azides (General)PPh₃ (1.1)Anhydrous THF6015Satisfactory[6]
Organic Azide (General)PPh₃ (2.0), H₂O (10.0)THF65690[8]

DPDS: Diphenyldisiloxane, CPME: Cyclopentyl methyl ether

Experimental Workflow

Staudinger_Reduction_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Hydrolysis cluster_purification Purification start Dissolve this compound in THF reagent Add Triphenylphosphine start->reagent 1.1 eq. reaction Stir at Room Temperature reagent->reaction Monitor by TLC hydrolysis Add Water for Hydrolysis reaction->hydrolysis extraction Solvent Evaporation & Extraction hydrolysis->extraction purify Column Chromatography or Precipitation of Ph₃PO extraction->purify product Methyl 6-(aminomethyl)nicotinate purify->product

Caption: Workflow for the Staudinger Reduction.

Detailed Experimental Protocol

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

    • To this stirred solution, add triphenylphosphine (1.1 eq) portion-wise at room temperature. A slight exotherm and evolution of nitrogen gas may be observed.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting azide spot and the appearance of a more polar spot corresponding to the iminophosphorane and/or the final amine indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Hydrolysis of the Iminophosphorane:

    • Once the starting material is consumed as indicated by TLC, add deionized water (10 eq) to the reaction mixture.

    • Continue stirring the mixture vigorously at room temperature overnight to ensure complete hydrolysis of the iminophosphorane intermediate to the desired amine.

  • Work-up and Extraction:

    • Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the organic components.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, which contains the desired amine and triphenylphosphine oxide, can be purified by silica gel column chromatography.

    • A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The more polar amine product will elute after the less polar triphenylphosphine oxide.

    • Alternative Purification: To remove the bulk of the triphenylphosphine oxide, the crude mixture can be triturated with a solvent in which the oxide is poorly soluble, such as diethyl ether or a mixture of hexanes and ethyl acetate. The precipitated triphenylphosphine oxide can then be removed by filtration.

  • Characterization:

    • The purified Methyl 6-(aminomethyl)nicotinate can be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Signaling Pathway Diagram (Reaction Mechanism)

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azide R-N₃ (this compound) Phosphazide R-N=N-N=PPh₃ (Phosphazide Intermediate) Azide->Phosphazide Phosphine PPh₃ (Triphenylphosphine) Phosphine->Phosphazide Iminophosphorane R-N=PPh₃ (Iminophosphorane) Phosphazide->Iminophosphorane - N₂ Nitrogen N₂ Phosphazide->Nitrogen Amine R-NH₂ (Methyl 6-(aminomethyl)nicotinate) Iminophosphorane->Amine PhosphineOxide O=PPh₃ (Triphenylphosphine oxide) Iminophosphorane->PhosphineOxide + H₂O Water H₂O Water->Amine Hydrolysis

Caption: Mechanism of the Staudinger Reduction.

References

Application Notes and Protocols: Hydrolysis of Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the hydrolysis of the methyl ester in Methyl 6-(azidomethyl)nicotinate to its corresponding carboxylic acid, 6-(azidomethyl)nicotinic acid. This chemical transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

Introduction

This compound is a versatile building block in medicinal chemistry, featuring a reactive azido group and an ester functionality on a pyridine scaffold. The hydrolysis of the methyl ester to a carboxylic acid is a fundamental saponification reaction, enabling further derivatization, such as amide bond formation, which is crucial for the development of novel therapeutic agents. This protocol outlines a standard procedure using lithium hydroxide (LiOH) for this conversion.

Chemical Reaction

The hydrolysis of this compound proceeds via a base-mediated saponification mechanism. The hydroxide ion from LiOH attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₈N₄O₂192.17384831-56-5
6-(azidomethyl)nicotinic acidC₇H₆N₄O₂178.151393590-50-5

Table 2: Spectroscopic Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)MS (m/z)
This compound Data not available in searched literature.Data not available in searched literature.Characteristic peaks expected around 2100 (azide N≡N stretch), 1720 (ester C=O stretch), 1250 (C-O stretch).[M+H]⁺ = 193.07
6-(azidomethyl)nicotinic acid Data not available in searched literature.Data not available in searched literature.Characteristic peaks expected around 3000-2500 (broad, O-H stretch of carboxylic acid), 2100 (azide N≡N stretch), 1700 (carboxylic acid C=O stretch).[M+H]⁺ = 179.05

Note: Specific experimental spectroscopic data for the listed compounds were not available in the searched literature. The provided IR data is based on characteristic functional group absorptions. The mass spectrometry data is calculated for the protonated molecule.

Experimental Protocol

This protocol is based on established procedures for the hydrolysis of nicotinic acid esters.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a mixture of methanol and deionized water. A typical solvent ratio is 1:1 (v/v).

  • Addition of Base: To the stirring solution, add 1.5 to 2.0 molar equivalents of lithium hydroxide monohydrate at room temperature (approximately 20-25 °C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. Based on similar reactions, a reaction time of approximately 30 minutes to 1 hour is expected.[1]

  • Solvent Removal: Once the reaction is complete, remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring to acidify the mixture to a pH of approximately 3-4. The carboxylic acid product should precipitate out of the solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 6-(azidomethyl)nicotinic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.

Visualizations

Below is a diagram illustrating the experimental workflow for the hydrolysis of this compound.

experimental_workflow start Start: this compound dissolve Dissolve in MeOH/H₂O start->dissolve add_base Add LiOH·H₂O (1.5-2.0 eq.) at RT dissolve->add_base stir Stir at RT (0.5-1 h) add_base->stir monitor Monitor by TLC stir->monitor evaporate_MeOH Remove MeOH (Rotary Evaporator) monitor->evaporate_MeOH Reaction Complete acidify Acidify with 1 M HCl to pH 3-4 evaporate_MeOH->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate_EtOAc Concentrate (Rotary Evaporator) dry->evaporate_EtOAc purify Purify (Recrystallization/Chromatography) evaporate_EtOAc->purify product Product: 6-(azidomethyl)nicotinic acid purify->product

Caption: Experimental workflow for the hydrolysis of this compound.

This detailed protocol and the accompanying data provide a solid foundation for researchers to successfully perform the hydrolysis of this compound, a key transformation in the synthesis of advanced chemical entities.

References

Application Notes and Protocols for Methyl 6-(azidomethyl)nicotinate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(azidomethyl)nicotinate is a versatile bifunctional molecule that serves as a key building block in the synthesis of a diverse array of heterocyclic compounds. Its structure incorporates the privileged nicotinate scaffold, a common motif in medicinal chemistry, with a highly reactive azide functionality. This unique combination allows for a multitude of chemical transformations, making it an ideal precursor for the construction of complex molecular architectures, including fused and substituted heterocyclic systems. The azide group, in particular, offers a gateway to powerful reactions such as 1,3-dipolar cycloadditions ("Click Chemistry"), Staudinger reductions, and intramolecular cyclizations, enabling the efficient synthesis of novel compounds with potential applications in drug discovery and materials science.

Key Applications and Reactions

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The primary transformations involve the azide moiety, which can be strategically employed to introduce nitrogen atoms into a new ring system or to serve as a masked amine for subsequent cyclization reactions.

Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups. This compound can readily react with terminal alkynes in the presence of a copper(I) catalyst to afford the corresponding triazolyl-nicotinate derivatives.

Reaction Scheme:

CuAAC_reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product precursor This compound product Methyl 6-((1-R-1H-1,2,3-triazol-4-yl)methyl)nicotinate precursor->product + Alkyne alkyne Terminal Alkyne (R-C≡CH) alkyne->product catalyst Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) catalyst->product Catalyzes Staudinger_Reduction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product precursor This compound product Methyl 6-(aminomethyl)nicotinate precursor->product + PPh3, then H2O reagent1 1. Triphenylphosphine (PPh3) reagent1->product reagent2 2. H2O reagent2->product Pyrazolopyridine_Synthesis start This compound amine Methyl 6-(aminomethyl)nicotinate start->amine Staudinger Reduction intermediate Functionalized Intermediate amine->intermediate Functional Group Transformation product Pyrazolo[3,4-b]pyridine Derivative intermediate->product Cyclization aminopyrazole 5-Aminopyrazole Derivative aminopyrazole->product Condensation Aza_Wittig_Workflow start This compound derivatized Derivatized Precursor with Carbonyl Group start->derivatized Functionalization iminophosphorane Iminophosphorane Intermediate derivatized->iminophosphorane + PPh3 product Fused Pyridine Heterocycle iminophosphorane->product Intramolecular Cyclization phosphine Triphenylphosphine (PPh3) phosphine->iminophosphorane GPR109A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Nicotinate Derivative receptor GPR109A Receptor ligand->receptor Binds to g_protein G-protein (αi, β, γ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase αi subunit inhibits camp cAMP adenylyl_cyclase->camp atp ATP atp->camp Catalyzed by Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., altered gene expression, metabolic changes) pka->response Phosphorylates targets leading to

References

Application Notes and Protocols for Click Chemistry Reactions Involving Azidomethyl Nicotinates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," with a specific focus on the use of azidomethyl nicotinate derivatives. These protocols are designed to be a valuable resource for researchers in drug discovery and chemical biology, leveraging the robust and versatile nature of click chemistry to synthesize novel nicotinic acid-based compounds.

Nicotinic acid and its derivatives are important pharmacophores that interact with various biological targets, most notably the nicotinic acetylcholine receptors (nAChRs). The functionalization of nicotinic acid scaffolds using click chemistry offers a rapid and efficient method for generating libraries of diverse molecules for screening and lead optimization in drug development programs.

Overview of the Experimental Approach

The central reaction covered in this document is the CuAAC, which facilitates the [3+2] cycloaddition between an azide (azidomethyl nicotinate) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an ideal ligation strategy in medicinal chemistry.

A typical experimental workflow involves the synthesis of the azidomethyl nicotinate precursor, followed by the copper-catalyzed click reaction with a desired alkyne, and subsequent purification and characterization of the triazole product.

G cluster_synthesis Synthesis of Azidomethyl Nicotinate cluster_click Click Chemistry Reaction cluster_analysis Analysis and Characterization Nicotinic_Acid_Ester Nicotinic Acid Ester Halogenation Halogenation (e.g., with NBS) Nicotinic_Acid_Ester->Halogenation Halomethyl_Nicotinate Halomethyl Nicotinate Intermediate Halogenation->Halomethyl_Nicotinate Azide_Substitution Azide Substitution (e.g., with NaN3) Halomethyl_Nicotinate->Azide_Substitution Azidomethyl_Nicotinate Azidomethyl Nicotinate Azide_Substitution->Azidomethyl_Nicotinate CuAAC_Reaction CuAAC Reaction (Cu(I) catalyst, ligand, solvent) Azidomethyl_Nicotinate->CuAAC_Reaction Alkyne Terminal Alkyne Alkyne->CuAAC_Reaction Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Product CuAAC_Reaction->Triazole_Product Purification Purification (e.g., Chromatography) Triazole_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Figure 1: General experimental workflow for the synthesis and click reaction of azidomethyl nicotinates.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of azidomethyl nicotinate and its subsequent use in CuAAC reactions. Please note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

Table 1: Synthesis of Methyl 2-(azidomethyl)nicotinate

StepReagentSolventTemperature (°C)Time (h)Yield (%)
Chlorination N-Chlorosuccinimide (NCS)AcetonitrileReflux4~80
Azidation Sodium Azide (NaN₃)DMFRoom Temp12~95

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Azidomethyl Nicotinate Derivatives

EntryAzidomethyl Nicotinate DerivativeAlkyneCatalyst SystemSolventTime (h)Yield (%)Reference
1Methyl 2-(azidomethyl)nicotinatePhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)12>90General Protocol
23-(Azidomethyl)pyridinePropargyl AlcoholCuITHF885-95Adapted Protocol
3Methyl 6-(azidomethyl)nicotinate4-Ethynylanisole[Cu(CH₃CN)₄]PF₆, TBTACH₂Cl₂6>90General Protocol

Note: TBTA = Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. Yields are indicative and may vary.

Experimental Protocols

Synthesis of Methyl 2-(azidomethyl)nicotinate

This protocol describes a two-step synthesis starting from methyl 2-methylnicotinate.

Materials:

  • Methyl 2-methylnicotinate

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (initiator)

  • Acetonitrile (ACN)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of Methyl 2-(chloromethyl)nicotinate

  • To a solution of methyl 2-methylnicotinate (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-(chloromethyl)nicotinate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-(azidomethyl)nicotinate

  • Dissolve the crude methyl 2-(chloromethyl)nicotinate (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure methyl 2-(azidomethyl)nicotinate.

General Protocol for CuAAC Reaction of Methyl 2-(azidomethyl)nicotinate

This protocol provides a general method for the click reaction of methyl 2-(azidomethyl)nicotinate with a terminal alkyne.

Materials:

  • Methyl 2-(azidomethyl)nicotinate

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve methyl 2-(azidomethyl)nicotinate (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,4-disubstituted 1,2,3-triazole derivative by column chromatography or recrystallization.

Biological Context: Nicotinic Acetylcholine Receptor Signaling

Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a variety of physiological processes in the central and peripheral nervous systems.[1][2] Activation of nAChRs, particularly the α7 subtype, can trigger downstream signaling cascades that play a role in neuroprotection and cell survival.[1] These pathways often involve the activation of protein kinases such as PI3K/Akt and the MAPK/ERK pathway.[1][2]

The use of click chemistry to synthesize novel nicotinic acid derivatives allows for the rapid generation of compound libraries to probe these signaling pathways and develop selective nAChR modulators for therapeutic applications.

G Nicotinic_Agonist Nicotinic Agonist (e.g., Nicotinic Acid Derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotinic_Agonist->nAChR Binds to Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activates PI3K PI3K Ca_Influx->PI3K MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Promotes MAPK_ERK->Neuroprotection Promotes

Figure 2: Simplified signaling pathway of nAChR activation.

Characterization of Products

The synthesized 1,4-disubstituted 1,2,3-triazole products should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the triazole product. The characteristic signal for the triazole proton typically appears around δ 7.5-8.5 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the final compound. The disappearance of the azide stretch (around 2100 cm⁻¹) is a key indicator of a successful reaction.

These application notes provide a comprehensive guide for the synthesis and application of azidomethyl nicotinates in click chemistry. By following these protocols, researchers can efficiently generate novel and diverse molecules for drug discovery and chemical biology research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions with Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with Methyl 6-(azidomethyl)nicotinate and similar heterocyclic azides. Here you will find troubleshooting advice and frequently asked questions to help you achieve high-yielding, clean, and reproducible click reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a CuAAC reaction with this compound?

A1: For a standard small-scale reaction, we recommend starting with a 1:1 to 1.2:1 molar ratio of your alkyne to this compound. A common catalyst system is a combination of a copper(II) sulfate (CuSO₄) solution and a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[1] The use of a stabilizing ligand is highly recommended to improve reaction efficiency and prevent catalyst degradation.[2][3][4]

Q2: Which copper source is best for my reaction?

A2: While pre-formed Cu(I) salts like CuI or CuBr can be used, the in situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) is often more convenient and reproducible.[1][3] This method avoids the need to handle potentially unstable Cu(I) salts.

Q3: Why is a ligand necessary for the CuAAC reaction?

A3: Ligands play a crucial role in stabilizing the Cu(I) catalytic species, preventing its disproportionation and oxidation, and increasing its solubility.[5][6] For bioconjugation and reactions with potentially coordinating substrates like pyridines, ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly effective.[2][3]

Q4: Can the pyridine nitrogen in this compound interfere with the reaction?

A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the copper catalyst, potentially leading to catalyst inhibition and lower yields.[7] This is a common issue with nitrogen-containing heterocyclic substrates. Using a higher catalyst and ligand loading or choosing a ligand with a very high affinity for copper can help mitigate this issue.

Q5: What is the optimal solvent for my reaction?

A5: CuAAC reactions are known for their compatibility with a wide range of solvents, including water, t-BuOH/water mixtures, DMF, DMSO, and THF.[8][9] The choice of solvent will depend on the solubility of your specific alkyne and this compound. For substrates with poor aqueous solubility, the addition of an organic cosolvent like DMSO or DMF is often beneficial.[2][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state. This can be caused by the presence of oxygen.- Degas all solutions thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present.[2] - If the solution turns blue or green, it indicates the presence of Cu(II); add more sodium ascorbate until the solution is colorless or slightly yellow.[10]
Catalyst Inhibition: The pyridine nitrogen of this compound or other functional groups in your alkyne are coordinating to the copper catalyst.- Increase the catalyst and ligand concentration. A ligand-to-copper ratio of 5:1 is often recommended.[3] - Consider using a ligand with a higher affinity for copper.
Poor Substrate Solubility: One or both of your reactants are not fully dissolved in the reaction solvent.- Add a co-solvent such as DMSO or DMF to improve solubility.[2][4] - Gently warm the reaction mixture, but be mindful of the thermal stability of your substrates.
Reaction is Sluggish or Stalls Insufficient Catalyst Loading: The amount of active catalyst is too low for an efficient reaction.- Increase the molar percentage of the copper source and ligand.
Low Reactant Concentration: The reaction rate is concentration-dependent.- If possible, increase the concentration of your reactants.
Formation of Side Products (e.g., homocoupling of alkyne) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of terminal alkynes (Glaser coupling).- Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere.[5]
Incorrect Order of Reagent Addition: Premixing the copper salt and alkyne before adding the azide and reducing agent can favor side reactions.- A recommended order of addition is to mix the copper salt and ligand first, then add this mixture to the solution of the azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[4]

Experimental Protocols

General Protocol for CuAAC Reaction

This protocol provides a starting point for the reaction between this compound and a terminal alkyne. Optimization may be required based on the specific alkyne used.

  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), a ligand like THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve this compound (1 equivalent) and the alkyne (1.2 equivalents) in a chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).

    • In a separate tube, premix the CuSO₄ solution and the ligand solution. For example, for a final copper concentration of 0.1 mM, you would mix the appropriate volumes to maintain a 1:5 copper to ligand ratio.[3]

    • Add the premixed catalyst-ligand solution to the reaction vessel containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).[3]

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC, LC-MS, or another suitable analytical technique. Reactions are often complete within 1-4 hours, but can be left overnight.[2]

  • Work-up and Purification:

    • Once the reaction is complete, the work-up procedure will depend on the properties of the product. Common methods include extraction, precipitation, or purification by column chromatography.

Data Presentation

Table 1: Recommended Starting Concentrations for Key Reagents

ReagentRecommended Final ConcentrationNotes
This compound1 - 100 mMThe optimal concentration depends on the specific reaction scale and solubility.
Alkyne1.2 - 1.5 equivalentsA slight excess of the alkyne is often used to ensure complete consumption of the azide.
CuSO₄0.05 - 0.25 mMHigher concentrations may be needed for challenging substrates.[3]
Ligand (e.g., THPTA)0.25 - 1.25 mMA 5:1 ligand to copper ratio is a good starting point.[3]
Sodium Ascorbate1 - 5 mMA significant excess is used to maintain a reducing environment.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification azide This compound Solution mix_reactants Combine Azide and Alkyne azide->mix_reactants alkyne Alkyne Solution alkyne->mix_reactants catalyst_premix CuSO4 + Ligand Premix add_catalyst Add Catalyst Premix catalyst_premix->add_catalyst reducer Fresh Sodium Ascorbate Solution initiate Initiate with Reducer reducer->initiate mix_reactants->add_catalyst add_catalyst->initiate monitor Monitor Progress (TLC, LC-MS) initiate->monitor workup Work-up & Purification monitor->workup product Isolated Product workup->product

Caption: General experimental workflow for the CuAAC reaction.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low or No Product? check_catalyst Is the reaction solution blue/green? start->check_catalyst add_ascorbate Add more Sodium Ascorbate and Degas check_catalyst->add_ascorbate Yes check_solubility Are all reactants fully dissolved? check_catalyst->check_solubility No success Reaction Proceeds add_ascorbate->success add_cosolvent Add a co-solvent (DMSO, DMF) check_solubility->add_cosolvent No check_inhibition Potential catalyst inhibition by pyridine? check_solubility->check_inhibition Yes add_cosolvent->success increase_catalyst Increase catalyst and ligand loading check_inhibition->increase_catalyst Yes increase_catalyst->success

References

Technical Support Center: Mitigating Copper Catalyst Cytotoxicity in Live-Cell Imaging with Azides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on avoiding copper catalyst cytotoxicity during live-cell imaging experiments involving azide-alkyne cycloaddition (click chemistry). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell imaging studies.

Frequently Asked Questions (FAQs)

Q1: Why is the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells?

A1: The conventional CuAAC reaction utilizes a copper(I) catalyst, which is cytotoxic. This toxicity arises from the generation of reactive oxygen species (ROS) through the copper-catalyzed reduction of oxygen by the required reducing agent, typically sodium ascorbate. ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis or programmed cell death.

Q2: What are the main strategies to overcome copper-induced cytotoxicity in live-cell imaging?

A2: There are two primary strategies to circumvent copper toxicity in live-cell applications:

  • Copper-Free Click Chemistry: Employing bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Ligand-Assisted Copper-Catalyzed Click Chemistry: Using chelating ligands that stabilize the copper(I) ion, reducing its toxicity while often enhancing the reaction rate.

Q3: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and how does it work?

A3: SPAAC is a type of "copper-free" click chemistry that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst. The high ring strain of the cyclooctyne provides the energy required to drive the reaction forward. This method is highly biocompatible and has become a popular choice for live-cell imaging.

Q4: Which copper-chelating ligands are recommended for reducing cytotoxicity in CuAAC?

A4: Several water-soluble ligands have been developed to chelate copper(I) and reduce its toxicity in biological systems. Commonly used ligands include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), and Bathocuproinedisulfonic acid (BCS). THPTA is particularly favored for its high water solubility and effectiveness in protecting cells. More recently, ligands like BTTAA and BTTES have been shown to offer even better performance in terms of reaction speed and cell viability.[1]

Q5: Can I use standard copper sulfate for live-cell CuAAC reactions?

A5: While copper(II) sulfate (CuSO₄) is the source of copper, it must be reduced to the active copper(I) state. This is typically achieved by adding a reducing agent like sodium ascorbate. However, this mixture is highly cytotoxic. Therefore, it is crucial to use a chelating ligand in conjunction with CuSO₄ and sodium ascorbate to protect the cells.

Q6: How do I choose between CuAAC with ligands and SPAAC for my experiment?

A6: The choice depends on several factors:

  • Cell Type Sensitivity: Highly sensitive cell lines may benefit from the completely non-toxic nature of SPAAC.

  • Kinetics: Ligand-assisted CuAAC can sometimes offer faster reaction kinetics than SPAAC, which might be important for capturing rapid biological processes.

  • Reagent Availability and Cost: The cost and availability of strained cyclooctynes for SPAAC versus copper/ligand systems for CuAAC may be a consideration.

  • Size of the Labeling Moiety: The azide and alkyne groups used in CuAAC are smaller than the strained alkynes used in SPAAC, which may be advantageous in situations where minimal perturbation of the biological system is critical.

Troubleshooting Guides

Issue 1: High Cell Death or Low Viability After CuAAC Labeling
Possible Cause Troubleshooting Step
High Copper Concentration Titrate the copper concentration downwards. Even with ligands, high copper levels can be toxic. Start with a low concentration (e.g., 50 µM) and optimize.
Inadequate Ligand Concentration or Inefficient Ligand Ensure the optimal ligand-to-copper ratio is used. For THPTA, a 5:1 ratio to copper is often recommended.[2] Consider switching to a more protective ligand like BTTAA or BTTES.[1]
Prolonged Incubation Time Minimize the duration of cell exposure to the click reaction cocktail. Optimize the reaction time to the minimum required for sufficient signal.
Oxidative Stress Include an antioxidant like aminoguanidine in the reaction mixture to help mitigate ROS-induced damage.
Cell Line Sensitivity The cell line being used may be particularly sensitive to copper. If optimization of the CuAAC protocol fails, switching to a copper-free method like SPAAC is the best solution.
Issue 2: Low or No Fluorescent Signal in Live-Cell Imaging
Possible Cause Troubleshooting Step
Inefficient Click Reaction (CuAAC) Increase the concentration of the copper/ligand complex and/or the alkyne-fluorophore. Ensure the sodium ascorbate solution is freshly prepared, as it oxidizes over time.
Inefficient Click Reaction (SPAAC) Increase the concentration of the cyclooctyne-fluorophore and/or the incubation time. Ensure the azide is properly incorporated into the biomolecule of interest.
Low Incorporation of Azide Verify the metabolic incorporation of the azide-modified precursor. Optimize the concentration and incubation time of the azido substrate.
Fluorophore Quenching Some fluorophores can be quenched by copper ions. Ensure thorough washing steps after the CuAAC reaction. Consider using a copper-resistant fluorophore.
Phototoxicity or Photobleaching Reduce the laser power and exposure time during imaging. Use an antifade reagent if compatible with live-cell imaging.
Issue 3: High Background Fluorescence
Possible Cause Troubleshooting Step
Non-specific Binding of the Fluorophore Probe Decrease the concentration of the alkyne/cyclooctyne-fluorophore. Increase the number and duration of washing steps after the click reaction.
Cellular Autofluorescence Image an unlabeled control sample to determine the level of autofluorescence. If significant, choose a fluorophore in a different spectral range (e.g., red or far-red) where autofluorescence is typically lower.
Contaminants in Reagents or Media Use high-purity reagents and fresh, sterile media. Phenol red in culture media can contribute to background fluorescence; consider using phenol red-free media for imaging.

Data Presentation

Table 1: Comparative Cell Viability with Different Copper(I)-Stabilizing Ligands

This table summarizes the relative cell proliferation rates after treatment with different Cu(I) catalysts. The data is based on studies comparing the efficacy of various ligands in live cells.

LigandCopper ConcentrationRelative Cell Proliferation RateReference
THPTA 50 µMSimilar to untreated control[1]
BTTES 50 µMSimilar to untreated control[1]
BTTAA 50 µMSimilar to untreated control[1]
TBTA 50 µMSlower than untreated control[1]
No Ligand 50 µMSignificant cell death[2]

Note: Cell viability is highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Ligand-Assisted CuAAC for Live-Cell Surface Labeling

This protocol is adapted for labeling azide-modified biomolecules on the surface of live cells using a fluorescently-labeled alkyne.

Materials:

  • Azide-labeled cells in culture medium

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Alkyne-fluorophore stock solution (e.g., 10 mM in DMSO)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

Procedure:

  • Culture cells with an appropriate azido-substrate (e.g., Ac₄ManNAz for glycan labeling) for 24-48 hours to allow for metabolic incorporation.

  • Gently wash the cells twice with pre-warmed DPBS.

  • Prepare the "Click Reaction Cocktail" on ice. For a final volume of 1 mL, add the components in the following order:

    • DPBS (to final volume)

    • Aminoguanidine (to a final concentration of 1 mM)

    • Alkyne-fluorophore (to a final concentration of 25 µM)

    • THPTA (to a final concentration of 250 µM)

    • CuSO₄ (to a final concentration of 50 µM)

    • Mix gently.

    • Add Sodium Ascorbate (to a final concentration of 2.5 mM) to initiate the reaction.

  • Immediately add the Click Reaction Cocktail to the cells.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Gently aspirate the reaction cocktail and wash the cells three times with DPBS.

  • Replace with fresh culture medium (preferably phenol red-free for imaging).

  • Proceed with live-cell imaging.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol describes the labeling of azide-modified biomolecules in live cells using a cyclooctyne-conjugated fluorophore.

Materials:

  • Azide-labeled cells in culture medium

  • DPBS or Hanks' Balanced Salt Solution (HBSS)

  • Cyclooctyne-fluorophore (e.g., DBCO-Cy5) stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Culture cells with an appropriate azido-substrate for 24-48 hours.

  • Gently wash the cells twice with pre-warmed DPBS or HBSS.

  • Prepare the staining solution by diluting the cyclooctyne-fluorophore in pre-warmed culture medium or HBSS to the desired final concentration (e.g., 5-25 µM).

  • Add the staining solution to the cells.

  • Incubate for 15-60 minutes at 37°C, protected from light. The optimal time will depend on the specific cyclooctyne and cell type.

  • Gently aspirate the staining solution and wash the cells three times with DPBS or HBSS.

  • Add fresh, phenol red-free culture medium.

  • Proceed with live-cell imaging.

Protocol 3: Assessing Copper Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Copper/ligand solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the copper catalyst cocktail (with and without ligands) for the desired duration (e.g., 30 minutes). Include untreated cells as a control.

  • After treatment, wash the cells with DPBS and replace with fresh culture medium.

  • Incubate the cells for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

  • Carefully aspirate the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

Copper_Cytotoxicity_Pathway cluster_extracellular Extracellular Cu(I) Cu(I)

Mitigation_Strategies Start Start CuAAC_Problem Standard CuAAC is Cytotoxic Start->CuAAC_Problem Decision Choose Mitigation Strategy CuAAC_Problem->Decision SPAAC Copper-Free Click (SPAAC) Decision->SPAAC No Copper Ligand_CuAAC Ligand-Assisted CuAAC Decision->Ligand_CuAAC Use Ligands Live_Cell_Imaging Successful Live-Cell Imaging SPAAC->Live_Cell_Imaging Ligand_CuAAC->Live_Cell_Imaging

Experimental_Workflow Cell_Culture 1. Cell Culture with Azido Substrate Washing1 2. Wash Cells Cell_Culture->Washing1 Click_Reaction 3. Perform Click Reaction (CuAAC or SPAAC) Washing1->Click_Reaction Washing2 4. Wash Cells Click_Reaction->Washing2 Imaging 5. Live-Cell Imaging Washing2->Imaging

References

Technical Support Center: Synthesis of Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 6-(azidomethyl)nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory synthesis of this compound involves a two-step process. First, the methyl group of a precursor, Methyl 6-methylnicotinate, is halogenated to form Methyl 6-(halomethyl)nicotinate (e.g., bromomethyl or chloromethyl). Subsequently, this intermediate undergoes a nucleophilic substitution reaction with an azide salt, such as sodium azide, to yield the final product.[1] This substitution typically follows an SN2 mechanism.

Q2: What are the most common byproducts I should expect in this synthesis?

The most prevalent byproducts and impurities can arise from incomplete reactions or side reactions involving the starting materials and product. These include:

  • Unreacted Starting Material: Residual Methyl 6-(halomethyl)nicotinate.

  • Hydrolysis Product: 6-(Azidomethyl)nicotinic acid, formed by the hydrolysis of the methyl ester.[1]

  • Precursor Impurities: Impurities from the starting Methyl 6-methylnicotinate, such as the "diester" (a dinicotinic acid ester), may be carried through the synthesis.[2]

Q3: Can elimination reactions compete with the azide substitution?

For the synthesis starting from Methyl 6-(halomethyl)nicotinate, elimination reactions (E2) are generally not a significant concern. This is because the carbon bearing the halogen is a primary carbon with no beta-hydrogens on the pyridine ring side, a condition that disfavors elimination pathways.

Q4: Is the azide group stable during the reaction and workup?

The azide functional group is generally stable to many common reagents and reaction conditions.[1] However, it is a high-energy group and should be handled with appropriate safety precautions. Reduction of the azide to a primary amine (methyl 6-(aminomethyl)nicotinate) is a common subsequent reaction but is unlikely to occur as a side reaction during the azidation step unless a reducing agent is present.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product 1. Incomplete halogenation of the starting material. 2. Inefficient nucleophilic substitution. 3. Product loss during workup and purification.1. Optimize halogenation reaction time and reagents. 2. Ensure the azide salt is fully dissolved; consider using a phase-transfer catalyst if solubility is an issue. Increase reaction time or temperature as appropriate. 3. Use gentle extraction and purification methods. Avoid strongly acidic or basic conditions during workup to prevent hydrolysis.
Presence of Unreacted Halomethyl Intermediate 1. Insufficient amount of azide reagent. 2. Short reaction time or low temperature.1. Use a slight excess of the azide salt (e.g., 1.1-1.5 equivalents). 2. Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed.
Significant Amount of Carboxylic Acid Byproduct Hydrolysis of the methyl ester during the reaction or workup.1. Use anhydrous solvents and reagents. 2. Perform the workup under neutral pH conditions. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution carefully and quickly.
Difficulty in Purifying the Final Product Presence of polar byproducts (e.g., the carboxylic acid) or starting material impurities.1. Use column chromatography on silica gel with a suitable solvent gradient (e.g., hexanes/ethyl acetate) to separate the less polar product from more polar impurities. 2. Ensure the purity of the starting Methyl 6-methylnicotinate before proceeding with the synthesis.

Summary of Potential Byproducts

The following table summarizes the common byproducts and impurities encountered during the synthesis of this compound.

Byproduct/Impurity Chemical Name Molecular Formula Molecular Weight ( g/mol ) Origin
Unreacted IntermediateMethyl 6-(bromomethyl)nicotinateC₈H₈BrNO₂230.06Incomplete reaction
Hydrolysis Product6-(Azidomethyl)nicotinic acidC₇H₆N₄O₂178.15Ester hydrolysis
Precursor ImpurityDinicotinic acid methyl esterVariesVariesImpurity from starting material

Experimental Protocols

Key Experiment: Synthesis of this compound from Methyl 6-(bromomethyl)nicotinate

This protocol is a representative procedure and may require optimization based on laboratory conditions and starting material purity.

  • Dissolution: Dissolve Methyl 6-(bromomethyl)nicotinate (1.0 eq) in a suitable aprotic polar solvent such as DMF or DMSO.

  • Addition of Azide: Add sodium azide (NaN₃, 1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature, or gently heat to 40-50 °C to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Halogenation cluster_1 Step 2: Azidation (SN2) Methyl_6_methylnicotinate Methyl 6-methylnicotinate Methyl_6_halomethylnicotinate Methyl 6-(halomethyl)nicotinate Methyl_6_methylnicotinate->Methyl_6_halomethylnicotinate Halogenating_Agent e.g., NBS, SO2Cl2 Halogenating_Agent->Methyl_6_halomethylnicotinate Methyl_6_azidomethylnicotinate This compound Methyl_6_halomethylnicotinate->Methyl_6_azidomethylnicotinate Azide_Salt e.g., NaN3 Azide_Salt->Methyl_6_azidomethylnicotinate

Caption: Synthetic pathway for this compound.

Side_Reactions Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Carboxylic_Acid 6-(Azidomethyl)nicotinic acid Hydrolysis->Carboxylic_Acid H2O, H+ or OH- Impurity Precursor Impurities (e.g., Diester) Troubleshooting_Workflow Start Reaction Complete? Check_Yield Check Yield and Purity Start->Check_Yield Yes Optimize Optimize Reaction Conditions (Time, Temp, Reagents) Start->Optimize No Low_Yield Low Yield Check_Yield->Low_Yield Low Impure_Product Impure Product Check_Yield->Impure_Product Impure Success Pure Product Obtained Check_Yield->Success High & Pure Low_Yield->Optimize Purify Purification Required (e.g., Column Chromatography) Impure_Product->Purify

References

Technical Support Center: Synthesis of Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 6-(azidomethyl)nicotinate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why is the yield of my final product, this compound, consistently low?

A1: Low yield can stem from several factors throughout the two-step synthesis. Consider the following:

  • Incomplete Halogenation: The conversion of the starting material (e.g., Methyl 6-methylnicotinate) to the halomethyl intermediate may be inefficient. Ensure your halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) is fresh and the reaction conditions (temperature, reaction time) are optimal.

  • Poor Leaving Group: If you are using a chloromethyl intermediate, the reaction may be sluggish as chloride is a less effective leaving group than bromide.[1] Consider using a bromomethyl intermediate for a potentially faster reaction rate.[1]

  • Suboptimal Reaction Conditions for Azide Substitution: The nucleophilic substitution with sodium azide requires appropriate conditions. Polar aprotic solvents like DMF or acetone are generally preferred as they solvate the cation of the azide salt, leaving the azide anion more reactive.[1] Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Degradation of the Product: The azide functional group can be sensitive to certain conditions. Avoid prolonged exposure to high temperatures or acidic conditions during workup and purification.

  • Inefficient Purification: Product loss can occur during extraction and chromatography. Ensure proper phase separation during extraction and use an appropriate solvent system for column chromatography to minimize loss.

Q2: I am observing multiple spots on my TLC plate after the azide substitution reaction. What are the likely side products?

A2: The presence of multiple spots on TLC suggests the formation of side products. Common possibilities include:

  • Unreacted Starting Material: The halomethyl intermediate may not have fully reacted. You can try increasing the reaction time or the amount of sodium azide.

  • Hydrolysis of the Ester: If there is water present in your reaction mixture, the methyl ester group can be hydrolyzed to a carboxylic acid.

  • Formation of a Dimer: Two molecules of the halomethyl intermediate could potentially react with each other, especially if the azide concentration is low.

  • Side reactions involving the pyridine ring: While the pyridine ring is generally resistant to electrophilic attack, nucleophilic aromatic substitution can occur under certain conditions, particularly at the 2- and 4-positions if a suitable leaving group is present.[1]

Q3: How can I improve the purification of this compound?

A3: Purification can be challenging. Here are some tips:

  • Aqueous Workup: After the reaction, a careful aqueous workup is crucial. Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can effectively separate the desired product from impurities. Monitor the fractions by TLC to ensure you collect the pure product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Q4: What is the best starting material for the synthesis?

A4: The synthesis typically starts from a precursor to the 6-(halomethyl)nicotinate. Common starting materials include:

  • Methyl 6-methylnicotinate: This is a widely used precursor where the methyl group is first halogenated and then substituted with azide.[1]

  • 6-Methylnicotinic acid: This can be esterified to Methyl 6-methylnicotinate before proceeding with the halogenation and azide substitution.[2][3]

  • Methyl 6-(hydroxymethyl)nicotinate: The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or a halide) before the azide substitution.

The choice of starting material often depends on commercial availability and the overall synthetic strategy.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for key steps in the synthesis of this compound and its precursors.

StepReactantsSolventCatalyst/ReagentTemperatureTimeYieldReference
Esterification of 6-Methylnicotinic acid6-Methylnicotinic acid, MethanolMethanolSulfuric acidReflux17 h75%[3]
Azide Substitution of Methyl 6-(chloromethyl)nicotinate (General)Methyl 6-(chloromethyl)nicotinate, Sodium azideDMF or Acetone-Room Temp to 50°C2-24 hN/A[1]
Reduction of this compound to the corresponding amineThis compound, H₂MethanolPd/CRoom TempN/AHigh[1]
Staudinger Reduction of this compoundThis compound, Triphenylphosphine, then H₂OTHF/Water-Room TempN/AHigh[1]

Note: "N/A" indicates that a specific value was not provided in the cited sources.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-methylnicotinate from 6-Methylnicotinic acid [3]

  • To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).

  • Heat the reaction mixture to reflux and maintain for 17 hours.

  • After completion, concentrate the mixture to dryness under reduced pressure.

  • Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield Methyl 6-methylnicotinate as an off-white solid.

Protocol 2: General Procedure for the Synthesis of this compound from a Halomethyl Precursor [1]

  • Dissolve the Methyl 6-(halomethyl)nicotinate (1 equivalent) in a polar aprotic solvent such as DMF or acetone.

  • Add sodium azide (NaN₃, 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50°C) until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Azide Substitution cluster_purification Purification start Methyl 6-methylnicotinate halogenation Halogenation (e.g., NCS or NBS) start->halogenation intermediate Methyl 6-(halomethyl)nicotinate halogenation->intermediate azide_substitution Azide Substitution (NaN₃, DMF) intermediate->azide_substitution product This compound azide_substitution->product workup Aqueous Workup product->workup chromatography Column Chromatography workup->chromatography final_product Pure Product chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of Final Product incomplete_halogenation Incomplete Halogenation? start->incomplete_halogenation poor_leaving_group Poor Leaving Group? incomplete_halogenation->poor_leaving_group No check_reagents Check Halogenating Agent Freshness Optimize Reaction Time/Temp incomplete_halogenation->check_reagents Yes suboptimal_azide_rxn Suboptimal Azide Reaction? poor_leaving_group->suboptimal_azide_rxn No use_bromide Use Bromomethyl Intermediate poor_leaving_group->use_bromide Yes optimize_azide_conditions Use Anhydrous Polar Aprotic Solvent (DMF, Acetone) suboptimal_azide_rxn->optimize_azide_conditions Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

solubility issues of Methyl 6-(azidomethyl)nicotinate in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Methyl 6-(azidomethyl)nicotinate in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.

I. Physicochemical Properties

A summary of the known and predicted properties of this compound is provided below. Understanding these properties is crucial for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₈H₈N₄O₂[1][2]
Molecular Weight 192.17 g/mol [1]
Predicted XLogP3 1.6[1]
Appearance Liquid or solid (conflicting data)[3]
CAS Number 384831-56-5[2]

XLogP3 is a computed prediction of the logarithm of the octanol/water partition coefficient, which is a measure of a compound's lipophilicity. A value of 1.6 suggests moderate lipophilicity.

II. Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound possesses moderate lipophilicity, as indicated by its predicted XLogP of 1.6[1]. This can lead to poor solubility in purely aqueous solutions. The pyridine ring in its structure means that its solubility is likely pH-dependent. At a pH below the pKa of the pyridine nitrogen, the compound will be protonated and likely more soluble. Additionally, the compound may be a solid with a stable crystal lattice that is difficult to break down with water molecules alone.

Q2: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous assay buffer. What is happening?

A2: This is a common issue for compounds with low aqueous solubility.[4][5] While this compound may be soluble in a high concentration of an organic solvent like DMSO, rapidly diluting it into an aqueous buffer can cause it to crash out of solution as it is exposed to a solvent in which it is poorly soluble. This is a form of anti-solvent precipitation.[6]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can increase the rate of dissolution and the solubility of some compounds. However, the azide group in this compound is a high-energy functional group and may be thermally labile. Therefore, prolonged or high-temperature heating should be avoided to prevent decomposition. It is recommended to perform any heating cautiously and for short periods.

Q4: What are some suitable organic co-solvents for this compound?

A4: Based on the solubility of the related compound, nicotinic acid, solvents like dimethyl sulfoxide (DMSO) and ethanol are likely good choices for preparing a concentrated stock solution.[7][8][9] The choice of co-solvent may also depend on the tolerance of your specific experimental system (e.g., cell-based assay, enzyme assay) to that solvent.

Q5: How does pH affect the solubility of this compound?

A5: The pyridine ring in the nicotinate structure contains a basic nitrogen atom. In acidic conditions (lower pH), this nitrogen can become protonated, leading to a positively charged molecule. This charge generally increases the compound's interaction with polar water molecules, thereby increasing its solubility.[10] Conversely, at higher pH, the compound will be in its neutral, less soluble form.

III. Troubleshooting Guide

This guide provides a step-by-step approach to addressing solubility challenges with this compound.

Problem: The compound is not dissolving or is precipitating in the aqueous buffer.

StepActionRationaleExpected Outcome
1 Prepare a Concentrated Stock Solution in an Organic Solvent Overcome the initial energy barrier of dissolving the solid compound by using a solvent in which it is highly soluble.A clear, high-concentration solution of the compound.
2 Use a Co-solvent Approach Gradually add the aqueous buffer to the organic stock solution with vigorous vortexing, or vice versa.[11][12]A clear solution at the desired final concentration with a low percentage of organic co-solvent.
3 Adjust the pH of the Aqueous Buffer If the experimental conditions allow, lower the pH of the aqueous buffer (e.g., to pH 5-6) to protonate the pyridine nitrogen.[11]Increased solubility of the compound in the aqueous buffer.
4 Use of Solubilizing Excipients For challenging cases, consider the use of surfactants (e.g., Tween-80, Pluronic F68) or cyclodextrins.[11][12]Enhanced solubility through micellar encapsulation or inclusion complex formation.
5 Sonication Apply ultrasonic energy to the solution to help break up solid particles and facilitate dissolution.[4]A clear, homogenous solution.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weigh out the desired amount of this compound in a clean, dry vial.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to completely dissolve the compound.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Start with your aqueous buffer at the desired final volume.

  • While vortexing the buffer, add the required volume of the organic stock solution dropwise.

  • Continue to vortex for a few minutes after the addition is complete.

  • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined above.

V. Visual Guides

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Compound Precipitates in Aqueous Buffer stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock dilute Slowly Dilute into Vortexing Buffer stock->dilute check1 Is Solution Clear? dilute->check1 ph_adjust Adjust Buffer pH (if possible) check1->ph_adjust No end_success Success: Proceed with Experiment check1->end_success Yes check2 Is Solution Clear? ph_adjust->check2 sonicate Sonicate the Solution check2->sonicate No check2->end_success Yes check3 Is Solution Clear? sonicate->check3 excipient Consider Solubilizing Excipients check3->excipient No check3->end_success Yes end_fail Failure: Re-evaluate Solvent System or Compound excipient->end_fail

Caption: A decision-making workflow for troubleshooting solubility issues.

Experimental Workflow for Solution Preparation

ExperimentalWorkflow weigh 1. Weigh Compound dissolve 2. Dissolve in Minimal Organic Solvent (e.g., DMSO) weigh->dissolve vortex1 3. Vortex to Create Stock Solution dissolve->vortex1 add_dropwise 5. Add Stock Dropwise to Vortexing Buffer vortex1->add_dropwise buffer 4. Prepare Aqueous Buffer buffer->add_dropwise vortex2 6. Continue Vortexing add_dropwise->vortex2 inspect 7. Visually Inspect for Clarity vortex2->inspect ready 8. Solution Ready for Use inspect->ready

Caption: A stepwise workflow for preparing an aqueous working solution.

References

preventing premature degradation of Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature degradation of Methyl 6-(azidomethyl)nicotinate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Loss of compound activity or unexpected reaction products. Degradation of the methyl ester group: The methyl ester is susceptible to hydrolysis, especially in the presence of water and basic or acidic conditions, forming 6-(azidomethyl)nicotinic acid.- Ensure all solvents and reagents are anhydrous. - Avoid strongly acidic or basic conditions if possible. - If aqueous solutions are necessary, use a buffered system and perform experiments at low temperatures.
Degradation of the azidomethyl group: The azide group can be sensitive to heat, light, and the presence of reducing agents or certain metals, potentially leading to the formation of 6-(aminomethyl)nicotinate or other byproducts.- Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). - Avoid exposure to strong light sources. - Use non-metallic spatulas and glassware to prevent metal-catalyzed degradation. - Be mindful of an azide's incompatibility with reducing agents.
Inconsistent analytical results (e.g., HPLC, NMR). Sample degradation during analysis: The compound may be degrading in the analytical solvent or due to the analytical conditions.- Prepare samples for analysis immediately before use. - Use aprotic solvents for sample preparation if possible. - If using aqueous mobile phases for HPLC, ensure they are buffered and run the analysis at a controlled, cool temperature.
Formation of an insoluble precipitate. Formation of 6-(azidomethyl)nicotinic acid: The hydrolyzed product, 6-(azidomethyl)nicotinic acid, may be less soluble in organic solvents than the parent ester.- Confirm the identity of the precipitate using analytical techniques such as NMR or mass spectrometry. - If hydrolysis is confirmed, review your experimental conditions to minimize exposure to water and basic/acidic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are:

  • Hydrolysis of the methyl ester: This is a common degradation route for esters, accelerated by acidic or basic conditions, resulting in the formation of 6-(azidomethyl)nicotinic acid and methanol.

  • Decomposition of the azide group: Organic azides are energetic compounds and can be sensitive to heat, light, and certain metals.[1] This can lead to the loss of nitrogen gas and the formation of highly reactive nitrene intermediates, which can then form various products, including the corresponding amine, 6-(aminomethyl)nicotinate.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored at low temperatures, ideally at -18°C or below, in a tightly sealed container, and protected from light.[2] Storing under an inert atmosphere (argon or nitrogen) is also recommended to prevent moisture and oxidative degradation.

Q3: What solvents are recommended for dissolving this compound?

A3: Aprotic organic solvents such as DMF, DMSO, and anhydrous acetonitrile are generally suitable. It is crucial to use anhydrous solvents to prevent hydrolysis of the methyl ester. Halogenated solvents like dichloromethane and chloroform should be avoided as they can react with azides to form dangerously explosive compounds.[1]

Q4: Are there any chemical incompatibilities I should be aware of?

A4: Yes, this compound, being an organic azide, is incompatible with:

  • Acids: Can form hydrazoic acid, which is highly toxic and explosive.[1]

  • Heavy metals (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive metal azides.[1]

  • Strong reducing agents (e.g., LiAlH₄, NaBH₄, dithiothreitol (DTT), triphenylphosphine (TPP)): Will reduce the azide group to an amine.

  • Halogenated solvents (e.g., dichloromethane, chloroform): Can form explosive di- and tri-azidomethane.[1]

Q5: How can I monitor the degradation of my sample?

A5: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the degradation of this compound. You can develop a method that separates the parent compound from its primary degradation product, 6-(azidomethyl)nicotinic acid. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of degradation products.

Data Presentation

The following table summarizes the expected stability of this compound under various conditions, based on data from analogous compounds.

Condition Parameter Expected Stability Primary Degradation Product Reference/Analogy
Storage TemperatureStable for extended periods at ≤ -18°C.[2]N/AGeneral stability of organic azides.[2]
LightSensitive to UV light; should be stored in the dark.[1]Potential for azide decomposition.General stability of organic azides.[1]
Aqueous Solution pHUnstable, especially at pH > 7.6-(azidomethyl)nicotinic acidHydrolysis of nicotinate esters.
TemperatureDegradation rate increases with temperature.6-(azidomethyl)nicotinic acidHydrolysis of nicotinate esters.
Solvents Aprotic (DMF, DMSO)Generally stable.N/AGeneral chemical compatibility.
Protic (Methanol, Ethanol)Potential for slow transesterification if catalysts are present.Other alkyl esters of 6-(azidomethyl)nicotinic acidEster chemistry.
Halogenated (DCM, Chloroform)INCOMPATIBLE - Risk of explosion.N/ASafety guidelines for organic azides.[1]
Reagents Strong Acids/BasesRapid degradation.6-(azidomethyl)nicotinic acidEster hydrolysis.
Reducing Agents (e.g., DTT, TPP)Rapid reduction of the azide.Methyl 6-(aminomethyl)nicotinateAzide chemistry.
Heavy MetalsINCOMPATIBLE - Risk of forming explosive metal azides.N/ASafety guidelines for organic azides.[1]

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Degradation

This protocol provides a general method for the analysis of this compound and its primary hydrolysis product, 6-(azidomethyl)nicotinic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Protocol 2: Sample Handling and Storage
  • Receiving and Initial Storage: Upon receipt, immediately store this compound at -20°C or below, protected from light.

  • Aliquoting: If you need to use small amounts over time, it is best to aliquot the compound into smaller, single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles and exposure to air and moisture.

  • Weighing and Dissolving: When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation of moisture. Use non-metallic spatulas for weighing. Dissolve the compound in an appropriate anhydrous aprotic solvent.

  • Solution Storage: If solutions need to be stored, they should be kept at low temperatures, tightly sealed, and protected from light. For short-term storage, 4°C may be acceptable, but for longer periods, -20°C or below is recommended.

Visualizations

degradation_pathway parent This compound hydrolysis_product 6-(azidomethyl)nicotinic acid parent->hydrolysis_product H₂O, H⁺/OH⁻ reduction_product Methyl 6-(aminomethyl)nicotinate parent->reduction_product Reducing Agent

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Unexpected Experimental Results check_purity Check Compound Purity via HPLC/NMR start->check_purity degradation_detected Degradation Detected? check_purity->degradation_detected review_storage Review Storage Conditions (Temp, Light, Atmosphere) degradation_detected->review_storage Yes no_degradation Investigate Other Experimental Parameters degradation_detected->no_degradation No review_handling Review Handling Procedures (Solvents, pH, Temp) review_storage->review_handling implement_changes Implement Corrective Actions review_handling->implement_changes end Problem Resolved implement_changes->end

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

troubleshooting low efficiency in bioconjugation with Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low efficiency in bioconjugation reactions using Methyl 6-(azidomethyl)nicotinate.

Frequently Asked Questions (FAQs)

Q1: My bioconjugation yield is very low. What are the first things I should check?

Low yield is a common issue that can stem from several factors. A systematic check of your reagents, reaction conditions, and purification process is the best approach. Start by verifying the integrity of your starting materials, including the this compound and your alkyne-modified biomolecule. Then, carefully review your reaction setup, paying close attention to the catalyst system (for copper-catalyzed reactions), solvent, temperature, and reaction time. Finally, evaluate your purification method, as significant product loss can occur at this stage.

Q2: How should I handle and store this compound? Could the reagent itself be the problem?

Proper handling and storage are crucial for maintaining the reagent's integrity. This compound should be stored in a cool, dry place, protected from light.[1][2] While the methyl nicotinate portion of the molecule is relatively stable in aqueous solutions, the azide group can be sensitive.[3]

Potential issues with the reagent include:

  • Degradation: Although generally stable, prolonged exposure to harsh conditions or contaminants could lead to degradation. The primary degradation product of the nicotinate ester is nicotinic acid.[3]

  • Purity: Ensure you are using a high-purity grade of the reagent. Impurities from its synthesis could interfere with the reaction. The synthesis often involves nucleophilic substitution of a halo-methyl precursor with an azide salt.[4]

  • Incompatibility with Buffers: The azide group can be reduced by components sometimes found in biological buffers, such as dithiothreitol (DTT). Ensure your buffers are free of reducing agents that can react with the azide.

Q3: I am using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. What are the most critical parameters for success?

The CuAAC reaction is highly efficient but sensitive to several parameters.[5] The most critical factor is maintaining a sufficient concentration of the active Cu(I) catalyst.[6][7]

Key parameters to optimize are:

  • Copper Source: Copper(II) sulfate (CuSO₄) is commonly used, but it must be reduced in situ to the active Cu(I) state.

  • Reducing Agent: Sodium ascorbate is the most common reducing agent.[7] It should always be prepared fresh, as it can degrade. Protect reactions using ascorbate from light.[8]

  • Ligand: A stabilizing ligand is essential to protect the Cu(I) from oxidation and disproportionation in aqueous media. Tris(hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and water-soluble ligand for this purpose.[8]

  • Order of Addition: To ensure the catalyst is properly formed, first mix the CuSO₄ with the ligand, add this mixture to your azide and alkyne substrates, and only then initiate the reaction by adding the fresh sodium ascorbate solution.[6][7]

  • Oxygen Exclusion: The Cu(I) catalyst is highly sensitive to oxygen.[6] While not always practical, degassing your solutions can significantly improve reaction efficiency.

Q4: My protein (or other biomolecule) is aggregating or precipitating during the CuAAC reaction. Why is this happening and how can I prevent it?

Biomolecule aggregation is a known challenge in CuAAC reactions and is often caused by the copper catalyst itself.[6] Copper ions can coordinate with amino acid residues (like cysteine and histidine), leading to conformational changes and aggregation.

Strategies to prevent this include:

  • Use a Protective Ligand: Ligands like THPTA not only stabilize the Cu(I) catalyst but also chelate the copper, reducing its harmful interaction with the biomolecule.[8]

  • Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. Titrating the amounts of CuSO₄, ligand, and ascorbate can help find a balance between reaction efficiency and biomolecule stability.

  • Optimize pH and Buffer: Ensure the reaction pH is one at which your biomolecule is stable. The CuAAC reaction is effective over a wide pH range (4-12).[9]

  • Include Additives: In some cases, the inclusion of non-ionic detergents or crowding agents can help maintain protein solubility.

Q5: I'm trying the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, but it's extremely slow. What can I do to improve the rate?

The speed of a SPAAC reaction is almost entirely dependent on the structure of the strained alkyne you are using.[10] If the reaction is too slow, the primary solution is to switch to a more reactive cyclooctyne derivative.

Factors to consider:

  • Ring Strain: The driving force for the reaction is the release of ring strain from the cyclooctyne.[] Different cyclooctyne reagents have different levels of strain and therefore different reactivities.

  • Alkyne Choice: Derivatives like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are common choices. More reactive, second-generation cyclooctynes are also available that can significantly accelerate the reaction.[12]

  • Concentration: As with any bimolecular reaction, increasing the concentration of one or both reactants will increase the reaction rate.

Q6: I see some product formation by mass spectrometry, but I'm losing most of it during purification. What are some better purification strategies?

Purification of large bioconjugates can be challenging due to similarities in size and properties between the starting materials and the product.[13] If standard methods like size-exclusion chromatography are inefficient, consider an affinity-based approach.

  • Affinity Tagging: Introduce an affinity tag (like biotin) onto either the this compound molecule or the alkyne-biomolecule partner. After the conjugation reaction, the desired product can be selectively captured on an affinity resin (e.g., streptavidin-coated beads) and eluted after washing away unreacted starting materials.[13]

Quantitative Data Summary

Table 1: Troubleshooting Checklist for Low Bioconjugation Efficiency

CheckpointParameterRecommended Action
Reagents Reagent StabilityUse fresh reagents. Store this compound in a cool, dark, dry place.
Buffer ComponentsEnsure buffer is free of interfering agents like DTT or primary amines (if using NHS ester chemistry).
CuAAC Conditions Catalyst FormationPre-mix CuSO₄ and ligand before adding substrates. Add fresh sodium ascorbate last.[6][7]
Oxygen SensitivityDegas solvents and buffers before use.
LigandUse a water-soluble, stabilizing ligand like THPTA.
SPAAC Conditions Alkyne ReactivitySelect a strained alkyne with a high reaction rate constant (e.g., DBCO, BCN).[12]
Steric HindranceConsider using a longer linker on one of the reactants to improve accessibility.
Purification Product LossEmploy affinity purification if standard chromatography fails.[13]

Table 2: Comparison of Common CuAAC Catalyst Components

ComponentReagentTypical ConcentrationKey Considerations
Copper Source Copper(II) Sulfate (CuSO₄)50 µM - 1 mMMust be reduced to active Cu(I).
Reducing Agent Sodium Ascorbate5x molar excess over CuPrepare solution fresh before each use. Protect from light.[8]
Ligand THPTA1-5x molar excess over CuHighly water-soluble; effectively stabilizes Cu(I).[8]
TBTA1-5x molar excess over CuRequires organic co-solvent (e.g., DMSO) for solubility.

Experimental Protocols

Protocol 1: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol is a starting point and should be optimized for your specific biomolecule.

  • Prepare Stock Solutions:

    • Alkyne-modified Protein: Prepare a 1-10 mg/mL solution in a non-interfering buffer (e.g., PBS, pH 7.4).

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • THPTA: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This must be made fresh immediately before use.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration.

    • Add the this compound stock to a final concentration of 10-20 molar equivalents over the protein.

    • In a separate tube, prepare the catalyst premix: combine the CuSO₄ and THPTA stock solutions to achieve a final reaction concentration of 1 mM CuSO₄ and 1-2 mM THPTA. Mix gently.

    • Add the catalyst premix to the protein/azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. Gentle end-over-end mixing is recommended.

  • Purification:

    • Remove excess small molecules and copper catalyst using dialysis, a desalting column, or affinity purification.

    • Analyze the final product using SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein

  • Prepare Stock Solutions:

    • Azide-modified Protein (using the nicotinate reagent): Prepare a 1-10 mg/mL solution in a non-interfering buffer.

    • Strained Alkyne (e.g., DBCO-PEG4-NHS ester to label a protein): Prepare a 10 mM stock solution in DMSO. Note: This protocol assumes the protein is azide-modified and reacts with a strained alkyne. The reverse is also common.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the azide-modified protein and the strained alkyne reagent. A 3-10 molar excess of the strained alkyne is a good starting point.

    • Adjust the total volume with the reaction buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary widely (1 to 24 hours) depending on the reactivity of the strained alkyne.[12]

  • Purification:

    • Purify the conjugate using a method appropriate for your biomolecule, such as size-exclusion chromatography or affinity purification, to remove unreacted strained alkyne.

    • Analyze the final product.

Visualizations

TroubleshootingWorkflow start Start: Low Bioconjugation Yield reagent_check 1. Check Reagents: - Freshness? - Proper Storage? - Buffer Compatibility (e.g., no DTT)? start->reagent_check reagent_ok Reagents OK reagent_check->reagent_ok Yes reagent_bad Solution: - Use fresh reagents - Change buffer reagent_check->reagent_bad No reaction_type 2. Which Reaction? reagent_ok->reaction_type cuaac CuAAC reaction_type->cuaac Copper-Catalyzed spaac SPAAC reaction_type->spaac Strain-Promoted cuaac_params 3a. Check CuAAC Parameters: - Fresh Ascorbate? - Ligand Used (e.g., THPTA)? - Correct Order of Addition? - Degassed Solutions? cuaac->cuaac_params spaac_params 3b. Check SPAAC Parameters: - Is the strained alkyne highly reactive (e.g., DBCO)? spaac->spaac_params cuaac_ok Parameters OK cuaac_params->cuaac_ok Yes cuaac_bad Solution: - Remake Ascorbate - Add Ligand - Correct Addition Order - Degas Buffers cuaac_params->cuaac_bad No purification 4. Review Purification: - Significant product loss? - Method appropriate for size? cuaac_ok->purification spaac_ok Alkyne is Reactive spaac_params->spaac_ok Yes spaac_bad Solution: - Switch to a more reactive strained alkyne spaac_params->spaac_bad No spaac_ok->purification purification_bad Solution: - Use affinity purification - Optimize chromatography purification->purification_bad Yes end Problem Solved purification->end No CuAAC_Cycle CuAAC Catalytic Cycle cluster_reactants Reactants CuII Cu(II)SO4 CuI Cu(I)-Ligand (Active Catalyst) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuII Complex1 Cu(I)-Alkyne Complex CuI->Complex1 Alkyne R1-Alkyne Alkyne->Complex1 Azide R2-Azide (this compound) Complex2 Intermediate Complex Azide->Complex2 Complex1->Complex2 Product R1-Triazole-R2 (Bioconjugate) Complex2->Product Cycloaddition Product->CuI Catalyst Regeneration Reaction_Comparison cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway start_c Terminal Alkyne + Azide product_c 1,4-disubstituted Triazole (Regiospecific) start_c->product_c Fast, Catalyzed catalyst Cu(I) Catalyst + Ligand + Reductant catalyst->start_c start_s Strained Alkyne (e.g., DBCO) + Azide product_s Mixture of 1,4 and 1,5 Triazole Isomers start_s->product_s Bioorthogonal strain High Ring Strain (No Catalyst) strain->start_s

References

side reactions of the azide group in Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 6-(azidomethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the handling and reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary, expected reactions of the azide group in this compound?

A1: The azide moiety in this compound is a versatile functional group primarily used in a few key transformations that are central to drug discovery and medicinal chemistry.[1][2] The most common and expected reactions include:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): This is one of the most widespread applications, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4][5] This reaction is highly efficient, regioselective, and biocompatible.[1][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For biological systems where copper toxicity is a concern, the azide can react with a strained cyclooctyne derivative (e.g., DBCO) without the need for a metal catalyst.[1][4]

  • Staudinger Reaction/Ligation: The azide can be converted to a primary amine (Methyl 6-(aminomethyl)nicotinate) through reaction with a phosphine, such as triphenylphosphine, followed by hydrolysis.[2][7][8] This is a mild and efficient method for amine synthesis.[9] The intermediate aza-ylide can also be trapped with an electrophile in the Staudinger ligation.

  • Reduction to Amine: Besides the Staudinger reaction, the azide can be reduced to the corresponding primary amine using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or other methods like triethylsilane with a thiol catalyst.[2][10]

Q2: What are the main safety concerns when working with this compound?

A2: Organic azides are high-energy compounds and should be handled with care.[11] While alkyl azides with a relatively low nitrogen content are generally more stable than small, volatile azides, the potential for decomposition exists, especially under certain conditions.[7] Key safety considerations include:

  • Thermal Stability: Avoid excessive heating. Alkyl azides can decompose, sometimes violently, at elevated temperatures, typically above 175°C, to form highly reactive nitrene intermediates and nitrogen gas.[7][12]

  • Photolytic Stability: Exposure to UV light can also induce decomposition to nitrenes.[13][14] Reactions should be shielded from light if this pathway is a concern.

  • Mechanical Shock: While less sensitive than heavy metal azides, organic azides can be sensitive to shock.[11] Avoid scraping or grinding the solid material.

  • Acid Sensitivity: Strong acids can protonate the azide, and in some cases, lead to the formation of hydrazoic acid (HN₃), which is volatile and highly explosive.

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q3: Can the ester group of this compound be hydrolyzed?

A3: Yes, the methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 6-(azidomethyl)nicotinic acid. A study on methylnicotinate showed slow hydrolysis in aqueous solution.[15] Care should be taken to use reaction conditions that are compatible with the ester if its preservation is desired. For instance, in CuAAC reactions, mildly basic conditions with certain ligands can promote ester hydrolysis as a side reaction.

Troubleshooting Guides

Guide 1: Low Yield or No Reaction in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Observed Problem Potential Cause Troubleshooting Step
No product formation Inactive Copper(I) Catalyst: Copper(I) is readily oxidized to the inactive Copper(II) state by atmospheric oxygen.[3]1. Ensure all solvents are rigorously deoxygenated. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a reducing agent like sodium ascorbate to continuously regenerate Cu(I) from any oxidized Cu(II).[3][6]
Poorly Soluble Reactants: this compound or the alkyne partner may have limited solubility in the chosen solvent system.1. Try a different solvent or a solvent mixture (e.g., t-BuOH/H₂O, DMSO, DMF). 2. Gentle heating may improve solubility, but monitor for azide decomposition.
Low Yield Sub-optimal Ligand: The choice of ligand can significantly impact the reaction rate and protect the copper catalyst.[6]1. If using a simple copper salt (e.g., CuSO₄/ascorbate), consider adding a stabilizing ligand like TBTA or THPTA.
Competing Side Reactions: The alkyne may undergo oxidative homocoupling (Glaser coupling), especially in the presence of oxygen.[3]1. As with catalyst inactivation, ensure anaerobic conditions and the presence of a reducing agent.
Complex product mixture Decomposition of Azide: If the reaction is heated too high or for too long, thermal decomposition of the azide can occur.1. Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.
Guide 2: Unexpected Side Products in the Reduction of the Azide to an Amine
Observed Problem Potential Cause Troubleshooting Step
Formation of Imines Nitrene Intermediate Formation: Harsh reduction conditions or photolytic decomposition can lead to the formation of a nitrene, which can rearrange to an imine.[7]1. Use milder reduction methods like the Staudinger reaction (PPh₃, then H₂O).[8] 2. For catalytic hydrogenation, ensure the reaction is run at moderate pressure and temperature.
Incomplete Reduction Catalyst Poisoning: The pyridine nitrogen in the nicotinate ring can sometimes interfere with certain metal catalysts.1. Increase the catalyst loading. 2. Consider a different catalyst (e.g., PtO₂ instead of Pd/C). 3. Use non-catalytic methods like the Staudinger reaction or reduction with H₂S.[16]
Ester Reduction Harsh Reducing Agent: Strong hydride reagents (e.g., LiAlH₄) will reduce both the azide and the ester group.1. Use a chemoselective reducing agent that targets the azide over the ester, such as catalytic hydrogenation or the Staudinger reaction.[17]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reactant Preparation: In a reaction vial, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O or DMSO).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst. For example, dissolve copper(II) sulfate pentahydrate (0.01-0.05 equivalents) and sodium ascorbate (0.1-0.2 equivalents) in water.

  • Reaction Initiation: Add the catalyst solution to the solution of the reactants.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Staudinger Reduction to Methyl 6-(aminomethyl)nicotinate
  • Aza-ylide Formation: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or diethyl ether) under a nitrogen atmosphere. Add triphenylphosphine (1.0-1.1 equivalents) portion-wise. Effervescence (N₂ evolution) should be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours. Monitor the formation of the phosphazene intermediate by TLC or LC-MS.

  • Hydrolysis: Add water to the reaction mixture and stir for an additional 2-12 hours to hydrolyze the aza-ylide to the primary amine and triphenylphosphine oxide.

  • Work-up: Remove the organic solvent under reduced pressure. The residue will contain the desired amine and triphenylphosphine oxide. The amine can often be separated from the byproduct by acid-base extraction.

  • Purification: If necessary, purify the amine by column chromatography or crystallization.

Visualized Workflows and Pathways

Troubleshooting_CuAAC start Low or No Yield in CuAAC check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions No solution_catalyst Use deoxygenated solvents. Work under inert atmosphere. Add sodium ascorbate. check_catalyst->solution_catalyst Yes check_side_reactions Are there competing side reactions? check_conditions->check_side_reactions No solution_conditions Try different solvents (e.g., DMSO). Add a stabilizing ligand (e.g., TBTA). check_conditions->solution_conditions Yes solution_side_reactions Ensure anaerobic conditions to prevent Glaser coupling. check_side_reactions->solution_side_reactions Yes end_ok Successful Reaction check_side_reactions->end_ok No solution_catalyst->end_ok solution_conditions->end_ok solution_side_reactions->end_ok

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Azide_Reactivity_Pathways cluster_cycloaddition Cycloaddition Reactions cluster_reduction Reduction / Staudinger cluster_decomposition Decomposition Side Reactions start This compound cuaac CuAAC (+ Alkyne, Cu(I)) start->cuaac spaac SPAAC (+ Strained Alkyne) start->spaac staudinger Staudinger Reaction (+ PPh3, H2O) start->staudinger catalytic_hydrogenation Catalytic Hydrogenation (e.g., H2/Pd-C) start->catalytic_hydrogenation thermal Thermal (Heat, >175°C) start->thermal photolytic Photolytic (UV Light) start->photolytic product_triazole 1,2,3-Triazole Product cuaac->product_triazole spaac->product_triazole product_amine Primary Amine Product staudinger->product_amine catalytic_hydrogenation->product_amine intermediate_nitrene Nitrene Intermediate thermal->intermediate_nitrene photolytic->intermediate_nitrene product_side Insertion/Rearrangement Products (e.g., Imines) intermediate_nitrene->product_side

Caption: Key reaction pathways for this compound.

References

Technical Support Center: Purification of Triazole Products from CuAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 1,2,3-triazole products from Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the purification of their triazole products.

Issue 1: Persistent Green/Blue Color in the Purified Product, Indicating Copper Contamination.

  • Question: After purification by column chromatography, my triazole product is still colored, suggesting the presence of residual copper. How can I remove it?

  • Answer: Copper contamination is a common challenge as the triazole product itself can chelate copper ions.[1] Here are several methods to remove residual copper:

    • Aqueous Washes with Chelating Agents: During the workup, wash the organic layer containing your product with an aqueous solution of a chelating agent.

      • Ammonium hydroxide/Ammonium chloride: A solution of aqueous ammonia or saturated ammonium chloride can effectively complex with copper ions and draw them into the aqueous phase.[2]

      • EDTA: A wash with a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt can sequester copper ions.[2] However, the affinity of the triazole for copper might be higher than that of EDTA in some cases.[1]

    • Solid-Phase Scavengers:

      • Ion-Exchange Resins: Passing a solution of your product through a plug of a copper-scavenging ion-exchange resin can be very effective.[3][4]

      • Silica Gel/Alumina: Sometimes, simply filtering the product solution through a short plug of silica gel or neutral alumina can remove a significant amount of copper.[3][5]

    • Precipitation: If your product is soluble in a solvent system where copper sulfide is not, you can precipitate the copper by adding a source of sulfide, such as sodium sulfide (Na₂S). The resulting copper sulfide (CuS) can then be filtered off.[3]

    • Dialysis: For macromolecular products like polymers or bioconjugates, dialysis against a solution of EDTA followed by deionized water is an effective method for copper removal.[5]

Issue 2: Low Yield of the Desired Triazole Product and Presence of Side Products.

  • Question: My CuAAC reaction shows the formation of multiple products, and the yield of my desired triazole is low. What are the common side reactions and how can I minimize them?

  • Answer: Several side reactions can compete with the desired cycloaddition, leading to a complex reaction mixture and reduced yield.[6]

    • Glaser Coupling (Alkyne Homocoupling): This is the most common side reaction, where the terminal alkyne couples with itself to form a diyne.[7] It is promoted by the presence of oxygen.

      • Troubleshooting:

        • Deoxygenate your reaction mixture: Purge the solvent with an inert gas (nitrogen or argon) before adding the catalyst.

        • Use an excess of a reducing agent: Sodium ascorbate not only reduces Cu(II) to the active Cu(I) but also helps to suppress oxidative homocoupling.[4][8]

        • Use a ligand: Ligands like THPTA can accelerate the CuAAC reaction, making it outcompete the Glaser coupling.[9]

    • Oxidative Damage to Biomolecules: When working with peptides or proteins, the copper catalyst and reactive oxygen species (ROS) generated in the presence of oxygen and a reducing agent can lead to the oxidation of sensitive amino acid residues like cysteine, methionine, and histidine.[9]

      • Troubleshooting:

        • Work under anaerobic conditions.

        • Use a copper-chelating ligand such as THPTA or BTTAA to protect the biomolecules.[9]

        • Limit the reaction time to the minimum necessary for completion.

Issue 3: Difficulty in Separating the Triazole Product from Starting Materials or Reagents.

  • Question: I am having trouble purifying my triazole product from the unreacted azide, alkyne, and other reaction components. What purification strategies are recommended?

  • Answer: The choice of purification method depends heavily on the properties of your triazole product and the impurities.

    • For Small Molecules:

      • Column Chromatography: This is the most common and effective method for purifying small organic molecules. A suitable solvent system can be determined by thin-layer chromatography (TLC).

      • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique to obtain a high-purity material.

      • Extraction: A simple acid-base extraction can be used if your product, starting materials, or byproducts have acidic or basic functionalities.

    • For Macromolecules (Polymers, Bioconjugates):

      • Precipitation: If the polymer is soluble in the reaction solvent but insoluble in a non-solvent, it can be purified by precipitation.[3]

      • Dialysis/Size Exclusion Chromatography (SEC): These techniques are ideal for separating large molecules from small molecule impurities like excess reagents and the catalyst.

      • Molecular Weight Cutoff (MWCO) Filtration: This is a rapid method for buffer exchange and removal of small molecules from protein or large polymer solutions.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove the copper catalyst after the reaction?

A1: There is no single "best" method, as the optimal approach depends on the nature of your product. A combination of methods is often most effective. For small molecules, a common strategy is to perform an aqueous wash with a chelating agent (like aqueous ammonia or EDTA) followed by column chromatography.[2] For polymers and biomolecules, dialysis or size exclusion chromatography is often preferred.[5] Using an immobilized copper catalyst that can be simply filtered off after the reaction is also a very clean and efficient option.[11]

Q2: My reaction is not going to completion. What can I do?

A2: Several factors can lead to an incomplete reaction:

  • Catalyst Inactivation: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. Ensure you have a sufficient amount of reducing agent (e.g., sodium ascorbate) and that your reaction is protected from excessive oxygen exposure.[10]

  • Ligand Issues: The use of an accelerating ligand is often crucial. Ensure you are using an appropriate ligand for your solvent system and substrates.

  • Reactant Accessibility: For reactions involving macromolecules, the azide or alkyne functionality may be buried within the structure and inaccessible.[10] Changing the solvent or adding a denaturant (for proteins) might help.[10]

  • Inhibitors: Some functional groups, like thiols, can coordinate to the copper and inhibit the reaction.[4]

Q3: Can I avoid using copper altogether?

A3: Yes, for certain applications, especially in living systems where copper toxicity is a major concern, copper-free click chemistry reactions have been developed. The most common is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne to react with an azide without the need for a catalyst.

Q4: How can I monitor the progress of my CuAAC reaction?

A4: The choice of monitoring technique depends on your starting materials and product.

  • Thin-Layer Chromatography (TLC): For small molecules, TLC is a quick and easy way to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the masses of the reactants and the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the appearance of the characteristic triazole proton signal (typically around 7.5-8.5 ppm).[12]

Data Presentation

Table 1: Comparison of Common Copper Removal Techniques

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Wash with Chelating Agent Complexation of copper ions in the aqueous phaseSimple, fast, and inexpensive.May not be completely effective if the product also chelates copper strongly.[1]Small molecules soluble in organic solvents.
Ion-Exchange Resin Adsorption of copper ions onto a solid supportHigh efficiency of copper removal.Can be more expensive; potential for product to adhere to the resin.Small molecules and some polymers.
Column Chromatography Differential adsorption of product and impurities on a stationary phaseCan simultaneously remove copper and other impurities.Can be time-consuming and requires significant solvent volumes.Small molecules.
Dialysis Size-based separation across a semi-permeable membraneGentle method that is effective for large molecules.Slow process.Polymers and bioconjugates.
Immobilized Catalyst Heterogeneous catalyst that can be physically removedEasy separation by filtration; catalyst can potentially be recycled.[11][13]May have lower catalytic activity compared to homogeneous catalysts.A wide range of products.

Experimental Protocols

Protocol 1: General Procedure for Copper Removal using an Aqueous EDTA Wash

  • Once the CuAAC reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Add an equal volume of a 0.5 M aqueous solution of EDTA disodium salt.

  • Shake the funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.

  • Separate the organic layer.

  • Repeat the wash with the EDTA solution 2-3 times, or until the aqueous layer is colorless.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.

Protocol 2: Purification of a Bioconjugate using MWCO Filtration

  • Select a spin filter device with a molecular weight cutoff (MWCO) that is significantly smaller than your bioconjugate (e.g., if your protein is 50 kDa, use a 10 kDa MWCO filter).

  • Add the reaction mixture to the filter unit.

  • Centrifuge according to the manufacturer's instructions. The larger bioconjugate will be retained on the filter membrane, while smaller molecules (unreacted reagents, catalyst, ligand) will pass through into the collection tube.

  • Discard the filtrate.

  • Add fresh buffer to the filter unit to wash the retained bioconjugate.

  • Repeat the centrifugation and washing steps 2-3 times to ensure complete removal of small molecule impurities.

  • Recover the purified bioconjugate from the filter unit by inverting it into a clean collection tube and centrifuging briefly.

Visualizations

experimental_workflow cluster_reaction CuAAC Reaction cluster_workup Workup & Purification start Azide + Alkyne reaction Reaction Mixture start->reaction catalyst Cu(I) Source (e.g., CuSO4/Ascorbate) catalyst->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction (Aqueous Wash with Chelator) quench->extraction drying Dry Organic Layer extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure Triazole Product chromatography->pure_product

Caption: Workflow for a typical CuAAC reaction and purification of a small molecule triazole product.

troubleshooting_logic cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem with Purification copper Copper Contamination (Colored Product) start->copper side_products Low Yield / Side Products start->side_products separation Difficulty Separating from Starting Materials start->separation chelation Chelating Wash (EDTA, NH4OH) Ion-Exchange Resin copper->chelation If copper is present optimize_reaction Deoxygenate Use Ligand Adjust Stoichiometry side_products->optimize_reaction If side reactions are dominant purification_method Chromatography Crystallization Dialysis/SEC separation->purification_method If separation is the main issue end Successful Purification chelation->end Leads to Pure Product optimize_reaction->end Leads to Cleaner Reaction purification_method->end Leads to Pure Product

Caption: A logical flowchart for troubleshooting common issues in CuAAC product purification.

References

Technical Support Center: Monitoring Click Reactions with Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of click reactions involving Methyl 6-(azidomethyl)nicotinate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the monitoring of your click reaction.

Issue Potential Cause(s) Recommended Solution(s)
No reaction or slow reaction progress observed by TLC. 1. Catalyst Inactivity: The copper(I) catalyst may have been oxidized to copper(II), which is inactive.[1][2]2. Impure Reagents: Starting materials (azide or alkyne) may be impure.3. Low Temperature: The reaction temperature may be too low for the specific substrates.4. Steric Hindrance: The alkyne partner may be sterically hindered, slowing down the reaction.[2]1. Use Fresh Catalyst/Reducing Agent: Prepare a fresh solution of the copper(I) catalyst or use a Cu(II) salt with a reducing agent like sodium ascorbate.[2]2. Purify Reagents: Ensure the purity of this compound and the alkyne partner before starting the reaction.3. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress.[2]4. Increase Catalyst Loading: A higher catalyst concentration might be necessary for sterically demanding substrates.
Multiple spots observed on TLC, even at the start of the reaction. 1. Impure Starting Materials: One or both of the starting materials are not pure.2. Decomposition: The azide or alkyne may be unstable under the reaction conditions.1. Check Purity: Run a TLC of the individual starting materials to confirm their purity.2. Use Mild Conditions: If decomposition is suspected, try running the reaction at a lower temperature or for a shorter duration.
Streaking of spots on the TLC plate. 1. Sample Overload: Too much sample has been spotted on the TLC plate.2. Inappropriate TLC Solvent System: The solvent system is not suitable for the compounds, causing poor separation.3. Highly Polar Compounds: The product or starting materials may be highly polar.1. Dilute Sample: Dilute the reaction aliquot before spotting it on the TLC plate.2. Optimize Solvent System: Experiment with different solvent systems (e.g., varying the ratio of polar and non-polar solvents) to achieve better separation.3. Add a Modifier: Adding a small amount of acetic acid or triethylamine to the eluent can improve the spot shape for acidic or basic compounds, respectively.
Inconsistent results between different analytical techniques (e.g., TLC shows completion, but LC-MS shows starting material). 1. Different Sensitivities: The analytical techniques have different sensitivities. TLC with UV visualization might not detect trace amounts of starting material that are easily seen by LC-MS.2. Co-elution on TLC: The starting material and product may have very similar Rf values in the chosen TLC system, making them appear as a single spot.[3]1. Rely on the More Sensitive Technique: For final confirmation of reaction completion, rely on the more sensitive technique (in this case, LC-MS).2. Develop a Better TLC Method: Experiment with different solvent systems to achieve better separation between the starting material and the product.
Disappearance of the azide peak in IR spectroscopy is not observed. 1. No Reaction: The click reaction has not initiated.2. Insufficient Concentration: The concentration of the azide in the reaction mixture is too low to be detected by the IR spectrometer.1. Confirm Reaction Initiation: Use a complementary technique like TLC or LC-MS to verify if any product is being formed.2. Increase Concentration or Use a More Sensitive Technique: If possible, use a higher concentration of reactants. Alternatively, attenuated total reflectance (ATR)-FTIR can be more sensitive for reaction monitoring.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of a click reaction with this compound?

A1: The most common and accessible methods for monitoring the progress of a click reaction include:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the disappearance of starting materials and the appearance of the product.[6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of reactants and products and the identification of any side products.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for real-time reaction monitoring by observing the disappearance of proton signals from the starting materials and the appearance of new signals from the triazole product.[12][13][14][15][16]

  • Infrared (IR) Spectroscopy: The progress of the reaction can be monitored by observing the disappearance of the characteristic azide peak around 2100 cm⁻¹.[4][17][18]

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

A2: To monitor your reaction by TLC, you will spot three lanes on a TLC plate: your starting azide (this compound), the alkyne, and an aliquot of your reaction mixture.[3][6] As the reaction progresses, you should observe the spot corresponding to the limiting reactant decrease in intensity, while a new spot corresponding to the triazole product appears. A "co-spot," where the reaction mixture is spotted on top of the starting material, can help to confirm if the starting material is consumed.[3]

Q3: At what frequency should I take samples for monitoring?

A3: The frequency of sampling depends on the expected reaction rate. For a reaction expected to complete within a few hours, taking a sample every 15-30 minutes is a good starting point. For slower reactions, sampling every hour or even less frequently may be sufficient.[7]

Q4: My click reaction is performed in a complex biological medium. Which monitoring technique is most suitable?

A4: For reactions in complex media like cell lysates or plasma, LC-MS is often the preferred method due to its high selectivity and sensitivity, which allows for the detection of the compounds of interest amongst many other components.[9][10] Inline ATR-IR spectroscopy has also been shown to be effective for monitoring click reactions in complex biological fluids.[4][19]

Q5: Can I quantify the conversion of my reaction using these techniques?

A5: Yes, quantification is possible with some techniques. LC-MS and NMR are quantitative methods that can provide accurate measurements of the concentration of reactants and products over time, allowing for the calculation of reaction conversion and kinetics.[16][20] While TLC is primarily a qualitative technique, densitometry can be used for semi-quantitative analysis.

Experimental Protocols

Detailed Methodology for Thin-Layer Chromatography (TLC) Monitoring

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (a suitable solvent system, e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp for visualization

  • Staining solution (e.g., potassium permanganate) if compounds are not UV-active

Procedure:

  • Prepare the Eluent: Prepare a suitable solvent system (eluent) in the developing chamber and allow the atmosphere to saturate. The choice of eluent will depend on the polarity of your reactants and product. A good starting point is a 1:1 mixture of ethyl acetate and hexanes, which can be adjusted as needed.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline on the TLC plate about 1 cm from the bottom. Mark three lanes for your starting material (azide), a co-spot, and the reaction mixture.

  • Apply the Samples: Using a capillary tube, spot a small amount of your dissolved this compound in the first lane. In the second lane (co-spot), apply the starting material and then, on top of it, an aliquot of the reaction mixture. In the third lane, spot only the reaction mixture.[3]

  • Develop the Plate: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain.

  • Interpret the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate that the reaction is proceeding.[21]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_end Reaction Outcome start Combine Reactants: - this compound - Alkyne - Solvent - Catalyst (e.g., Cu(I)) take_aliquot Take Aliquot at Time (t) start->take_aliquot Start Reaction analytical_method Analyze by: - TLC - LC-MS - NMR - IR take_aliquot->analytical_method continue_reaction assess_completion Assess Reaction Completion analytical_method->assess_completion decision Complete? assess_completion->decision decision->take_aliquot workup Work-up and Purification decision->workup Yes end Product workup->end Isolate Product

Caption: Workflow for monitoring a click reaction.

References

Technical Support Center: Staudinger Ligation with Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining protocols for the Staudinger ligation with nicotinate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Staudinger ligation and why is it used with nicotinate derivatives?

The Staudinger ligation is a chemical reaction that forms a stable amide bond between a phosphine and an azide.[1][2] This bioorthogonal reaction is highly selective, meaning the reacting groups (phosphine and azide) do not interfere with biological functionalities, making it ideal for bioconjugation, drug delivery, and labeling of biomolecules in complex environments.[3][] Nicotinate derivatives, which are electron-deficient heteroaromatic compounds, are of interest in drug discovery and chemical biology. The Staudinger ligation provides a robust method for incorporating these moieties into larger biomolecules.

Q2: How does the electron-deficient nature of nicotinate derivatives affect the Staudinger ligation?

The electron-withdrawing properties of the pyridine ring in nicotinate derivatives can influence the reaction kinetics. Generally, electron-deficient azides can accelerate the initial reaction with the phosphine.[5] This can lead to faster reaction times compared to ligations with electron-rich or aliphatic azides. However, it can also impact the stability of key intermediates, potentially leading to side reactions if not properly controlled.

Q3: What are the common side reactions observed during the Staudinger ligation with nicotinate derivatives and how can they be minimized?

The two primary side reactions to be aware of are:

  • Staudinger Reduction: The intermediate aza-ylide is hydrolyzed to an amine instead of undergoing intramolecular cyclization to form the amide bond. This results in the undesired amine product and phosphine oxide. To minimize this, ensure anhydrous conditions during the initial phase of the reaction and choose a phosphine reagent designed to facilitate rapid intramolecular cyclization.

  • Aza-Wittig Reaction: This side reaction can compete with the desired ligation pathway, leading to the formation of a phosphonamide byproduct, particularly with sterically hindered reactants.[6] Optimizing the phosphine reagent and solvent polarity can help favor the Staudinger ligation pathway. For instance, using phosphinothiols and less polar solvents can improve yields for sterically demanding couplings.[6]

Q4: Which phosphine reagent is best suited for Staudinger ligation with nicotinate derivatives?

The choice of phosphine is critical for a successful ligation. For standard ligations, triphenylphosphine is commonly used.[1] However, for more challenging ligations, specialized phosphines are recommended:

  • Phosphinothiols (e.g., (diphenylphosphino)methanethiol): These have been shown to give high yields in traceless Staudinger ligations by promoting efficient intramolecular cyclization.[6]

  • Engineered Phosphines: Phosphines with ortho-ester groups are designed to accelerate the intramolecular trapping of the aza-ylide intermediate, which can be beneficial when working with electron-deficient azides.

The optimal phosphine will depend on the specific nicotinate derivative and the molecule it is being conjugated to. It is advisable to screen a few different phosphine reagents to determine the best performer for your system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Degradation of Reagents: The phosphine may have oxidized, or the azide may have decomposed. 2. Incorrect Stoichiometry: An improper ratio of phosphine to azide can lead to incomplete reaction. 3. Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be suitable for the specific substrates.1. Use fresh, high-purity reagents. Phosphines should be stored under an inert atmosphere. 2. Perform a titration or use a slight excess (1.1-1.2 equivalents) of the phosphine reagent. 3. Systematically screen reaction conditions. Start at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is slow, gentle heating (40-50 °C) may be beneficial. Test a range of aprotic solvents such as THF, dioxane, or acetonitrile.
Formation of Staudinger Reduction Byproduct (Amine) 1. Presence of Water: The aza-ylide intermediate is sensitive to hydrolysis. 2. Slow Intramolecular Cyclization: The rate of hydrolysis is competing with the desired ligation step.1. Ensure anhydrous reaction conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a phosphine reagent designed for rapid intramolecular trapping, such as one with an ortho-ester group.
Formation of Aza-Wittig Byproduct (Phosphonamide) 1. Steric Hindrance: Bulky groups near the azide or on the phosphine can favor the aza-Wittig pathway.[6] 2. Solvent Effects: Polar solvents can sometimes favor the aza-Wittig reaction.[6]1. If possible, modify the linker to reduce steric hindrance. 2. Use a less polar solvent such as toluene or dioxane.[6] 3. Employ a phosphinothiol reagent, which has been shown to suppress the aza-Wittig side reaction.[6]
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired amide product may have similar chromatographic behavior to the phosphine oxide byproduct.1. Use a water-soluble phosphine reagent to simplify the removal of the phosphine oxide byproduct by aqueous extraction. 2. Employ alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocols

General Protocol for Staudinger Ligation with a Nicotinate Derivative

This protocol provides a starting point for the Staudinger ligation of an azido-nicotinate derivative with a phosphine-functionalized molecule. Optimization may be required for specific substrates.

Materials:

  • Azido-nicotinate derivative (e.g., ethyl 3-azidonicotinate)

  • Phosphine reagent (e.g., triphenylphosphine or a specialized phosphine)

  • Anhydrous solvent (e.g., THF, acetonitrile, or DMF)

  • Inert atmosphere (nitrogen or argon)

  • Reaction vessel with a magnetic stirrer

  • Analytical tools (TLC, LC-MS)

Procedure:

  • Preparation: Dry the reaction vessel under vacuum or by flame drying and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: Dissolve the azido-nicotinate derivative in the anhydrous solvent in the reaction vessel. Add the phosphine reagent (typically 1.0-1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, preparative HPLC, or crystallization to isolate the desired amide product.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters that can be used as a starting point for optimization.

ParameterTypical RangeNotes
Concentration 0.01 - 0.2 MHigher concentrations can accelerate the reaction but may also increase the likelihood of side reactions.
Temperature Room Temperature to 50 °CStart at room temperature and increase if the reaction is slow.
Reaction Time 2 - 24 hoursHighly dependent on the specific substrates and conditions. Monitor progress closely.
Yield 50 - 95%Yields can be significantly influenced by the choice of phosphine and the purity of the reagents.
Solvent THF, Dioxane, Acetonitrile, DMFThe choice of solvent can impact reaction rate and selectivity.[6]

Visualizing the Staudinger Ligation Workflow

The following diagrams illustrate the key steps in the Staudinger ligation process and a logical workflow for troubleshooting common issues.

StaudingerLigationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Azido-Nicotinate in Anhydrous Solvent add_phosphine Add Phosphine (1.0-1.2 eq) prep->add_phosphine Step 1 react Stir under Inert Atmosphere (RT - 50°C) add_phosphine->react Step 2 monitor Monitor by TLC/LC-MS react->monitor Step 3 quench Quench with Water monitor->quench Step 4 concentrate Concentrate in vacuo quench->concentrate Step 5 purify Purify Product concentrate->purify Step 6

Caption: Experimental workflow for the Staudinger ligation with nicotinate derivatives.

StaudingerTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Reagent Degradation start->cause1 cause2 Side Reactions start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Use Fresh Reagents cause1->sol1 sol2 Optimize Phosphine/ Solvent cause2->sol2 sol3 Screen Temperature/ Concentration cause3->sol3

Caption: Troubleshooting logic for low-yielding Staudinger ligations.

StaudingerMechanism reactants Azido-Nicotinate + Phosphine azaylide Aza-ylide Intermediate reactants->azaylide Formation product Amide Product + Triphenylphosphine Oxide azaylide->product Intramolecular Cyclization & Hydrolysis side_product Amine (Reduction) or Phosphonamide (Aza-Wittig) azaylide->side_product Side Reactions

Caption: Simplified reaction mechanism of the Staudinger ligation highlighting desired and side products.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 6-(azidomethyl)nicotinate Against Other Alkyl Azides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical building blocks is paramount for efficient synthesis and predictable outcomes. This guide provides a comparative analysis of the reactivity of Methyl 6-(azidomethyl)nicotinate, a versatile reagent in medicinal chemistry and bioconjugation, against other common alkyl azides. Due to the limited direct quantitative data for this compound, this comparison leverages experimental data for benzyl azide as a benchmark and infers the reactivity of the target molecule based on established principles of physical organic chemistry.

The reactivity of the azide functional group is central to several powerful transformations, including the Nobel Prize-winning "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), the Staudinger ligation for amide bond formation, and reduction to primary amines. The electronic environment surrounding the azide moiety significantly influences its reactivity in these key reactions.

This compound features an azidomethyl group attached to a pyridine ring, which is substituted with an electron-withdrawing methyl ester group. This is in contrast to simpler alkyl azides like benzyl azide, where the azide is attached to a phenylmethyl group. The electron-withdrawing nature of the nicotinate ring is anticipated to modulate the reactivity of the azide.

Comparative Reactivity Data

To provide a quantitative comparison, the following tables summarize reaction data for benzyl azide, which serves as a baseline for understanding the reactivity of benzylic-type azides.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, valued for its high yields, mild reaction conditions, and specificity. The rate of this reaction is influenced by the electronic properties of both the azide and the alkyne.

AzideAlkyneCatalyst/SolventReaction TimeYield (%)Reference
Benzyl AzidePhenylacetyleneCuI / Cyrene™12 h88[1]
Benzyl AzidePropargyl AlcoholCuBr / DMF-d7--[2]
Benzyl AzideEthynylbenzeneCuI / Glycerol24 hHigh[3]
Benzyl AzideEthynylbenzeneMicrowave (CuSO₄/Ascorbate)10 minHigh[3]

Inference for this compound: The pyridine ring and the methyl ester group in this compound are electron-withdrawing. It is reported that electron-withdrawing substituents on the azide can increase its reactivity in CuAAC reactions.[2] Therefore, it is predicted that this compound will exhibit a faster reaction rate in CuAAC compared to benzyl azide under identical conditions.

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from an azide and a phosphine. The reaction proceeds via an iminophosphorane intermediate.

While specific kinetic data for direct comparison is scarce, the Staudinger reaction is known to be a robust method for converting azides to amines or amides. The initial step involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide.

AzidePhosphineSolventReaction TimeProductReference
Phenyl AzideTriphenylphosphine--Phosphinimine[4]
Benzoyl AzideTriphenylphosphine--Benzoyl aza-ylide[4]
Alkyl/Aryl AzidesTriphenylphosphineCPME24 hAmine (after hydrolysis)[4]

Inference for this compound: The electronic effect of the nicotinate ring on the Staudinger ligation is less straightforward to predict without experimental data. However, the fundamental reaction of the azide with the phosphine should proceed efficiently. The subsequent hydrolysis of the iminophosphorane to the amine would yield Methyl 6-(aminomethyl)nicotinate.

Reduction of Azides to Amines

The reduction of azides to primary amines is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation and Staudinger reduction followed by hydrolysis.

| Azide | Reagents and Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl Azide | Transfer Hydrogenation (Co-pc/C-800, Hydrazine, MeOH) | Benzylamine | up to 97 |[5] | | Alkyl/Aryl Azides | Staudinger Reduction (Ph₃P, then H₂O) | Corresponding Amine | Quantitative |[6] |

Inference for this compound: Azides are generally readily reduced by catalytic hydrogenation.[7] It is expected that the azido group in this compound can be efficiently reduced to the corresponding primary amine, Methyl 6-(aminomethyl)nicotinate, under standard hydrogenation conditions (e.g., H₂, Pd/C). The pyridine and ester functionalities are generally stable under these conditions.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide

This protocol is adapted from a procedure using Cyrene™ as a solvent.[1]

  • To a reaction vial, add benzyl azide (1.15 mmol), the terminal alkyne (1.0 mmol), and Cyrene™ (2.5 mL).

  • Add triethylamine (0.1 mmol) and copper(I) iodide (0.01 mmol).

  • Stir the reaction mixture at 30 °C for 12 hours.

  • Upon completion, monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up the reaction by diluting with an appropriate organic solvent and washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole by column chromatography or recrystallization.

General Procedure for Staudinger Reduction of an Organic Azide

This protocol is a general representation of the Staudinger reduction followed by hydrolysis to yield an amine.[4]

  • Dissolve the organic azide (1.0 equiv) in a suitable solvent such as cyclopentyl methyl ether (CPME).

  • Add triphenylphosphine (1.1 equiv) to the solution at room temperature. Nitrogen gas evolution is typically observed.

  • Stir the reaction mixture at room temperature for 24 hours or until the azide is consumed (monitored by TLC or IR spectroscopy).

  • Quench the reaction by the addition of water.

  • Stir the mixture until the iminophosphorane is fully hydrolyzed to the amine and triphenylphosphine oxide.

  • Extract the amine with a suitable organic solvent. The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.

General Procedure for Catalytic Hydrogenation of an Azide

This is a general procedure for the reduction of an azide to an amine using a cobalt catalyst.[5]

  • In a reaction vessel, suspend the single-atom cobalt catalyst (Co-pc/C-800) in methanol.

  • Add the azide substrate (1.0 equiv).

  • Add hydrazine hydrate as the hydrogen source.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, filter the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude amine, which can be further purified if necessary.

Visualizing the Comparative Analysis Workflow

The following diagram illustrates the logical process used in this guide to compare the reactivity of this compound with other alkyl azides.

G Comparative Reactivity Analysis Workflow A Target Compound: This compound H Substituent Effect Analysis (Electron-withdrawing nicotinate) A->H B Benchmark Compound: Benzyl Azide C Quantitative Experimental Data (Reaction Rates, Yields) B->C E Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) C->E F Staudinger Ligation C->F G Reduction to Amine C->G D Key Reactions for Comparison D->E D->F D->G I Inferred Reactivity of This compound E->I F->I G->I H->I

Caption: Workflow for inferring the reactivity of the target compound.

Key Reaction Pathways

The following diagram illustrates the primary reaction pathways discussed in this guide for a generic benzylic azide.

G Key Reactions of Benzylic Azides cluster_start Starting Material cluster_products Products A Benzylic Azide (R-CH₂-N₃) B 1,2,3-Triazole A->B  CuAAC + Alkyne, Cu(I) C Amide A->C  Staudinger Ligation + Phosphine-Ester D Primary Amine A->D  Reduction (e.g., H₂, Pd/C)

Caption: Major synthetic transformations of benzylic azides.

References

A Head-to-Head Battle in Click Chemistry: Methyl 6-(azidomethyl)nicotinate vs. Aryl Azides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagents in click chemistry is paramount to the success of their synthetic and bioconjugation strategies. This guide provides an in-depth comparison of two classes of azides: the benzylic azide, Methyl 6-(azidomethyl)nicotinate, and the widely used aryl azides. We will delve into their performance in the two mainstays of click chemistry—the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—supported by experimental data, detailed protocols, and visual workflows.

Executive Summary

This compound, a picolyl azide derivative, often exhibits significantly enhanced reactivity in CuAAC reactions compared to simple aryl azides. This acceleration is attributed to the chelating effect of the adjacent pyridine nitrogen, which helps to coordinate the copper catalyst. In contrast, the reactivity of aryl azides in both CuAAC and SPAAC is heavily influenced by the electronic properties of their substituents. Electron-withdrawing groups on the aromatic ring generally increase the reaction rate in SPAAC with electron-rich alkynes, while the effect in CuAAC is less pronounced. This guide will explore these differences in detail to inform your selection of the optimal azide for your specific application.

Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, prized for its high yields and reliability. In this arena, the structural nuances of the azide play a critical role in reaction kinetics.

The Picolyl Azide Advantage: Chelation-Assisted Reactivity

This compound belongs to the class of picolyl azides. A key structural feature is the pyridine nitrogen positioned ortho to the azidomethyl group. This nitrogen atom can chelate the copper(I) catalyst, effectively increasing the local concentration of the catalyst at the reaction site and accelerating the cycloaddition.[1][2]

Experimental data demonstrates that picolyl azides can dramatically outperform their non-chelating carbocyclic counterparts, such as benzyl azide. In a comparative study, the reaction of a picolyl azide with an alkyne in the presence of 10 µM CuSO₄ showed an 81% product yield after 30 minutes, whereas the corresponding non-chelating azide yielded no detectable product under the same conditions.[1] This enhanced reactivity is particularly advantageous in biological applications where low, less toxic concentrations of copper are desirable.[3]

Aryl Azides in CuAAC: A Matter of Sterics and Electronics

The reactivity of aryl azides in CuAAC is influenced by both steric and electronic factors. Sterically hindered aryl azides tend to react more slowly than less hindered ones.[4] The electronic effect of substituents on the aromatic ring is generally less pronounced than in SPAAC, but electron-withdrawing groups can have a modest impact on the reaction rate.

Quantitative Comparison of CuAAC Performance

The following table summarizes the comparative performance of a picolyl azide (as a proxy for this compound) and a non-chelating benzylic azide in a CuAAC reaction.

AzideCopper Concentration% Product Yield (10 min)% Product Yield (30 min)
Picolyl Azide10 µM CuSO₄~40%81%
Non-chelating Azide10 µM CuSO₄0%0%

Data sourced from a study on picolyl azides, which are structurally analogous to this compound.[1]

Performance in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC has emerged as a powerful tool for bioconjugation in living systems due to its bioorthogonality and lack of a cytotoxic copper catalyst.[][6] In SPAAC, the reactivity is governed by the electronic complementarity between the azide and the strained alkyne.

Aryl Azides: Tunable Reactivity through Electronics

The reactivity of aryl azides in SPAAC can be finely tuned by altering the electronic properties of the substituents on the aromatic ring. When reacting with electron-rich cyclooctynes like bicyclo[6.1.0]nonyne (BCN), aryl azides bearing electron-withdrawing groups exhibit significantly faster reaction rates.[7][8] This is attributed to a lowering of the azide's LUMO energy, which enhances the orbital interaction with the HOMO of the electron-rich alkyne.

For instance, the reaction of an electron-deficient tetra-fluorinated aromatic azide with a cyclooctyne has been reported to have a second-order rate constant of 3.60 M⁻¹s⁻¹, which is among the fastest SPAAC reactions.[9]

This compound in SPAAC

As a benzylic azide, the reactivity of this compound in SPAAC is expected to be similar to that of benzyl azide. While not possessing the tunable electronic features of aryl azides, it remains a reliable reactant in SPAAC. The choice between a benzylic azide and an aryl azide in SPAAC will often depend on the desired reaction kinetics and the specific strained alkyne being used.

Quantitative Comparison of SPAAC Performance

The following table presents the second-order rate constants for the reaction of various azides with the strained alkyne BCN.

AzideSecond-Order Rate Constant (k) with BCN (M⁻¹s⁻¹)
Primary Alkyl Azide (2-azidoethanol)0.024
Secondary Alkyl Azide (2-azidopropanol)0.012
Tertiary Alkyl Azide (2-azido-2-methylpropanol)0.012
Benzyl Azide~0.07
4-Azidopyridine (electron-deficient aryl azide)~0.63

Data compiled from studies on SPAAC kinetics.[7][10]

Experimental Protocols

Detailed methodologies for the synthesis of the azides and their application in click chemistry are provided below.

Synthesis of this compound

This protocol describes the synthesis from the corresponding bromomethyl precursor.[11]

Materials:

  • Methyl 6-(bromomethyl)nicotinate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • Dissolve Methyl 6-(bromomethyl)nicotinate in DMF.

  • Add sodium azide to the solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound.

Synthesis of a Representative Aryl Azide (p-Nitrophenyl Azide)

This procedure outlines the synthesis from p-nitroaniline.[12][13][14]

Materials:

  • p-Nitroaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve p-nitroaniline in aqueous HCl and cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • Slowly add an aqueous solution of sodium azide to the diazonium salt solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield p-nitrophenyl azide.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale CuAAC reaction.[15][16]

Materials:

  • Azide (e.g., this compound or aryl azide)

  • Alkyne

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)

  • Solvent (e.g., t-BuOH/H₂O, DMSO)

Procedure:

  • Dissolve the azide and alkyne in the chosen solvent system.

  • Prepare a fresh stock solution of sodium ascorbate.

  • In a separate tube, premix the CuSO₄ and ligand (if used).

  • Add the copper/ligand solution to the azide/alkyne mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, work up the reaction by extraction or purify directly by chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol describes the labeling of a protein containing a strained alkyne with an azide-functionalized dye.[6][17]

Materials:

  • Protein functionalized with a strained alkyne (e.g., BCN or DBCO)

  • Azide-functionalized fluorescent dye

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the azide-functionalized dye in a minimal amount of DMSO to prepare a stock solution.

  • Dilute the protein-alkyne conjugate in PBS to the desired concentration.

  • Add the azide-dye stock solution to the protein solution (typically a 5-10 fold molar excess of the dye).

  • Incubate the reaction at room temperature or 37 °C for 1-4 hours.

  • Remove the excess unreacted dye by size-exclusion chromatography or dialysis.

  • Analyze the labeled protein by SDS-PAGE and fluorescence imaging.

Visualizing the Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using the Graphviz DOT language.

Synthesis_Workflow cluster_MAMN This compound Synthesis cluster_ArylAzide Aryl Azide Synthesis MMN Methyl 6-(methyl)nicotinate Halogenation Halogenation (e.g., with NBS) MMN->Halogenation MBN Methyl 6-(bromomethyl)nicotinate Halogenation->MBN Azide_Sub Azide Substitution (NaN₃) MBN->Azide_Sub MAMN This compound Azide_Sub->MAMN Aniline Substituted Aniline Diazotization Diazotization (NaNO₂, HCl) Aniline->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Azide_Sub2 Azide Substitution (NaN₃) Diazonium->Azide_Sub2 Aryl_Azide Aryl Azide Azide_Sub2->Aryl_Azide

Caption: Synthetic routes for this compound and aryl azides.

Click_Chemistry_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway start Start: Azide + Alkyne Cu_Catalyst Add Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) start->Cu_Catalyst Strained_Alkyne Use Strained Alkyne (e.g., BCN, DBCO) start->Strained_Alkyne Triazole_CuAAC 1,4-Disubstituted Triazole Cu_Catalyst->Triazole_CuAAC Triazole_SPAAC 1,4- and 1,5-Triazole Mixture Strained_Alkyne->Triazole_SPAAC

Caption: General workflows for CuAAC and SPAAC reactions.

Reactivity_Factors cluster_MAMN_Factors This compound cluster_Aryl_Factors Aryl Azides center Azide Reactivity Chelation Pyridine Chelation (CuAAC Advantage) center->Chelation Benzylic Benzylic Azide (Standard SPAAC Reactivity) center->Benzylic Electronics Tunable Electronics (SPAAC Advantage with EWGs) center->Electronics Sterics Steric Hindrance (Can slow both CuAAC & SPAAC) center->Sterics

Caption: Key factors influencing the reactivity of the compared azides.

Conclusion

The choice between this compound and aryl azides in click chemistry is context-dependent. For CuAAC reactions, particularly in biological settings where low copper concentrations are crucial, the chelation-assisted reactivity of this compound offers a significant kinetic advantage. For SPAAC reactions, the ability to tune the reactivity of aryl azides through the installation of electron-withdrawing or -donating groups provides a level of control that is not available with simple benzylic azides. By understanding the underlying principles of their reactivity and consulting the provided experimental data and protocols, researchers can make an informed decision to best suit the needs of their specific synthetic or bioconjugation challenges.

References

Comparative Guide: CuAAC vs. SPAAC for Labeling with Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent "click chemistry" reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the purpose of labeling with Methyl 6-(azidomethyl)nicotinate. This small molecule, featuring a versatile azide group on a nicotinate scaffold, is a valuable building block for creating more complex chemical structures.[1] The choice between CuAAC and SPAAC is critical and depends heavily on the experimental context, particularly whether the labeling is performed in a purely synthetic environment or within a biological system.

Fundamental Principles and Reaction Mechanisms

Both CuAAC and SPAAC are types of Huisgen 1,3-dipolar cycloadditions that form a stable triazole ring from an azide and an alkyne.[2] However, they differ fundamentally in their activation method.

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, such as the one present in this compound.[2][3] The copper catalyst activates the terminal alkyne, leading to a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted triazole isomer.[1][2] The reaction is exceptionally fast and high-yielding, making it a cornerstone of click chemistry for in vitro applications.[4]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Developed to circumvent the cytotoxicity of the copper catalyst, SPAAC employs a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne component.[5][6] The high ring strain of the cyclooctyne (~18 kcal/mol) provides the activation energy needed to drive the reaction forward without a catalyst.[7] This metal-free nature makes SPAAC highly biocompatible and ideal for labeling in living cells and whole organisms.[5][8]

Quantitative Performance Comparison

The primary trade-off between CuAAC and SPAAC is reaction speed versus biocompatibility. CuAAC is significantly faster, while SPAAC offers the ability to perform reactions in living systems without copper-induced toxicity.[4][9][10]

Table 1: Comparison of Reaction Kinetics

ParameterCuAACSPAACKey Takeaway
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹[11]10⁻² to 1 M⁻¹s⁻¹ (with DBCO)[10]CuAAC is typically 100 to 1000 times faster than SPAAC.[12]
Catalyst Requirement Yes (Copper (I))[3]No (Metal-free)[8][13]SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst.[10]
Biocompatibility Limited (Copper is cytotoxic)[4][10][14]HighSPAAC is the preferred method for live-cell imaging and in vivo applications.[8]
Alkyne Reagent Simple terminal alkynesBulky, strained cyclooctynes (e.g., DBCO)SPAAC reagents are larger, which can sometimes introduce steric hindrance or affect solubility.[12]
Regioselectivity High (yields 1,4-isomer)[1]Low (yields mixture of regioisomers)[7]CuAAC provides a single, well-defined product isomer.

Experimental Considerations and Reaction Conditions

The setup for each reaction differs significantly in terms of reagents, solvents, and handling.

Table 2: Typical Experimental Conditions

ParameterCuAACSPAAC
Core Reagents Azide, Terminal Alkyne, CuSO₄, Reducing Agent (e.g., Sodium Ascorbate)[15]Azide, Strained Alkyne (e.g., DBCO)[16]
Ligands Often required (e.g., TBTA, THPTA) to stabilize Cu(I) and accelerate the reaction[4][17]Not applicable
Typical Solvents Aqueous buffers (PBS, HEPES), DMSO, DMF, t-BuOH/H₂O[7][15]Aqueous buffers, DMSO, depending on substrate solubility[16]
Temperature Room Temperature[2]Room Temperature or 4°C for cellular applications[13][16]
Atmosphere Inert atmosphere can be beneficial to prevent Cu(I) oxidation, though ligands can protect against it[15]Air
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS)[4][14]; potential for non-specific binding to proteins[4]Some strained alkynes may have minor off-target reactivity with thiols[18]

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for performing CuAAC and SPAAC labeling reactions.

CuAAC_Workflow CuAAC Experimental Workflow cluster_reagents Reagents Azide This compound Mix 1. Mix Azide, Alkyne, CuSO₄, and Ligand in Buffer/Solvent Azide->Mix Alkyne Terminal Alkyne Substrate Alkyne->Mix CuSO4 CuSO₄ Solution CuSO4->Mix Ligand Ligand (e.g., THPTA) Ligand->Mix Ascorbate Sodium Ascorbate Initiate 2. Initiate reaction by adding Sodium Ascorbate Ascorbate->Initiate Mix->Initiate Add last React 3. Incubate at RT (typically < 1 hr) Initiate->React Product Labeled Triazole Product React->Product

Caption: A typical workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

SPAAC_Workflow SPAAC Experimental Workflow cluster_reagents Reagents Azide This compound Mix 1. Combine Azide and Strained Alkyne in Buffer/Solvent Azide->Mix StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->Mix React 2. Incubate at RT or 4°C (typically 1-12 hrs) Mix->React Product Labeled Triazole Product React->Product

Caption: A simplified, metal-free workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Detailed Experimental Protocols

The following are generalized protocols for labeling a target molecule functionalized with either a terminal alkyne (for CuAAC) or a strained alkyne (for SPAAC) with this compound.

Protocol 1: General CuAAC Labeling

This protocol is suitable for in vitro conjugation in an aqueous buffer.

  • Prepare Stock Solutions:

    • Azide: Prepare a 10 mM stock of this compound in DMSO.

    • Alkyne Substrate: Prepare a 10 mM stock of your terminal alkyne-functionalized molecule in a compatible solvent (e.g., water or DMSO).

    • Catalyst Premix: In an Eppendorf tube, mix 2.5 µL of 50 mM CuSO₄ with 12.5 µL of 50 mM THPTA ligand solution. This creates a 5:1 ligand-to-copper ratio which protects the biomolecule.[19]

    • Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Assembly:

    • In a microcentrifuge tube, add your alkyne substrate to your desired reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

    • Add the this compound stock solution to a final concentration of 200 µM (2-fold excess).

    • Add the catalyst premix to the reaction tube. The final copper concentration will be around 250 µM.[19]

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5 mM.[14]

    • Close the tube and mix by gentle vortexing or inversion.

    • Allow the reaction to proceed at room temperature for 1 hour.

  • Workup:

    • The reaction can be stopped by adding EDTA to chelate the copper.

    • Purify the labeled product using standard methods appropriate for your molecule, such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 2: General SPAAC Labeling (using a DBCO-functionalized molecule)

This protocol is suitable for both in vitro and cellular labeling contexts.

  • Prepare Stock Solutions:

    • Azide: Prepare a 10 mM stock of this compound in DMSO.

    • DBCO Substrate: Prepare a 1-2 mM stock of your DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or aqueous buffer).

  • Reaction Assembly:

    • In a microcentrifuge tube, add your DBCO-functionalized molecule to the desired reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 50-100 µM.

    • Add the this compound stock solution to the reaction. A 1.5 to 3-fold molar excess over the DBCO substrate is recommended to ensure efficient conjugation.[13]

  • Incubation:

    • Mix the components by gentle vortexing.

    • Incubate the reaction at room temperature. For sensitive biological samples or live cells, incubation can be performed at 4°C or 37°C.[16]

    • Reaction times are typically longer than CuAAC, ranging from 1 to 12 hours, depending on the reactants and concentrations.[13] The progress can be monitored by analytical techniques like LC-MS or HPLC.

  • Workup:

    • No catalyst removal is necessary.

    • Purify the final conjugate using methods appropriate for your molecule to remove unreacted starting materials.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for labeling with this compound is dictated by the application.

  • Choose CuAAC for:

    • In vitro conjugation and material synthesis: When speed, efficiency, and high yield are paramount and the presence of copper is not a concern.[4][20]

    • Cost-sensitive applications: Terminal alkynes and copper catalysts are generally less expensive than complex strained cyclooctynes.

    • Applications requiring strict regioselectivity: CuAAC provides a single 1,4-triazole product.[1]

  • Choose SPAAC for:

    • Live-cell labeling and in vivo studies: The biocompatibility and absence of copper toxicity are essential for experiments in living systems.[8][21]

    • Labeling sensitive biomolecules: Avoids potential damage to proteins or other biomolecules from copper-generated reactive oxygen species.[4]

    • Simplified workflows: The reaction requires fewer components (no catalyst, ligand, or reducing agent) and is easier to set up.[13]

For labeling a small molecule like this compound onto a larger biomolecule or for creating probes for biological imaging, SPAAC is the superior choice if the context involves living systems. For purely synthetic applications, such as synthesizing compound libraries or functionalizing materials, CuAAC offers unparalleled speed and efficiency.

References

A Head-to-Head Comparison: Validating Protein Labeling with Methyl 6-(azidomethyl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for unraveling complex biological processes. This guide provides an objective comparison of protein labeling using a picolyl azide derivative, structurally analogous to Methyl 6-(azidomethyl)nicotinate, against other established methods. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in experimental design.

The featured technology, PRobe Incorporation Mediated by Enzymes (PRIME), leverages an engineered E. coli lipoic acid ligase (LplA) for the site-specific attachment of a picolyl azide (pAz) to a target protein. This is followed by a highly efficient, chelation-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the conjugation of a probe. This method offers significant advantages in terms of specificity, efficiency, and biocompatibility.

Quantitative Performance Metrics

The following tables summarize the key performance indicators of the picolyl azide-based PRIME labeling system in comparison to other widely used protein labeling techniques.

Table 1: Comparison of Labeling Efficiency and Kinetics

Labeling MethodTypical EfficiencyLabeling TimeKey AdvantagesLimitations
PRIME with Picolyl Azide (chelation-assisted CuAAC) >70% [1][2]30-60 minutes [1][2]High specificity, rapid kinetics, low copper concentrationRequires genetic modification to introduce the recognition sequence
Conventional CuAAC (e.g., with azido-amino acids) Variable (<40% under similar low copper conditions)[2]1-4 hoursVersatile for metabolic labelingHigher copper concentrations can be cytotoxic[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) VariableSeveral hours to overnightCopper-free, highly biocompatibleSlower reaction kinetics compared to CuAAC[1]
HaloTag® Labeling High< 1 hourCovalent and specificThe tag itself is a 33 kDa protein, which can be bulky[1]
SNAP-tag®/CLIP-tag® Labeling High< 1 hourCovalent and specificThe tags are ~20 kDa proteins

Table 2: Biocompatibility and Specificity

Labeling MethodBiocompatibilitySpecificityPrimary Application
PRIME with Picolyl Azide High (low Cu²⁺ concentration) [3][4]Site-specific (at recognition sequence) [1]Live and fixed cell imaging, in vitro protein modification[1]
Conventional CuAAC Moderate to Low (dependent on Cu²⁺)Residue-specific (e.g., methionine analogs)Metabolic labeling of nascent proteins
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Very HighResidue-specific or site-specificLive cell imaging in sensitive systems
HaloTag® Labeling HighSite-specific (at the tag)Live and fixed cell imaging, protein purification
SNAP-tag®/CLIP-tag® Labeling HighSite-specific (at the tag)Live and fixed cell imaging, protein purification

Experimental Protocols

Protocol 1: Site-Specific Protein Labeling using PRIME and Chelation-Assisted Click Chemistry

This protocol details the two-step process for labeling a protein of interest (POI) fused with the LplA acceptor peptide (LAP) on the surface of live mammalian cells.

Materials:

  • Mammalian cells expressing LAP-POI

  • Purified engineered lipoic acid ligase (W37V LplA)[1]

  • Picolyl azide (pAz) probe

  • ATP

  • Alkyne-fluorophore conjugate

  • CuSO₄

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Cell culture medium and buffers

Procedure:

  • PRIME Labeling (Picolyl Azide Attachment):

    • Culture LAP-POI expressing cells to the desired confluency.

    • Prepare the labeling solution containing purified W37V LplA, pAz, and ATP in cell culture medium.

    • Incubate the cells with the labeling solution for 20-30 minutes at 37°C.[2]

    • Wash the cells to remove unreacted labeling components.

  • Chelation-Assisted CuAAC (Fluorophore Conjugation):

    • Prepare the click reaction cocktail containing CuSO₄, THPTA, sodium ascorbate, and the alkyne-fluorophore in a biocompatible buffer.

    • Incubate the pAz-labeled cells with the click reaction cocktail for 5-10 minutes at room temperature. The picolyl group on the azide accelerates the reaction, allowing for the use of low micromolar concentrations of copper.[3]

    • Wash the cells to remove unreacted click chemistry reagents.

    • The cells are now ready for imaging.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in protein labeling with picolyl azide and the investigation of protein-protein interactions.

experimental_workflow cluster_prime Step 1: PRIME Labeling cluster_click Step 2: Chelation-Assisted CuAAC POI Protein of Interest (POI) -LAP fusion Labeled_POI pAz-Labeled POI POI->Labeled_POI Ligation Labeled_POI_input pAz-Labeled POI LplA Engineered LplA LplA->Labeled_POI pAz Picolyl Azide pAz->Labeled_POI ATP ATP ATP->Labeled_POI Alkyne_Probe Alkyne-Fluorophore Final_Product Fluorescently Labeled POI Alkyne_Probe->Final_Product Cu_catalyst Cu(I) Catalyst (low concentration) Cu_catalyst->Final_Product Labeled_POI_input->Final_Product Click Reaction

Caption: Workflow for site-specific protein labeling using PRIME with picolyl azide.

protein_interaction_pathway cluster_membrane Cell Membrane cluster_labeling Labeling & Proximity Detection cluster_analysis Downstream Analysis GPCR GPCR-LAP Interactor Interactor Protein GPCR->Interactor Interaction pAz_Probe Picolyl Azide -Biotin GPCR->pAz_Probe PRIME Labeling Alkyne_Donor Alkyne-Proximity Labeling Reagent Interactor->Alkyne_Donor Proximity Labeling (e.g., APEX) Streptavidin Streptavidin Purification pAz_Probe->Streptavidin Capture Alkyne_Donor->Streptavidin Co-capture MassSpec Mass Spectrometry (Identification of Interactors) Streptavidin->MassSpec Analysis

Caption: Investigating GPCR protein-protein interactions using picolyl azide labeling.

Conclusion

The use of picolyl azide derivatives, such as this compound, in combination with the PRIME labeling system offers a superior method for site-specific protein labeling. The chelation-assisted click chemistry allows for rapid and efficient conjugation under biocompatible conditions, making it a powerful tool for studying protein function in live cells.[3] While requiring initial genetic engineering, the high specificity and efficiency of this method provide significant advantages over traditional labeling techniques, particularly for applications demanding precise control over the labeling site and minimal perturbation of the biological system. This guide provides the necessary data and protocols to evaluate and implement this advanced labeling strategy in your research.

References

A Comparative Analysis of Linkers for Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of different linker technologies, supported by experimental data, to aid in the rational design and development of next-generation biotherapeutics.

The linker, a seemingly simple bridge between a biological macromolecule and a payload, plays a multifaceted role. It must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to ensure efficient payload delivery at the target site.[1][2] The two primary classes of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully weighed based on the specific application.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The fundamental difference between these two linker types lies in their mechanism of payload release. Cleavable linkers are designed to be selectively broken down by specific triggers present in the target cell's microenvironment, such as enzymes or acidic pH. In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete degradation of the antibody component within the lysosome.[3][4]

Linker TypeMechanism of Payload ReleaseAdvantagesDisadvantages
Cleavable Enzymatic cleavage (e.g., Cathepsin B), pH sensitivity (e.g., hydrazone hydrolysis), or reduction of disulfide bonds.[5][6]- Targeted payload release at the site of action.- Potential for "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[5]- Potential for premature cleavage in circulation, leading to off-target toxicity.- Susceptibility to drug resistance mechanisms.
Non-Cleavable Proteolytic degradation of the antibody backbone within the lysosome.[3][4]- Higher plasma stability, leading to a potentially wider therapeutic window.[4][7]- Reduced risk of off-target toxicity due to lower premature payload release.[4]- Payload is released with an attached amino acid residue from the antibody, which may affect its activity.- Generally lacks a bystander effect.

Quantitative Performance Comparison of Linker Technologies

The performance of a linker is a key factor in the overall efficacy and safety of a bioconjugate. The following tables summarize key quantitative data from various studies, comparing different linker types.

In Vitro Cytotoxicity
Linker TypeBioconjugateCell LineIC50 (pM)Reference
Enzyme-Cleavable (Val-Cit)Anti-HER2-MMAESK-BR-314.3[3]
Enzyme-Cleavable (β-galactosidase)Anti-HER2-MMAESK-BR-38.8[3]
Non-Cleavable (SMCC)Kadcyla (T-DM1)SK-BR-333[3]
In Vivo Efficacy
Linker TypeBioconjugateXenograft ModelTumor Growth Inhibition/ReductionReference
Enzyme-Cleavable (β-galactosidase)Anti-HER2-MMAEXenograft Mouse Model57-58% tumor volume reduction at 1 mg/kg[3]
Non-Cleavable (SMCC)Kadcyla (T-DM1)Xenograft Mouse ModelNot statistically significant at 1 mg/kg[3]
Non-Cleavable (CX)CX-DM1 ADCEGFR and EpCAM Xenograft Mouse ModelsMore active at 3 mg/kg than SMCC-DM1 ADC at 15 mg/kg[3]
Plasma Stability
Linker TypeConjugatePlasma Half-life (t1/2)Reference
Acid-Cleavable (Hydrazone)MMAE Conjugate2 days (in human plasma)[3]
Acid-Cleavable (Carbonate)MMAE Conjugate36 hours (in human plasma)[3]
Acid-Cleavable (Silyl Ether)MMAE Conjugate> 7 days (in human plasma)[3]
Non-Cleavable (CX)CX-DM1 ADC9.9 days[3]
Non-Cleavable (SMCC)SMCC-DM1 ADC10.4 days[3]

Visualizing the Mechanisms of Action

To better understand the processes involved in payload delivery, the following diagrams illustrate the key signaling pathways and experimental workflows.

ADC_Internalization_Cleavable cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome (Acidic pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (Enzymatic/pH) Target Intracellular Target (e.g., DNA) Payload->Target 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a cleavable linker.

ADC_Internalization_NonCleavable cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic Degradation Payload Released Payload (with amino acid) Degradation->Payload 5. Payload Release Target Intracellular Target Payload->Target 6. Cytotoxicity

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) IC50 IC50 Determination Cytotoxicity->IC50 Stability Plasma Stability Assay (LC-MS or ELISA) HalfLife Half-life (t1/2) Calculation Stability->HalfLife Xenograft Mouse Xenograft Model (Tumor Growth Inhibition) TGI Tumor Growth Inhibition (%) Xenograft->TGI PK Pharmacokinetic Analysis (Blood Sampling & LC-MS) PK->HalfLife

Caption: General experimental workflow for linker evaluation.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a bioconjugate on a cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Bioconjugate (ADC) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the bioconjugate in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted bioconjugate to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for the drug to exert its effect (e.g., 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the bioconjugate concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Plasma Stability Assay (LC-MS Method)

This assay evaluates the stability of the bioconjugate in plasma by measuring the drug-to-antibody ratio (DAR) over time.

Materials:

  • Bioconjugate (ADC)

  • Human or mouse plasma

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A or anti-human IgG)

  • Wash buffers

  • Elution buffer

  • Reducing agent (e.g., DTT)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

  • Affinity Capture: Add affinity capture beads to the plasma aliquot to isolate the ADC. Incubate to allow binding.

  • Washing: Wash the beads with appropriate buffers to remove non-specifically bound plasma proteins.

  • Elution and Reduction: Elute the ADC from the beads and treat with a reducing agent to separate the light and heavy chains of the antibody.

  • LC-MS Analysis: Analyze the reduced sample using an LC-MS system. The mass spectrometer will detect the different drug-loaded and unloaded antibody chains.

  • DAR Calculation: Determine the relative abundance of each species and calculate the average DAR at each time point. A decrease in DAR over time indicates linker instability.

Mouse Xenograft Model for In Vivo Efficacy

This in vivo model assesses the anti-tumor activity of the bioconjugate in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional, to aid tumor formation)

  • Bioconjugate (ADC)

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of the cancer cell line (e.g., 5-10 x 10^6 cells) into the flank of the mice.

  • Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the bioconjugate (at a specific dose, e.g., 1-10 mg/kg) and the vehicle control, typically via intravenous injection.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific period.

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

The choice of linker is a critical decision in the design of bioconjugates. Cleavable linkers offer the advantage of targeted payload release and the potential for a bystander effect, while non-cleavable linkers provide enhanced plasma stability and a potentially better safety profile. The quantitative data and experimental protocols provided in this guide offer a framework for the rational selection and evaluation of linkers, ultimately contributing to the development of more effective and safer biotherapeutics. Researchers are encouraged to carefully consider the specific characteristics of their antibody, payload, and target indication when making this crucial design choice.

References

Stability Under Scrutiny: A Comparative Analysis of the Triazole Linkage from Methyl 6-(azidomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of chemical linkage in bioconjugation and drug design is a critical decision that profoundly impacts the stability, efficacy, and overall success of a therapeutic candidate. The 1,2,3-triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – hallmarks of "click chemistry" – has emerged as a favored linker. This guide provides a comprehensive assessment of the stability of the triazole linkage derived from Methyl 6-(azidomethyl)nicotinate, comparing it with other common bioconjugation linkages, supported by experimental data and detailed protocols.

The 1,2,3-triazole ring is widely regarded for its exceptional chemical stability. It is generally resistant to a broad range of chemical conditions, including redox reactions, acid-base hydrolysis, and enzymatic degradation[1][2]. This inherent stability makes it an attractive component in the design of robust drug conjugates and other biomaterials. The presence of the electron-withdrawing nicotinic acid moiety in this compound is not expected to significantly compromise the stability of the resulting triazole ring; in fact, electron-withdrawing groups can in some cases enhance the stability of the triazole core.

Comparative Stability of Bioconjugation Linkages

The stability of a chemical linker is paramount, ensuring that a bioconjugate remains intact in circulation until it reaches its target, thereby minimizing off-target toxicity and maximizing therapeutic efficacy. The following table summarizes the stability of the triazole linkage in comparison to other commonly employed linkages under physiologically relevant conditions.

Linker TypeFormation ReactionStability ProfileHalf-life (t½) in Human PlasmaKey Considerations
1,2,3-Triazole Azide-Alkyne CycloadditionVery High: Resistant to hydrolysis, enzymatic cleavage, and redox conditions.> 1 week (generally considered stable)Highly stable, considered a permanent linkage. Bio-inert.
Amide Amine-Carboxylic Acid CondensationVery High: Extremely stable to hydrolysis.~ 7 days (for specific amide linkers in ADCs)[3]The gold standard for stability, but formation can require harsh conditions.
Thiosuccinimide Thiol-Maleimide Michael AdditionModerate to Low: Susceptible to retro-Michael reaction (deconjugation) and hydrolysis.Minutes to hours, highly dependent on substitution.[4][5]Stability can be improved with self-hydrolyzing maleimides.[4]
Oxime Aldehyde/Ketone-Hydroxylamine CondensationModerate: Generally stable, but can be susceptible to hydrolysis at low pH.~ 1 month (at physiological pH)[1]More stable than hydrazones.
Hydrazone Aldehyde/Ketone-Hydrazine CondensationLow: Prone to hydrolysis, especially at acidic pH.~ 1 hour (at physiological pH)[1]Often used for acid-cleavable linkers in endosomal delivery.
Disulfide Thiol-Disulfide ExchangeLow (Reductive Cleavage): Stable in circulation but readily cleaved by reducing agents like glutathione.Variable, designed for cleavage in the intracellular environment.Used for controlled release in the reducing environment of the cell.

Experimental Protocols

To aid researchers in their own stability assessments, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of a linker in the presence of plasma enzymes and other blood components.

Materials:

  • Test compound (e.g., a triazole-linked conjugate)

  • Control compound with known plasma instability (e.g., a readily hydrolyzed ester)

  • Pooled human plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or methanol with internal standard (for quenching and protein precipitation)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO).

  • Warm the human plasma to 37°C in a water bath.

  • Spike the test and control compounds into the pre-warmed plasma to a final concentration of 1-5 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid protein precipitation.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction and precipitate proteins by adding 3-4 volumes of cold acetonitrile or methanol containing an internal standard.

  • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).

Protocol 2: Hydrolytic Stability Assay (pH Profile)

This assay assesses the chemical stability of the linker at different pH values, mimicking various physiological and endosomal environments.

Materials:

  • Test compound

  • Buffers of various pH values (e.g., pH 4.0, 7.4, 9.0)

  • Acetonitrile or methanol with internal standard

  • LC-MS/MS system

Procedure:

  • Prepare buffer solutions at the desired pH values.

  • Prepare a stock solution of the test compound.

  • Add the test compound to each buffer solution to a final concentration of 1-5 µM.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each pH solution.

  • Quench the reaction if necessary and dilute the sample with the mobile phase for LC-MS/MS analysis.

  • Quantify the amount of the parent compound remaining at each time point.

  • Determine the degradation rate constant and half-life at each pH.

Visualizing the Triazole Formation and Stability Assessment Workflow

To further clarify the processes involved, the following diagrams illustrate the formation of the triazole linkage and the experimental workflow for stability assessment.

G cluster_0 Triazole Linkage Formation (CuAAC) This compound This compound Triazole-linked conjugate Triazole-linked conjugate This compound->Triazole-linked conjugate Alkyne-functionalized molecule Alkyne-functionalized molecule Alkyne-functionalized molecule->Triazole-linked conjugate Cu(I) catalyst Cu(I) catalyst Cu(I) catalyst->Triazole-linked conjugate catalyzes

Caption: Formation of the 1,2,3-triazole linkage via CuAAC.

G cluster_1 Stability Assessment Workflow Compound Incubation Incubate conjugate in plasma or buffer (37°C) Time Point Sampling Sample at various time points Compound Incubation->Time Point Sampling Quench & Precipitate Quench reaction & precipitate proteins Time Point Sampling->Quench & Precipitate LCMS_Analysis LC-MS/MS Analysis Quench & Precipitate->LCMS_Analysis Data_Analysis Calculate % remaining and half-life LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for assessing linker stability.

References

Navigating the Bioorthogonal Toolkit: A Comparative Guide to Alternatives for Azide-Based Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to move beyond traditional azide-based bioorthogonal labeling, a diverse and powerful array of alternative chemistries offers enhanced reaction kinetics, spatiotemporal control, and unique reactivity profiles. This guide provides an objective comparison of the leading alternatives to reagents like Methyl 6-(azidomethyl)nicotinate, supported by experimental data and detailed protocols to inform your selection of the optimal tool for your biological system.

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. While the azide group, a key component of the widely used copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, has been instrumental, a growing need for faster, more versatile, and orthogonal labeling strategies has driven the development of innovative alternatives. This guide delves into the performance of three major classes of bioorthogonal reactions that serve as excellent alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with advanced cyclooctynes, Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, and Photo-Induced Bioorthogonal Reactions.

Comparative Performance of Bioorthogonal Labeling Alternatives

The choice of a bioorthogonal reaction is often dictated by a balance of factors including reaction speed, the stability of the reagents in a biological milieu, and the ease of introducing the bioorthogonal handle into the target biomolecule. The following table summarizes key quantitative data for the leading alternatives.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Cyclooctyne (e.g., DIFO, BCN)0.076 (DIFO with benzyl azide)Copper-free, good stability of azides and cyclooctynes.[1]Slower kinetics compared to IEDDA.
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene (e.g., trans-cyclooctene, TCO)Up to 10⁶Exceptionally fast kinetics, enabling labeling at low concentrations.[2][3]Some highly reactive tetrazines can have limited stability in aqueous media.[4]
Photo-Induced Cycloaddition ("Photoclick Chemistry") Tetrazole + Alkene11.0 (for a specific tetrazole peptide and acrylamide)Spatiotemporal control via light activation.[1]Requires light irradiation which can potentially cause photodamage.
Staudinger Ligation Azide + Triarylphosphine~0.0025Historically significant, highly selective.[5]Slow reaction kinetics requiring higher reactant concentrations.[6]
Oxime/Hydrazone Ligation Aldehyde/Ketone + Aminooxy/Hydrazine~0.01 (at neutral pH)Good stability of the resulting linkage.[7]Generally slow kinetics, can be reversible under acidic conditions.[7]

Experimental Workflows and Logical Relationships

The selection and application of a bioorthogonal labeling strategy follow a logical workflow, from the introduction of the chemical reporter to the final detection. The following diagrams illustrate these processes.

Experimental_Workflow cluster_introduction 1. Introduction of Chemical Reporter cluster_labeling 2. Bioorthogonal Labeling Reaction cluster_detection 3. Detection/Application Metabolic_Labeling Metabolic Labeling (e.g., unnatural sugars, amino acids) SPAAC SPAAC (Azide + Cyclooctyne) Metabolic_Labeling->SPAAC Genetic_Encoding Genetic Encoding (unnatural amino acid incorporation) IEDDA IEDDA (Tetrazine + Alkene) Genetic_Encoding->IEDDA Enzymatic_Labeling Enzymatic Labeling (e.g., HaloTag, SNAP-tag) Photoclick Photoclick (Tetrazole + Alkene + Light) Enzymatic_Labeling->Photoclick Imaging Fluorescence Imaging SPAAC->Imaging Proteomics Proteomics (Enrichment) IEDDA->Proteomics Drug_Delivery Drug Delivery/Release Photoclick->Drug_Delivery Reaction_Comparison Reactions Bioorthogonal Reaction Kinetics Control Key Feature IEDDA IEDDA (Tetrazine + TCO) +++++ Fastest Known Reaction Temporal High Efficiency at Low Concentrations SPAAC SPAAC (Azide + DIFO) +++ Moderate Speed Temporal Good Stability Photoclick Photoclick (Tetrazole + Alkene) ++ Light-dependent Spatiotemporal On-demand Activation Reaction_Mechanisms cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) cluster_Photoclick Photoclick Chemistry Azide Azide Triazole Triazole Azide->Triazole [3+2] Cycloaddition Cyclooctyne Cyclooctyne Cyclooctyne->Triazole Tetrazine Tetrazine Dihydropyrazine Dihydropyrazine Tetrazine->Dihydropyrazine [4+2] Cycloaddition Pyridazine Pyridazine Dihydropyrazine->Pyridazine -N₂ Strained_Alkene Strained_Alkene Strained_Alkene->Dihydropyrazine Tetrazole Tetrazole Nitrile_Imine Nitrile_Imine Tetrazole->Nitrile_Imine Light (hν) -N₂ Pyrazoline Pyrazoline Nitrile_Imine->Pyrazoline [3+2] Cycloaddition Alkene Alkene Alkene->Pyrazoline

References

The Superior Conjugation Efficiency of Methyl 6-(azidomethyl)nicotinate: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and efficient bioconjugation methods, Methyl 6-(azidomethyl)nicotinate and related picolyl azides represent a significant advancement over conventional azide reagents. By incorporating a copper-chelating picolyl moiety, these compounds dramatically accelerate the kinetics of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This enhancement allows for faster conjugations, significantly lower and less cytotoxic concentrations of the copper catalyst, and a substantial increase in labeling sensitivity, particularly for low-abundance biomolecules.

The key to this enhanced performance lies in the pyridine nitrogen of the nicotinate structure, which acts as a chelating agent for the copper(I) catalyst. This internal chelation increases the effective concentration of the catalyst at the site of the reaction, boosting the efficiency of the click reaction.[1][2] This guide provides a quantitative comparison of picolyl azides with standard azide alternatives, detailed experimental protocols for assessing conjugation efficiency, and visual diagrams illustrating the underlying mechanism and experimental workflows.

Quantitative Performance Comparison

Experimental data demonstrates the superior performance of picolyl azides over standard non-chelating azides like benzyl azide and simple alkyl azides. In kinetic assays using a fluorogenic alkyne, picolyl azides achieved high product yields in minutes, while conventional azides showed no detectable product under the same conditions.[3]

Table 1: In Vitro Conjugation Efficiency Comparison

Azide ReagentAzide Type% Product Yield (after 30 min)[3]
Picolyl Azide (acid form)Chelating 81%
This compound Chelating 38% (as methyl ester analog)[3]
Benzyl AzideNon-ChelatingNo detectable product
8-Azidooctanoic AcidNon-ChelatingNo detectable product
Reaction conditions: 10 µM CuSO₄, no additional stabilizing ligand. Data extracted from a study by Uttamapinant et al., 2012, which used a methyl ester picolyl azide analogous to this compound.[3]

The practical benefits of this accelerated reactivity are even more pronounced in complex biological environments, such as on the surface of living cells. When labeling cell-surface proteins, the use of a picolyl azide resulted in a dramatic increase in signal intensity compared to a standard alkyl azide, even when using a tenfold lower concentration of copper catalyst.[3]

Table 2: Cell-Surface Protein Labeling Signal Enhancement

Azide Type on ProteinCopper (CuSO₄) ConcentrationSignal Enhancement Factor (vs. Alkyl Azide at 100 µM Cu)[3]
Picolyl Azide 10 µM1.6x
Picolyl Azide 40 µM3.9x (with BTTAA ligand)
Picolyl Azide 100 µMUp to 25x
Alkyl Azide100 µM1x (Baseline)
Signal enhancement was quantified by fluorescence microscopy after CuAAC with an alkyne-fluorophore. The enhancement factor is corrected for slight variations in initial enzymatic ligation efficiency.[3]

Mechanism of Action: Chelation-Assisted Catalysis

The enhanced reactivity of this compound is due to the neighboring pyridine ring, which pre-organizes the copper catalyst next to the azide, thereby increasing the rate of the cycloaddition reaction.

G cluster_reagents Reactants cluster_complex Chelation-Assisted Complex Formation cluster_product Product Alkyne Alkyne-Biomolecule Complex Ternary Complex (Cu(I) chelated by Pyridine) Alkyne->Complex Azide This compound (Picolyl Azide) Azide->Complex Pyridine N chelates Cu(I) Cu Cu(I) Catalyst Cu->Complex Product Triazole-Linked Bioconjugate Complex->Product Accelerated Cycloaddition

Mechanism of Chelation-Assisted CuAAC

Experimental Protocols

Protocol for Kinetic Analysis of Conjugation Efficiency

This protocol uses a fluorogenic alkyne to quantify the rate of the CuAAC reaction by measuring the increase in fluorescence as the triazole product is formed.[1][3]

Materials:

  • Azide Reagent (e.g., this compound, Benzyl Azide)

  • Fluorogenic Alkyne (e.g., 7-Ethynylcoumarin)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Buffer (e.g., Phosphate buffer, pH 7)

  • Fluorescence Plate Reader

Procedure:

  • Prepare stock solutions of the azide, alkyne, CuSO₄, and sodium ascorbate in the appropriate buffer.

  • In a microplate well, combine the azide and the fluorogenic alkyne.

  • Add the CuSO₄ solution to the well. For comparative analysis, test a range of concentrations (e.g., 10 µM to 100 µM).

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • The reaction rate is determined by the slope of the fluorescence intensity curve. The final yield can be calculated by comparing the final fluorescence to that of a known concentration of the pure triazole product.

Protocol for Cell-Surface Protein Labeling and Quantification

This two-step protocol allows for the site-specific labeling of a target protein on the surface of live cells and subsequent quantification of conjugation efficiency.[3]

G start HEK293T cells expressing cell-surface target protein step1 Step 1: Enzymatic Ligation Add Picolyl Azide substrate, LplA ligase, and ATP. Incubate for 20 min. start->step1 step2 Step 2: CuAAC Reaction Add Alkyne-Fluorophore, CuSO₄ (10-100 µM), and Ligand (e.g., THPTA). Incubate for 5 min. step1->step2 wash Wash cells step2->wash analyze Analysis Live-cell fluorescence microscopy and image quantification. wash->analyze

Workflow for Cell-Surface Protein Labeling

Procedure:

  • Enzymatic Installation of Azide: Culture cells expressing the target protein fused to a peptide tag (e.g., LAP). Incubate the cells with a picolyl azide substrate (e.g., picolyl azide-acid), the corresponding ligase enzyme (e.g., LplA), and ATP for approximately 20 minutes to attach the azide to the protein of interest.

  • Wash: Gently wash the cells with buffer to remove unreacted reagents.

  • CuAAC Reaction: Add a premixed solution containing the alkyne-fluorophore, CuSO₄ (at the desired low concentration, e.g., 40 µM), and a copper-stabilizing ligand (e.g., THPTA or BTTAA). Incubate for 5 minutes at room temperature.

  • Wash and Image: Wash the cells again to remove click reaction components.

  • Quantification: Immediately image the live cells using fluorescence microscopy. Quantify the mean fluorescence intensity of the labeled cells using image analysis software to determine the relative conjugation efficiency under different conditions.

By leveraging an internal chelating mechanism, this compound and other picolyl azides offer a more efficient, rapid, and biocompatible solution for CuAAC-mediated bioconjugation, providing a powerful tool for chemical biology and drug development.

References

A Comparative Guide to Catalytic Systems for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azidomethyl Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," has become an indispensable tool for molecular assembly in various scientific disciplines, including drug discovery and development. The formation of a stable triazole linkage from an azide and a terminal alkyne is remarkably efficient and orthogonal to many functional groups. This guide provides a comparative overview of common catalytic systems for the CuAAC reaction, with a particular focus on substrates containing azidomethyl linkers, such as benzyl azide and its derivatives. These linkers are frequently employed in the synthesis of bioconjugates, peptidomimetics, and complex molecular architectures.

Performance of Catalytic Systems: A Quantitative Comparison

The choice of the catalytic system is crucial for optimizing reaction efficiency, minimizing side reactions, and ensuring compatibility with sensitive functional groups. The following tables summarize the performance of various catalytic systems in the CuAAC reaction of benzyl azide and its derivatives with different alkynes, providing a quantitative basis for comparison.

Table 1: Comparison of Copper Sources and Ligands in the CuAAC of Benzyl Azide with Phenylacetylene
Catalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)Reference
CuI (ligand-free)1Cyrene™0.5 hLow[1]
CuBr (ligand-free)0.5Neat5 min<10[2]
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat5 min>99[2]
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.005 (50 ppm)Neat24 h>90[3]
[Cu(PPh₃)₂]NO₃0.5Toluene40 min96[4]
CuO Nanowires-H₂O12 h95[1]
CuI/DIPEA/HOAc----[5]

Note: "Neat" indicates the reaction was carried out without a solvent.

Table 2: Performance of Catalytic Systems with Substituted Benzyl Azides and Various Alkynes
AzideAlkyneCatalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)Reference
Benzyl azide4-Methoxyphenylacetylene[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat5 min>99[2]
Benzyl azide4-(Trifluoromethyl)phenylacetylene[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat5 min>99[2]
Benzyl azideHex-1-yne[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat3 h>99[2]
4-Nitrobenzyl azidePhenylacetyleneCuO Nanowires-H₂O12 h92[1]
4-Methylbenzyl azidePhenylacetyleneCuO Nanowires-H₂O12 h96[1]

Visualizing the Catalytic Pathways

Understanding the mechanism of the CuAAC reaction is key to troubleshooting and optimizing reaction conditions. Below are diagrams illustrating the generally accepted catalytic cycle and a common experimental workflow.

CuAAC_Catalytic_Cycle CuI Cu(I) Catalyst Pi_Complex Cu(I)-Alkyne π-Complex CuI->Pi_Complex + Alkyne Alkyne Terminal Alkyne (R'-C≡CH) Acetylide Copper(I) Acetylide Alkyne->Acetylide acts as proton source Pi_Complex->Acetylide - H⁺ Cu_Azide_Complex Copper-Azide Complex Acetylide->Cu_Azide_Complex + Azide Azide Azidomethyl Linker (R-CH₂N₃) Metallacycle Six-membered Copper Metallacycle Cu_Azide_Complex->Metallacycle Cycloaddition Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Triazolide->CuI - Product Product 1,4-Disubstituted Triazole Triazolide->Product + H⁺ Proton_Source Proton Source (e.g., R'-C≡CH, H₂O) Proton_Source->Triazolide

Caption: Catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental_Workflow Start Start Reagents Combine Azidomethyl Compound and Alkyne in Solvent Start->Reagents Add_Catalyst Add Copper Source (e.g., Cu(I) salt or Cu(II) + reducing agent) Reagents->Add_Catalyst Add_Ligand Add Ligand (if required) Add_Catalyst->Add_Ligand Reaction Stir at appropriate temperature Add_Ligand->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS, etc.) Reaction->Monitor Workup Reaction Quench and Workup Monitor->Workup Reaction Complete Purification Purify Product (Column chromatography, recrystallization, etc.) Workup->Purification End End Purification->End

Caption: A general experimental workflow for a CuAAC reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for the CuAAC reaction with benzyl azide as a model for an azidomethyl linker, utilizing different catalytic systems.

Protocol 1: CuAAC using a Pre-formed Polynuclear Cu(I)-NHC Complex

This protocol is adapted from a high-efficiency system that operates at very low catalyst loadings.[2]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ catalyst

  • Inert atmosphere (Argon or Nitrogen)

  • Anhydrous solvent (if not running neat)

  • Standard laboratory glassware

Procedure:

  • To a reaction vial under an inert atmosphere, add benzyl azide (0.5 mmol, 1.0 equiv).

  • Add phenylacetylene (0.5 mmol, 1.0 equiv).

  • Add the [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ catalyst (0.0025 mmol, 0.5 mol%). For lower catalyst loadings (e.g., 50 ppm), prepare a stock solution of the catalyst in an anhydrous solvent and add the appropriate volume.

  • If the reaction is to be performed in a solvent, add the desired anhydrous solvent (e.g., acetonitrile, 0.5 mL). For neat conditions, no solvent is added.

  • Stir the reaction mixture at room temperature (298 K).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Protocol 2: In Situ Generation of Cu(I) from CuSO₄ with a Reducing Agent

This is a widely used and convenient protocol that avoids the handling of potentially unstable Cu(I) salts.[5][6]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and t-butanol, 1:1)

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, dissolve benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv) in the chosen solvent system (e.g., 10 mL of H₂O/t-BuOH 1:1).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.2 M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).

  • To the stirred solution of the azide and alkyne, add the CuSO₄·5H₂O solution (e.g., 0.1 mL, 0.01 mmol, 1 mol%).

  • Immediately after, add the sodium ascorbate solution (e.g., 0.25 mL, 0.05 mmol, 5 mol%). The color of the solution should change, indicating the reduction of Cu(II) to Cu(I).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, perform a standard aqueous workup. For example, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Ligand-Free CuAAC using Heterogeneous Copper Catalysis

This protocol utilizes a solid-supported copper catalyst, which can simplify product purification.[1]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • CuO nanowires

  • Solvent (e.g., water)

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add benzyl azide (1.0 mmol, 1.0 equiv), phenylacetylene (1.2 mmol, 1.2 equiv), and CuO nanowires (e.g., 10 mg).

  • Add water (e.g., 5 mL) to the vial.

  • Stir the suspension vigorously at a specified temperature (e.g., 80 °C).

  • Monitor the reaction progress by taking aliquots from the supernatant and analyzing by TLC or LC-MS.

  • Upon completion, allow the catalyst to settle or centrifuge the mixture to separate the solid catalyst.

  • Decant the supernatant and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography.

  • The recovered CuO nanowire catalyst can potentially be washed, dried, and reused.

Conclusion

The choice of a catalytic system for the CuAAC reaction with azidomethyl linkers depends on several factors, including the scale of the reaction, the presence of sensitive functional groups, and the desired reaction time and temperature. For high efficiency and very low catalyst loadings, well-defined Cu(I)-NHC complexes are excellent choices, though they may require inert atmosphere techniques. The in situ generation of Cu(I) from CuSO₄ and a reducing agent is a robust and highly popular method suitable for a wide range of applications and is generally more tolerant of aqueous conditions. Heterogeneous catalysts like CuO nanowires offer the advantage of easier catalyst removal and potential for recycling, contributing to more sustainable synthetic processes. Researchers should consider the specific requirements of their synthetic targets to select the most appropriate and effective catalytic system.

References

Characterization of Biomolecules Conjugated with Methyl 6-(azidomethyl)nicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with small molecule linkers is a cornerstone of modern biotechnology and drug development, enabling the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs), targeted imaging agents, and novel research tools. Methyl 6-(azidomethyl)nicotinate is a bifunctional linker that incorporates a reactive azide handle for bioorthogonal "click" chemistry and a nicotinic acid scaffold. This guide provides a comparative overview of the characterization of biomolecules conjugated with this linker, offering insights into its performance against other alternatives, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternative Azide Linkers

The choice of a linker in bioconjugation is critical as it can significantly influence the stability, solubility, and overall performance of the resulting conjugate. Here, we compare the theoretical attributes of a nicotinamide-based linker like this compound with common aliphatic and other aromatic azide linkers.

FeatureThis compound (Nicotinamide-based)Aliphatic Azide Linkers (e.g., Azido-PEG)Other Aromatic Azide Linkers (e.g., 4-Azidobenzoic acid)
Hydrophilicity Moderate to High (Pyridine ring can increase solubility)High (PEG chain enhances solubility)Low to Moderate
Rigidity Rigid (Aromatic ring provides a defined spatial orientation)Flexible (PEG chain allows for conformational freedom)Rigid
Potential for Aggregation Lower (The pyridine nitrogen may reduce aggregation)Low (PEG is known to reduce aggregation)Higher (Hydrophobic nature of the benzene ring can promote aggregation)
In Vivo Stability Potentially high due to the stable aromatic ringHigh (PEG is generally stable in vivo)High
Drug-to-Antibody Ratio (DAR) Control High (Click chemistry allows for precise control)High (Click chemistry allows for precise control)High (Click chemistry allows for precise control)

Experimental Protocols for Characterization

The thorough characterization of bioconjugates is essential to ensure their quality, efficacy, and safety. Below are detailed methodologies for key experiments used to analyze biomolecules conjugated with this compound.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Purpose: To determine the average number of linker-payload molecules conjugated to an antibody and to assess the heterogeneity of the conjugate mixture.

Methodology:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Sample Preparation: The antibody-drug conjugate (ADC) sample is diluted to a suitable concentration (e.g., 1 mg/mL) in the high-salt mobile phase.

  • Injection and Elution: The sample is injected onto the column. A decreasing salt gradient is applied by mixing the high-salt mobile phase with a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol) to elute the different ADC species.

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.

  • Data Analysis: The peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) are integrated. The average DAR is calculated by the weighted average of the peak areas.

Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)

Purpose: To quantify the presence of high molecular weight aggregates and low molecular weight fragments in the ADC sample.

Methodology:

  • Column: An SEC column (e.g., TSKgel G3000SWxl) is equilibrated with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8).

  • Sample Preparation: The ADC sample is diluted to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection and Elution: The sample is injected and eluted isocratically.

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.

  • Data Analysis: The peak areas for the monomer, aggregates, and fragments are integrated to determine their relative percentages.

Confirmation of Conjugation and Mass Determination by Mass Spectrometry (MS)

Purpose: To confirm the covalent attachment of the linker-payload to the biomolecule and to determine the precise molecular weight of the conjugate.

Methodology:

  • Sample Preparation: For intact mass analysis, the ADC is desalted. For peptide mapping, the ADC is denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The prepared sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectra are analyzed to identify the masses of the intact conjugate or the modified peptides. This confirms the site of conjugation and the mass of the attached moiety.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key workflows and concepts in the characterization of biomolecules conjugated with this compound.

Bioconjugation_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_characterization Characterization Biomolecule Biomolecule (e.g., Antibody) Click_Reaction CuAAC or SPAAC Click Reaction Biomolecule->Click_Reaction Alkyne_Payload Alkyne-functionalized Payload Alkyne_Payload->Click_Reaction Azide_Linker This compound Azide_Linker->Click_Reaction HIC HIC (DAR) Click_Reaction->HIC SEC SEC (Aggregates) Click_Reaction->SEC MS Mass Spectrometry Click_Reaction->MS

Caption: Workflow for bioconjugation and characterization.

HIC_Principle cluster_column HIC Column cluster_mobile_phase Mobile Phase cluster_elution Elution Order Stationary_Phase Hydrophobic Stationary Phase Low_Salt Low Salt Buffer Stationary_Phase->Low_Salt Elutes with Decreasing Salt Gradient High_Salt High Salt Buffer DAR0 DAR 0 (Most Hydrophilic) Low_Salt->DAR0 Increasing Retention Time ADC_Sample ADC Sample ADC_Sample->Stationary_Phase Binds in High Salt DAR2 DAR 2 DAR0->DAR2 Increasing Retention Time DAR4 DAR 4 (Most Hydrophobic) DAR2->DAR4 Increasing Retention Time

Caption: Principle of HIC for ADC separation.

Harnessing Methyl 6-(azidomethyl)nicotinate for the Synthesis of Biologically Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Methyl 6-(azidomethyl)nicotinate serves as a pivotal starting material in medicinal chemistry for the synthesis of novel heterocyclic compounds with a wide range of biological activities. Its structure, featuring a reactive azide group and a modifiable ester on a pyridine core, makes it an ideal precursor for generating diverse molecular architectures, particularly through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This guide provides a comparative overview of the biological activities of compounds synthesized from this versatile precursor, with a focus on their anticancer and antimicrobial properties.

Synthetic Strategy: The Power of Click Chemistry

The primary route to diversifying compounds from this compound is through the formation of 1,2,3-triazoles. The azide moiety readily reacts with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield 1,4-disubstituted triazole derivatives. This reaction is known for its high yield, regioselectivity, and tolerance of a wide range of functional groups, making it a cornerstone of modern drug discovery. The resulting triazole ring is not merely a linker; it is a rigid, planar structure capable of engaging in hydrogen bonding and dipole interactions, which can enhance binding to biological targets.[1][2]

Below is a generalized workflow for the synthesis and subsequent biological evaluation of triazole derivatives starting from this compound.

synthesis_workflow General Workflow for Synthesis and Biological Screening cluster_synthesis Synthesis cluster_screening Biological Screening start This compound click Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) start->click alkynes Various Terminal Alkynes alkynes->click library Library of 1,2,3-Triazole Derivatives click->library anticancer Anticancer Activity (e.g., MTT Assay) library->anticancer antimicrobial Antimicrobial Activity (e.g., Broth Microdilution) library->antimicrobial data_analysis Data Analysis (IC50 / MIC Values) anticancer->data_analysis antimicrobial->data_analysis

References

A Comparative Guide to the Applications of Methyl 6-(azidomethyl)nicotinate in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-(azidomethyl)nicotinate has emerged as a versatile and valuable building block in the fields of bioconjugation, drug discovery, and materials science. Its utility stems from the strategic placement of a reactive azide group on a stable nicotinic acid scaffold. This guide provides a comprehensive overview of its applications, offering a comparative analysis with alternative approaches and presenting supporting experimental data to inform research and development decisions.

Synthesis and Physicochemical Properties

This compound is a bifunctional molecule that combines the features of a nicotinate scaffold with the versatile reactivity of an azide group.[1] The nicotinic acid core is a common motif in many biologically active compounds, while the azide functionality serves as a handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

The synthesis of this compound typically begins with the corresponding methyl 6-methylnicotinate.[1] The methyl group is first halogenated, commonly using N-bromosuccinimide or N-chlorosuccinimide, to form a halomethyl intermediate. This is followed by a nucleophilic substitution reaction with an azide salt, such as sodium azide, to yield the final product.[1]

Table 1: Physicochemical Properties of this compound and a Common Aliphatic Azide Linker

PropertyThis compound1-Azido-3-propanol (Example Aliphatic Linker)
Molecular Formula C₈H₈N₄O₂C₃H₇N₃O
Molecular Weight 192.17 g/mol 101.11 g/mol
Structure Aromatic (pyridine ring)Aliphatic
Key Reactive Group Azide (-N₃)Azide (-N₃)
Solubility Soluble in many organic solventsSoluble in water and polar organic solvents
Stability Generally stable, but azides can be energeticGenerally stable

Applications in Bioconjugation via Click Chemistry

The primary application of this compound in bioconjugation is through the CuAAC reaction. This reaction allows for the efficient and specific ligation of the azide-functionalized nicotinate to a biomolecule (e.g., protein, nucleic acid) that has been modified to contain a terminal alkyne. The resulting triazole linkage is highly stable under physiological conditions.

Comparison with Alternative Ligation Chemistries

While CuAAC is a powerful tool, other bioorthogonal reactions exist. A key alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore often preferred for in vivo applications. However, CuAAC generally exhibits faster reaction kinetics.

A comparative study of CuAAC and SPAAC for proteomics applications revealed that CuAAC with a diazo-biotin-alkyne probe identified a greater number of O-GlcNAc modified proteins (229) compared to SPAAC with a DIBO-alkyne probe (188), suggesting higher efficiency for the copper-catalyzed reaction in this context.[3]

Table 2: Comparison of CuAAC and SPAAC for Bioconjugation

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (relies on ring strain of the alkyne)
Reaction Rate Generally fasterGenerally slower
Biocompatibility Copper catalyst can be cytotoxicGenerally considered more biocompatible for in vivo applications
Linker Requirement Terminal alkyneStrained cycloalkyne (e.g., DIBO, BCN)
Yield Typically highCan be lower than CuAAC
Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a stock solution of the alkyne-modified biomolecule in the chosen buffer.

  • Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., DMSO or water).

  • In a reaction vessel, combine the alkyne-modified biomolecule and this compound (typically in a slight molar excess).

  • Add the THPTA ligand to the reaction mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature or 37°C for 1-4 hours.

  • The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography, dialysis, or affinity chromatography.

CuAAC_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification azide This compound mixing Mixing in Buffer azide->mixing alkyne Alkyne-Modified Biomolecule alkyne->mixing catalyst CuSO4 + Sodium Ascorbate catalyst->mixing ligand THPTA ligand->mixing incubation Incubation (RT or 37°C) mixing->incubation purification_step Chromatography / Dialysis incubation->purification_step final_product Bioconjugate purification_step->final_product

Figure 1. General experimental workflow for bioconjugation using CuAAC.

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The azide group can be readily converted into a 1,2,3-triazole ring through click chemistry, or reduced to a primary amine for further functionalization.

Synthesis of Bioactive Triazole Derivatives

The 1,2,3-triazole moiety is a well-established pharmacophore found in numerous approved drugs.[2] Its physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive feature in drug design.[4] By reacting this compound with a variety of alkynes, a library of triazole-containing nicotinic acid derivatives can be synthesized and screened for biological activity.

For example, novel triazole derivatives have been synthesized and shown to exhibit a range of biological activities, including antifungal and anticancer properties.[5][6]

Table 3: Examples of Bioactive Triazole Derivatives Synthesized from Azide Precursors

Compound ClassTarget/ActivityReported Potency (Example)Reference
Pyrazole-methoxyl triazolesAntifungal (Candida albicans)MIC: ≤0.125 µg/mL[5]
Bis-1,2,3-triazoles from D-mannitolCytotoxicity (cancer cell lines)IC₅₀ values in the micromolar range[6]
Synthesis of Amine Derivatives for Further Elaboration

The azide group of this compound can be efficiently reduced to a primary amine, yielding methyl 6-(aminomethyl)nicotinate.[1] This transformation is typically achieved through catalytic hydrogenation or using reagents like triphenylphosphine (Staudinger reduction).[1] The resulting primary amine is a versatile functional group that can be readily acylated, alkylated, or used in reductive amination reactions to generate a diverse range of derivatives for structure-activity relationship (SAR) studies.

Comparison with Alternative Scaffolds

While the nicotinic acid scaffold is prevalent in medicinal chemistry, other heterocyclic systems are also widely used. The choice of scaffold can significantly impact the physicochemical properties and biological activity of the resulting compounds.

Table 4: Comparison of Nicotinic Acid Scaffold with Other Common Heterocyclic Scaffolds in Drug Discovery

ScaffoldKey FeaturesExamples of Drugs/Applications
Nicotinic Acid (Pyridine) Hydrogen bond acceptor, metabolically stable, planar.Niacin (vitamin B3), Isoniazid (tuberculosis)
Imidazole Aromatic, can act as a base or nucleophile.Clotrimazole (antifungal), Losartan (antihypertensive)
Thiazole Aromatic, found in many natural products.Ritonavir (antiviral), Thiamine (vitamin B1)
Oxadiazole Electron-withdrawing, can improve metabolic stability.Raltegravir (antiviral)

The selection of a particular scaffold is a critical decision in the drug design process and is often guided by the specific therapeutic target and desired pharmacokinetic properties.

Drug_Discovery_Pathway cluster_click Click Chemistry cluster_reduction Reduction cluster_derivatization Further Derivatization start This compound click_reaction CuAAC with various alkynes start->click_reaction reduction_reaction Catalytic Hydrogenation or Staudinger Reduction start->reduction_reaction triazoles Library of Triazole Derivatives click_reaction->triazoles screening Biological Screening triazoles->screening amine Methyl 6-(aminomethyl)nicotinate reduction_reaction->amine derivatization_reactions Acylation, Alkylation, Reductive Amination amine->derivatization_reactions amine_derivatives Library of Amine Derivatives derivatization_reactions->amine_derivatives amine_derivatives->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization

Figure 2. Drug discovery workflow utilizing this compound.

Conclusion

This compound is a highly valuable and versatile chemical entity for researchers in bioconjugation and drug discovery. Its utility is centered around the reliable and efficient reactivity of the azide group, particularly in click chemistry, and the desirable properties of the nicotinic acid scaffold. This guide has provided a comparative overview of its applications, highlighting its advantages and placing it in the context of alternative methodologies. The provided experimental data and protocols serve as a foundation for the rational design and execution of novel research endeavors.

References

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